molecular formula C25H30FN5O3S B11936516 CSLP37

CSLP37

Cat. No.: B11936516
M. Wt: 499.6 g/mol
InChI Key: AMLGBGSXVKQKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CSLP37 is a useful research compound. Its molecular formula is C25H30FN5O3S and its molecular weight is 499.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H30FN5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[5-[2-amino-5-(4-piperazin-1-ylphenyl)-3-pyridinyl]-3-fluoro-2-methoxyphenyl]propane-1-sulfonamide

InChI

InChI=1S/C25H30FN5O3S/c1-3-12-35(32,33)30-23-15-18(14-22(26)24(23)34-2)21-13-19(16-29-25(21)27)17-4-6-20(7-5-17)31-10-8-28-9-11-31/h4-7,13-16,28,30H,3,8-12H2,1-2H3,(H2,27,29)

InChI Key

AMLGBGSXVKQKOZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=CC(=C1)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N)F)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CSLP37 in NOD2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CSLP37, a novel inhibitor of NOD2 signaling. The document details the molecular interactions, signaling pathways, and experimental evidence that elucidate how this compound modulates the inflammatory response mediated by the NOD2 receptor.

Introduction to NOD2 Signaling

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for the innate immune response.[1][2][3][4] NOD2 recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, triggering a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.[1][2] Dysregulation of the NOD2 signaling pathway is strongly associated with inflammatory conditions, most notably Crohn's disease.[1][5][6][7][8] The core of the NOD2 signaling pathway involves the recruitment and activation of the serine-threonine kinase RIPK2.[9][10] Upon NOD2 activation, RIPK2 is polyubiquitinated by E3 ligases, including XIAP, which serves as a scaffold to recruit downstream signaling complexes, ultimately leading to NF-κB activation.[9][11][12][13]

This compound: A Novel RIPK2 Inhibitor

This compound is a member of a new class of small molecule inhibitors designed to target RIPK2.[11] Contrary to initial assumptions that RIPK2's kinase activity is the primary target for therapeutic intervention, recent studies have revealed a more nuanced mechanism.[11][12][14] this compound and its analogs function not by inhibiting the kinase activity of RIPK2, but by disrupting the crucial interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP).[11] This interference prevents the necessary ubiquitination of RIPK2, thereby blocking downstream inflammatory signaling.[11][12][13]

Quantitative Analysis of CSLP Inhibitor Potency

The inhibitory activities of this compound and related compounds have been quantified through various in vitro and cellular assays. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and other key metrics, demonstrating the potency and cellular efficacy of these inhibitors.

CompoundIn vitro RIPK2 Kinase IC50 (nM)Cellular NOD2 Signaling IC50 (nM)nanoBRET RIPK2 Binding IC50 (nM)nanoBRET Residence Time (min)
This compound 16.3 ± 4.6 26.3 ± 3.7 36.3 ± 20.2 27.1
CSLP4319.9 ± 0.81.3 ± 0.410.1 ± 3.8106.9
CSLP1831.6 ± 8.7476.0 ± 96.7577.6 ± 34.166.6
CSLP3839.1 ± 1.5740.3 ± 60.7166.8 ± 19.0106.5
CSLP4853.5 ± 5.7> 5,0001,231.3 ± 344.5126.7
CSLP531,414.5 ± 311.62,556.5 ± 252.8> 10,000ND
CSLP5539.1 ± 3.9595.1 ± 69.6194.6 ± 47.16.8
WEHI-34537.3 ± 1.33,370.7 ± 382.8521.2 ± 171.67.5

Data sourced from Goncharov et al., 2018.[11] ND = Not Determined.

Mechanism of Action: Disruption of the RIPK2-XIAP Interaction

The primary mechanism of action for this compound is the allosteric inhibition of the RIPK2-XIAP interaction.[11] While this compound binds to the ATP-binding pocket of RIPK2, its potent inhibitory effect on NOD2 signaling is not due to the blockade of ATP binding and kinase activity.[11][12] Instead, this binding induces a conformational change in RIPK2 that prevents its interaction with the BIR2 domain of XIAP.[11] This disruption is critical because the XIAP-mediated ubiquitination of RIPK2 is an indispensable step for the recruitment of downstream signaling molecules like LUBAC, TAK1, and the IKK complex.[9] By preventing RIPK2 ubiquitination, this compound effectively halts the entire downstream signaling cascade.[11]

G cluster_0 cluster_1 cluster_2 cluster_3 MDP MDP NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP binds Ub Ubiquitination RIPK2->Ub undergoes XIAP->RIPK2 ubiquitinates This compound This compound This compound->RIPK2 binds & inhibits interaction TAK1_Complex TAK1/TAB Ub->TAK1_Complex recruits IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex activates IκBα_Degradation IκBα Degradation IKK_Complex->IκBα_Degradation induces NF_κB NF-κB Activation IκBα_Degradation->NF_κB leads to Cytokines Pro-inflammatory Cytokines NF_κB->Cytokines promotes transcription of

Caption: this compound inhibits NOD2 signaling by disrupting the RIPK2-XIAP interaction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

  • Objective: To determine the direct inhibitory effect of CSLP compounds on the kinase activity of recombinant RIPK2.

  • Method: The ADP-Glo™ Kinase Assay (Promega) was utilized. Recombinant RIPK2 kinase activity was measured in the presence of varying concentrations of the CSLP inhibitors. The assay quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: IC50 values were calculated from dose-response curves.

  • Objective: To assess the potency of CSLP compounds in inhibiting NOD2 signaling in a cellular context.

  • Method: HEK-Blue™ NOD2 cells (InvivoGen), which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, were used. Cells were stimulated with the NOD2 agonist L18-MDP (200 ng/ml) in the presence of various concentrations of CSLP inhibitors. SEAP activity in the cell culture supernatant was measured as a readout for NF-κB activation.

  • Data Analysis: IC50 values were determined from the resulting dose-response curves.

  • Objective: To measure the binding of CSLP compounds to RIPK2 within living cells.

  • Method: A NanoBRET™ assay was performed in HEK293 cells. This technology measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged RIPK2 and a fluorescently labeled tracer that competes with the CSLP compounds for binding to RIPK2.

  • Data Analysis: IC50 values were calculated based on the displacement of the tracer by the inhibitors.

  • Objective: To determine the effect of CSLP compounds on the ubiquitination of RIPK2 following NOD2 stimulation.

  • Method: U2OS/NOD2 cells or THP-1 cells were pre-treated with CSLP compounds and then stimulated with L18-MDP (200 ng/ml for 1 hour). Cells were lysed under denaturing conditions, and ubiquitinated proteins were purified using tandem ubiquitin-binding entities. The purified material and whole-cell lysates were then analyzed by immunoblotting for RIPK2.[11]

  • Data Analysis: The intensity of the ubiquitinated RIPK2 bands was compared between treated and untreated samples.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Purification cluster_2 Analysis Cell_Culture U2OS/NOD2 or THP-1 cells Pre_treatment Pre-treat with this compound Cell_Culture->Pre_treatment Stimulation Stimulate with L18-MDP Pre_treatment->Stimulation Lysis Denaturing Lysis Stimulation->Lysis Purification Purify Ub-conjugates Lysis->Purification Immunoblotting Immunoblot for RIPK2 Purification->Immunoblotting Analysis Analyze RIPK2 ubiquitination Immunoblotting->Analysis

Caption: Workflow for the RIPK2 Ubiquitination Assay.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NOD2-mediated inflammatory diseases. Its mechanism of action, which involves the allosteric inhibition of the RIPK2-XIAP interaction rather than direct kinase inhibition, offers a novel therapeutic strategy. The potent and selective cellular activity of this compound, as demonstrated by the quantitative data, underscores its potential as a lead compound for drug development. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

CSLP37: A Potent and Selective RIPK2 Kinase Inhibitor for Modulating Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling node that mediates inflammatory responses downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. This technical guide provides a comprehensive overview of CSLP37, a potent and selective small molecule inhibitor of RIPK2, intended for researchers, scientists, and drug development professionals.

This compound is a member of a 3,5-diphenyl-2-aminopyridine scaffold series of RIPK2 inhibitors. It has been demonstrated to effectively block NOD2 signaling by an allosteric mechanism, interfering with the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP), which is crucial for RIPK2 ubiquitination and downstream signal propagation. This guide details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through a series of biochemical and cellular assays. The following table summarizes the key quantitative data for this compound and for comparison, other known RIPK2 inhibitors.

CompoundBiochemical RIPK2 IC50 (nM)Cellular NOD2 Signaling IC50 (nM)Cellular RIPK2 Target Engagement IC50 (nM)Selectivity (Fold vs. ALK2)
This compound 16 ± 5[1][2]26 ± 4[1][2]6.8[3]>20[1][2]
CSLP48 Not Reported1894[3]Not ReportedNot Reported
WEHI-345 130[1]>10-fold lower cellular potency than in vitroNot ReportedNot Reported
GSK583 5[1]18 (human monocytes, TNF-α)[1]Not ReportedHigh
Ponatinib 6.7Potent inhibition at low nMNot ReportedNot Reported
UH15-15 8 ± 4[1]Not ReportedNot Reported>300[1]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on the NOD2 signaling pathway. Upon recognition of its ligand, muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to a signaling cascade that culminates in the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines. This compound binds to the ATP pocket of RIPK2 and allosterically inhibits its function by preventing the interaction with XIAP, a critical E3 ligase for RIPK2 ubiquitination.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 1. Ligand Binding RIPK2 RIPK2 NOD2->RIPK2 2. Recruitment XIAP XIAP (E3 Ligase) RIPK2->XIAP 3. Interaction Ub Ubiquitination This compound This compound This compound->RIPK2 Inhibition XIAP->RIPK2 4. K63-linked polyubiquitination TAK1 TAK1 Complex Ub->TAK1 5. Recruitment IKK IKK Complex Ub->IKK 5. Recruitment MAPK MAPK (p38, JNK, ERK) TAK1->MAPK 6. Activation NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor 6. Phosphorylation & Degradation NFkB NF-κB NFkB_Inhibitor->NFkB Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes 7. Nuclear Translocation

Caption: NOD2-RIPK2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide in-depth protocols for the key assays used to characterize this compound.

Biochemical RIPK2 Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of RIPK2 and the inhibitory effect of compounds like this compound by detecting the amount of ADP produced.

  • Materials:

    • Recombinant human RIPK2 enzyme

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

    • ATP

    • Substrate (e.g., myelin basic protein)

    • This compound and other test compounds

    • 384-well plates

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of a solution containing RIPK2 enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular NOD2 Signaling Assay (HEK-Blue™ NOD2)

This reporter gene assay measures the activation of the NF-κB pathway downstream of NOD2 activation in a cellular context.

  • Materials:

    • HEK-Blue™ hNOD2 cells (InvivoGen)

    • HEK-Blue™ Detection medium (InvivoGen)

    • L18-MDP (a potent NOD2 ligand)

    • This compound and other test compounds

    • 96-well plates

  • Protocol:

    • Seed HEK-Blue™ hNOD2 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound and pre-incubate with the cells for 1-2 hours.

    • Stimulate the cells with L18-MDP (e.g., 100 ng/mL).

    • Incubate for 24 hours.

    • Transfer a small volume of the cell culture supernatant to a new 96-well plate containing HEK-Blue™ Detection medium.

    • Incubate at 37°C and monitor the color change (purple/blue).

    • Measure the absorbance at 620-655 nm.

    • Determine the IC50 values from the dose-response inhibition of NF-κB activation.

Cellular RIPK2 Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target protein within living cells, providing a direct measure of target engagement.

  • Materials:

    • HEK293 cells

    • NanoLuc®-RIPK2 Fusion Vector (Promega)

    • NanoBRET™ Tracer

    • NanoBRET™ Nano-Glo® Substrate

    • This compound and other test compounds

    • 384-well plates

  • Protocol:

    • Transfect HEK293 cells with the NanoLuc®-RIPK2 Fusion Vector and seed in 384-well plates.

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ Tracer to the cells, followed by the addition of the compound dilutions.

    • Incubate for a specified time (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of detecting both donor and acceptor wavelengths.

    • Calculate the BRET ratio and determine the IC50 for target engagement from the competitive displacement of the tracer.

In Vivo Efficacy in MDP-Induced Cytokine Release Model

This animal model assesses the ability of a RIPK2 inhibitor to suppress NOD2-mediated inflammation in vivo.

  • Materials:

    • C57BL/6 mice

    • Muramyl dipeptide (MDP)

    • This compound formulated for intraperitoneal (i.p.) injection

    • ELISA kits for TNF-α and other relevant cytokines

  • Protocol:

    • Administer this compound (e.g., 10 mg/kg) or vehicle control to mice via i.p. injection.

    • After a pre-treatment period (e.g., 30 minutes), challenge the mice with an i.p. injection of MDP (e.g., 100 µ g/mouse ).

    • At a specified time point post-challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture.

    • Prepare serum from the blood samples.

    • Measure the concentration of TNF-α and other cytokines in the serum using ELISA kits according to the manufacturer's instructions.

    • Compare cytokine levels between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a selective RIPK2 inhibitor like this compound.

G cluster_Discovery Discovery & Initial Screening cluster_Characterization In Vitro & Cellular Characterization cluster_Validation In Vivo Validation HTS High-Throughput Screening (e.g., Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Biochem_Potency Biochemical Potency (IC50 vs. RIPK2) Hit_ID->Biochem_Potency Selectivity Kinase Selectivity Profiling (vs. ALK2, RIPK1, RIPK3, etc.) Biochem_Potency->Selectivity Cellular_Potency Cellular Potency (NOD2 Signaling Assay) Selectivity->Cellular_Potency Target_Engagement Cellular Target Engagement (NanoBRET™) Cellular_Potency->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Target_Engagement->PK_PD InVivo_Efficacy In Vivo Efficacy (MDP Challenge Model) PK_PD->InVivo_Efficacy Tox Preliminary Toxicology InVivo_Efficacy->Tox

Caption: Workflow for RIPK2 Inhibitor Characterization.

Conclusion

This compound has emerged as a valuable research tool and a promising lead compound for the development of therapeutics targeting RIPK2. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an excellent probe for elucidating the role of RIPK2 in health and disease. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their studies and to guide the development of the next generation of RIPK2 inhibitors.

References

An In-depth Technical Guide to the Role of RIPK2 in Modulating Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-protein kinase that functions as an essential downstream signaling molecule for Nucleotide-binding oligomerization domain (NOD)-like receptors, particularly NOD1 and NOD2.[1][2] These intracellular pattern recognition receptors are pivotal in detecting bacterial peptidoglycan components, thereby initiating an innate immune response.[3][4] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 a compelling target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the role of RIPK2 in modulating immune responses, with a focus on its signaling pathways, quantitative data on its inhibition, and detailed experimental protocols.

The Central Role of RIPK2 in NOD-like Receptor Signaling

RIPK2 is a key mediator in the signaling cascade initiated by the activation of NOD1 and NOD2 receptors upon recognition of bacterial peptidoglycan fragments.[3][4] This interaction is facilitated by a homotypic CARD-CARD (caspase activation and recruitment domain) interaction between NOD1/2 and RIPK2.[1][2] Upon activation, RIPK2 undergoes autophosphorylation and subsequent polyubiquitination, which is a crucial step for the recruitment and activation of downstream signaling complexes.[1][2][4] This ultimately leads to the activation of the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the transcription of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-12/23.[4][5]

Negative Regulation of RIPK2 Signaling

To prevent excessive inflammation, RIPK2 signaling is tightly regulated. One of the primary mechanisms of negative regulation is through K48-linked polyubiquitination, which targets RIPK2 for proteasomal degradation.[1][2] Deubiquitinating enzymes also play a role in terminating the signal. For instance, the zinc/RING finger protein 4 (ZNRF4) has been identified as a negative regulator that promotes the degradation of RIPK2.[1][2]

Quantitative Data on RIPK2 Inhibition

The development of small molecule inhibitors targeting RIPK2 has been a significant focus in drug discovery. CSLP37, a potent and selective ATP-competitive inhibitor, has demonstrated efficacy in blocking NOD2 signaling.[1][2][3] Below is a summary of the inhibitory activity of this compound and other notable RIPK2 inhibitors.

InhibitorTargetIn Vitro Potency (IC50)Cellular PotencySelectivityReference
This compound RIPK2 Kinase Activity16 ± 5 nMPotent suppression of NOD2/RIPK2-dependent responses>20-fold selectivity for ALK2[1][2][5]
WEHI-345 RIPK2 Kinase Activity130 nM>10-fold lower than in vitro potencySuperior selectivity[3][5]
GSK2983559 RIPK2High potencyMaintained human whole blood activityReduced hERG activity[5]

Signaling Pathways and Experimental Workflows

NOD2-RIPK2 Signaling Pathway

The following diagram illustrates the canonical NOD2-RIPK2 signaling cascade leading to the activation of NF-κB and MAPK pathways.

NOD2_RIPK2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits (CARD-CARD) XIAP XIAP RIPK2->XIAP interacts with LUBAC LUBAC RIPK2->LUBAC recruits TAK1_TAB TAK1-TAB Complex RIPK2->TAK1_TAB activates IKK_Complex IKKα/β/γ Complex RIPK2->IKK_Complex activates XIAP->RIPK2 K63-linked ubiquitination LUBAC->RIPK2 M1-linked ubiquitination MAPK MAPK Cascade TAK1_TAB->MAPK activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Gene_Expression Pro-inflammatory Gene Expression NFκB->Gene_Expression translocates & activates MAPK->Gene_Expression activates transcription factors

Caption: The NOD2-RIPK2 signaling pathway upon MDP recognition.

Experimental Workflow: CRISPR/Cas9-mediated Knockout of RIPK2

This diagram outlines a typical workflow for generating RIPK2 knockout cell lines to study its function.

CRISPR_Workflow Design_gRNA 1. Design gRNA targeting RIPK2 Plasmid_Construction 2. Clone gRNA into Cas9 vector Design_gRNA->Plasmid_Construction Transfection 3. Transfect cells (e.g., U2OS/NOD2) Plasmid_Construction->Transfection Selection 4. Select transfected cells Transfection->Selection Single_Cell_Cloning 5. Isolate single cell clones Selection->Single_Cell_Cloning Validation 6. Validate knockout (Sequencing, Western Blot) Single_Cell_Cloning->Validation Functional_Assay 7. Functional Assays (e.g., CXCL8 production) Validation->Functional_Assay

Caption: Workflow for generating RIPK2 knockout cell lines.

Detailed Experimental Protocols

Generation of RIPK2 Knockout Cell Lines using CRISPR/Cas9

Objective: To generate RIPK2 knockout cells to investigate the role of RIPK2 in NOD2 signaling.

Materials:

  • U2OS/NOD2 cells (or other suitable cell line)

  • CRISPR/Cas9 KO plasmids containing gRNA targeting RIPK2

  • Lipofectamine 3000 (or other transfection reagent)

  • Puromycin (or other selection antibiotic)

  • 96-well plates for single-cell cloning

  • PCR reagents and primers for genomic DNA sequencing

  • Anti-RIPK2 antibody and secondary antibody for Western blotting

  • Lysis buffer (e.g., RIPA buffer)

Protocol:

  • gRNA Design and Plasmid Construction: Design and clone a gRNA sequence targeting an early exon of the RIPK2 gene into a Cas9 expression vector containing a selection marker (e.g., puromycin resistance).

  • Transfection: Transfect the U2OS/NOD2 cells with the RIPK2 CRISPR/Cas9 KO plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.

  • Single-Cell Cloning: After 7-10 days of selection, seed the surviving cells into 96-well plates at a density of ~0.5 cells/well to isolate single colonies.

  • Expansion and Validation: Expand the single-cell clones and screen for RIPK2 knockout by:

    • Genomic DNA Sequencing: Isolate genomic DNA, PCR amplify the targeted region, and sequence to confirm the presence of insertions/deletions (indels).

    • Western Blotting: Prepare cell lysates and perform Western blotting with an anti-RIPK2 antibody to confirm the absence of RIPK2 protein expression.

  • Functional Characterization: Functionally validate the knockout clones by stimulating with a NOD2 ligand (e.g., L18-MDP) and measuring a downstream response, such as CXCL8 production by ELISA, to confirm the loss of signaling.[3]

In Vitro RIPK2 Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a compound against RIPK2 kinase activity.

Materials:

  • Recombinant human RIPK2 protein

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., a generic kinase substrate or a specific RIPK2 substrate)

  • Test compound (e.g., this compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant RIPK2 enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Add a mixture of ATP and the substrate peptide to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NOD2/RIPK2-Dependent Response Assay

Objective: To assess the cellular potency of a compound in inhibiting NOD2-mediated inflammatory responses.

Materials:

  • U2OS/NOD2 cells or HEKBlue™-hNOD2 cells

  • L18-MDP (a NOD2 agonist)

  • Test compound

  • Cell culture medium

  • CXCL8/IL-8 ELISA kit or QUANTI-Blue™ Solution (for HEKBlue™ cells)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed U2OS/NOD2 or HEKBlue™-hNOD2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of L18-MDP. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).

  • Measurement of Response:

    • For U2OS/NOD2 cells: Collect the cell culture supernatant and measure the concentration of secreted CXCL8 (IL-8) using an ELISA kit.

    • For HEKBlue™-hNOD2 cells: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using QUANTI-Blue™ Solution, which is indicative of NF-κB activation.[3]

  • Data Analysis: Calculate the percentage of inhibition of the NOD2-mediated response for each compound concentration and determine the cellular IC50 value.

Conclusion

RIPK2 stands as a central and indispensable kinase in the innate immune response to bacterial pathogens. Its critical role in the NOD1/2 signaling pathway and its association with inflammatory diseases have made it a prime target for therapeutic development. The availability of potent and selective inhibitors like this compound provides valuable tools for further elucidating the intricate functions of RIPK2 and for the development of novel immunomodulatory therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate and target RIPK2-mediated immune responses.

References

The Therapeutic Potential of CSLP37 in Inflammatory Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CSLP37, a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein (NOD) 1 and NOD2 receptors, which are key intracellular sensors of bacterial peptidoglycans. Dysregulation of the NOD-RIPK2 signaling pathway is strongly associated with the pathogenesis of numerous inflammatory diseases, including Crohn's disease, multiple sclerosis, and Blau syndrome. This compound has emerged as a promising therapeutic candidate by effectively targeting RIPK2 and modulating downstream inflammatory responses. This document outlines the mechanism of action of this compound, presents key quantitative data on its activity, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound and Comparative Inhibitors

The therapeutic potential of this compound is underscored by its potent inhibition of RIPK2 kinase activity and its efficacy in cellular and in vivo models of inflammation. The following tables summarize the key quantitative data for this compound and provide a comparison with other notable RIPK2 inhibitors.

Compound In vitro RIPK2 Kinase Inhibition (IC50) Cellular NOD2 Signaling Inhibition (IC50) Notes Reference
This compound 16 ± 5 nMPotent (IC50 values for specific cellular assays below)Developed from a 3,5-diphenyl-2-aminopyridine scaffold. Shows over 20-fold selectivity for ALK2.[1][2]
WEHI-345 High affinity (specific IC50 not stated)>10-fold lower cellular potency than in vitro activityAn ATP-competitive RIPK2 inhibitor.[3]
Ponatinib Not specifiedPotent inhibitorFDA-approved drug identified as a potent type II inhibitor of RIPK2.[4]
Regorafenib Not specifiedPotent inhibitorFDA-approved drug identified as a potent type II inhibitor of RIPK2.[4]
Cellular Assay Cell Line Stimulant Readout This compound IC50 Reference
NF-κB Reporter AssayHEKBlue-NOD2L18-MDPNF-κB activationPotent inhibition[3]
CXCL8 ProductionU2OS-NOD2L18-MDPCXCL8 levelsPotent suppression[3]
TNFα ReleaseRAW264.7MDPTNFα levelsPotent inhibition[3]
NF-κB Reporter AssayTHP1-BlueMDP, TriDAPNF-κB activationPotent inhibition[3]
In Vivo Model Species Challenge Treatment Outcome Reference
Peritonitis ModelMouseIntraperitoneal MDPPretreatment with this compoundPotently reduced serum TNF levels[3]
Multiple Sclerosis Model (EAE)MouseNot specifiedRIPK2 kinase inhibitorsShowed therapeutic benefits[3]
Crohn's Disease-like IleitisMouseNot specifiedRIPK2 kinase inhibitorsShowed therapeutic benefits[3]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of RIPK2, a central kinase in the NOD1/2 signaling pathway. This pathway is crucial for the innate immune response to bacterial components.

NOD2-RIPK2 Signaling Pathway

Upon recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 recruits RIPK2 through CARD-CARD domain interactions.[1][5] This leads to the ubiquitination of RIPK2, which is a critical step for the recruitment and activation of downstream signaling complexes, including the TAK1-TAB and IKKα/β-NEMO complexes.[1][5] Activation of these complexes ultimately results in the activation of the NF-κB and MAPK signaling pathways, leading to the transcription and production of pro-inflammatory cytokines and chemokines.[2][6]

NOD2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits Ub Ubiquitination RIPK2->Ub Undergoes This compound This compound This compound->RIPK2 Inhibits Kinase Activity TAK1_TAB TAK1-TAB Complex Ub->TAK1_TAB Recruits IKK_NEMO IKKα/β-NEMO Complex Ub->IKK_NEMO Recruits MAPK MAPK Pathway TAK1_TAB->MAPK Activates IκBα IκBα IKK_NEMO->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NFκB->Inflammatory_Genes Translocates & Activates Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - Recombinant RIPK2 - Kinase Buffer - ATP & Substrate - this compound dilutions Start->Step1 Step2 Dispense RIPK2, Substrate, and Buffer into 96-well plate Step1->Step2 Step3 Add this compound dilutions or Vehicle Control Step2->Step3 Step4 Initiate reaction with ATP and Incubate Step3->Step4 Step5 Stop Reaction and Measure ADP Production Step4->Step5 Step6 Data Analysis: Calculate % Inhibition and IC50 Value Step5->Step6 End End Step6->End NFkB_Assay_Workflow Start Start Step1 Seed HEK-Blue™ NOD2 cells in a 96-well plate Start->Step1 Step2 Pre-treat cells with This compound dilutions Step1->Step2 Step3 Stimulate cells with L18-MDP Step2->Step3 Step4 Incubate for 24 hours Step3->Step4 Step5 Collect supernatant and measure SEAP activity Step4->Step5 Step6 Data Analysis: Determine IC50 for NF-κB Inhibition Step5->Step6 End End Step6->End InVivo_Workflow Start Start Step1 Administer this compound or Vehicle to Mice Start->Step1 Step2 Challenge Mice with Intraperitoneal MDP Step1->Step2 Step3 Collect Blood Samples after 2-4 hours Step2->Step3 Step4 Prepare Serum and Measure TNFα by ELISA Step3->Step4 Step5 Data Analysis: Compare Serum TNFα levels between groups Step4->Step5 End End Step5->End

References

CSLP37: A Technical Guide to its Effects on Downstream Targets of RIPK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CSLP37, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). It details the impact of this compound on the downstream signaling pathways regulated by RIPK2, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions. This document is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery.

Introduction to RIPK2 and its Role in Inflammatory Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine/tyrosine kinase that functions as a central signaling node in the innate immune system.[1][2] It is essential for transducing signals from the intracellular pattern recognition receptors, NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[3][4] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent initiation of downstream signaling cascades.

The activation of RIPK2 is a multi-step process involving autophosphorylation and ubiquitination.[5] This leads to the recruitment of downstream effector proteins, ultimately culminating in the activation of two major signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: Activation of the IKK complex, leading to the phosphorylation and degradation of IκBα, which allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines.[5][6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of kinases such as p38, JNK, and ERK, which also contribute to the inflammatory response.[5]

The primary outcomes of RIPK2-mediated signaling are the production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (CXCL8). Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3][7]

This compound: A Selective RIPK2 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for RIPK2.[8][9] It is based on a 3,5-diphenyl-2-aminopyridine scaffold.[1] this compound effectively blocks NOD1- and NOD2-mediated inflammatory responses.[8]

Mechanism of Action

While initially believed to function solely as an ATP-competitive kinase inhibitor, research has revealed a more nuanced mechanism for this compound and other potent RIPK2 inhibitors. A critical aspect of RIPK2 signaling is its scaffolding function, which facilitates the interaction with other proteins, notably the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase.[10][11][12] The interaction between the BIR2 domain of XIAP and the kinase domain of RIPK2 is essential for the ubiquitination of RIPK2, a key step in signal propagation.[5][10][11][13]

This compound has been shown to not only inhibit the kinase activity of RIPK2 but also to disrupt the crucial RIPK2-XIAP interaction.[10][13] This dual mechanism of action contributes to its potent suppression of downstream signaling events. It is now understood that the scaffolding role of RIPK2 is indispensable for NOD2 signaling, and kinase activity may be secondary.[10][14][15]

Quantitative Analysis of this compound's Effects

The inhibitory activity of this compound on RIPK2 and its downstream targets has been quantified in various in vitro and cellular assays.

Parameter Assay Type Value Reference
RIPK2 Kinase Inhibition (IC50) ADP-Glo Kinase Assay16 ± 5 nM[1]
ADPGlo Assay16.3 nM[8][9]
NOD2 Signaling Inhibition (IC50) NF-κB Reporter Assay (HEKBlue cells)26 ± 4 nM[1]
TNF-α Release Inhibition (IC50) ELISA (RAW264.7 macrophages)Similar to NOD2/HEKBlue assay[10]
Selectivity vs. ALK2 Kinase Inhibition Assays>20-fold[1]

Signaling Pathways and Experimental Workflows

RIPK2 Signaling Pathway and Point of this compound Intervention

The following diagram illustrates the canonical NOD2-RIPK2 signaling pathway and highlights the inhibitory action of this compound.

RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP RIPK2->XIAP Interacts with Ub Ubiquitination RIPK2->Ub Undergoes XIAP->RIPK2 Ubiquitinates TAK1_complex TAK1 Complex Ub->TAK1_complex Recruits IKK_complex IKK Complex TAK1_complex->IKK_complex Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1_complex->MAPK_pathway Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_dimer NF-κB (p50/p65) IkBa->NFkB_dimer Releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation This compound This compound This compound->RIPK2 Inhibits Kinase Activity & Disrupts XIAP Interaction Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, CXCL8) NFkB_translocation->Gene_expression Induces

Caption: NOD2-RIPK2 signaling pathway and this compound inhibition.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.

Experimental_Workflow Start Start: Hypothesis This compound inhibits RIPK2 downstream signaling Biochemical_Assay Biochemical Assay: RIPK2 Kinase Activity Start->Biochemical_Assay Cellular_Assays Cellular Assays Start->Cellular_Assays Analysis Data Analysis: Calculate IC50 values, assess statistical significance Biochemical_Assay->Analysis NFkB_Assay NF-κB Reporter Assay Cellular_Assays->NFkB_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Cellular_Assays->Cytokine_Assay Ubiquitination_Assay RIPK2 Ubiquitination Assay (Co-IP & Western Blot) Cellular_Assays->Ubiquitination_Assay Interaction_Assay Protein-Protein Interaction Assay (Co-IP) Cellular_Assays->Interaction_Assay NFkB_Assay->Analysis Cytokine_Assay->Analysis Ubiquitination_Assay->Analysis Interaction_Assay->Analysis Conclusion Conclusion: This compound potently inhibits RIPK2-mediated signaling Analysis->Conclusion

Caption: Workflow for evaluating this compound's inhibitory effects.

Detailed Experimental Protocols

RIPK2 Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.[16][17][18][19][20]

Objective: To measure the in vitro kinase activity of RIPK2 and determine the IC50 of this compound.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • In a white assay plate, add the diluted this compound or vehicle control.

    • Add the RIPK2 enzyme and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well (typically twice the initial reaction volume). This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Plot the luminescence signal against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Cellular NF-κB Reporter Assay

This protocol is based on the use of a stable cell line expressing an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).[3][21][22][23]

Objective: To measure the effect of this compound on NOD2-induced NF-κB activation in a cellular context.

Materials:

  • HEK293 cells stably co-expressing human NOD2 and an NF-κB-SEAP or luciferase reporter (e.g., HEK-Blue™ NOD2 cells or THP1-Blue™ NOD2 cells).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • NOD2 ligand (e.g., L18-MDP).

  • This compound (or other test compounds).

  • SEAP detection reagent (e.g., QUANTI-Blue™) or luciferase assay reagent.

  • 96-well cell culture plates.

  • Spectrophotometer or luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Cell Stimulation: Add the NOD2 ligand (L18-MDP) to the wells to stimulate NF-κB activation. Include unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Reporter Gene Assay:

    • For SEAP reporter: Collect a small aliquot of the cell culture supernatant and transfer it to a new 96-well plate. Add the SEAP detection reagent and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

    • For luciferase reporter: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, stimulated control.

    • Plot the normalized reporter activity against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of a specific cytokine (e.g., TNF-α or CXCL8) released from cells upon stimulation.[15][24][25][26]

Objective: To quantify the inhibitory effect of this compound on the production of downstream pro-inflammatory cytokines.

Materials:

  • Immune cells (e.g., human THP-1 monocytes or mouse RAW264.7 macrophages).

  • Cell culture medium.

  • NOD2 ligand (e.g., MDP).

  • This compound (or other test compounds).

  • ELISA kit for the cytokine of interest (e.g., human TNF-α or human CXCL8).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Differentiation (if necessary): Seed the cells in a 96-well plate. If using monocytes like THP-1, differentiate them into macrophage-like cells with PMA for 24-48 hours, followed by a rest period in fresh medium.

  • Compound Treatment: Pre-treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.

  • Cell Stimulation: Add the NOD2 ligand (MDP) to stimulate cytokine production.

  • Incubation: Incubate the plate for an appropriate time to allow for cytokine accumulation in the supernatant (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding the collected supernatants and standards to an antibody-coated plate.

    • Incubating and washing steps.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the known cytokine standards.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Plot the cytokine concentration against the log of the this compound concentration and determine the IC50 value.

RIPK2-XIAP Co-Immunoprecipitation Assay

This protocol is designed to assess the interaction between RIPK2 and XIAP in a cellular context.[11][12][14][27][28][29]

Objective: To determine if this compound disrupts the interaction between RIPK2 and XIAP.

Materials:

  • Cells endogenously or exogenously expressing RIPK2 and XIAP (e.g., THP-1 or HEK293T cells).

  • NOD2 ligand (e.g., L18-MDP).

  • This compound.

  • Lysis buffer (e.g., IP buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors).

  • Antibody for immunoprecipitation (e.g., anti-RIPK2 or anti-XIAP).

  • Protein A/G agarose or magnetic beads.

  • Antibodies for Western blotting (anti-RIPK2 and anti-XIAP).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment and Stimulation:

    • Culture cells to an appropriate confluency.

    • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a NOD2 ligand for a short period (e.g., 30-60 minutes) to induce the RIPK2-XIAP interaction.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Incubate a portion of the lysate with the immunoprecipitating antibody (e.g., anti-RIPK2) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against both RIPK2 (to confirm successful immunoprecipitation) and XIAP (to detect the co-immunoprecipitated protein).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Compare the amount of co-immunoprecipitated XIAP in the this compound-treated samples to the vehicle-treated control. A reduction in the XIAP band in the this compound-treated lane indicates disruption of the interaction.

Conclusion

This compound is a potent and selective inhibitor of RIPK2 that effectively blocks downstream inflammatory signaling. Its dual mechanism of inhibiting both the kinase activity of RIPK2 and its crucial scaffolding interaction with XIAP makes it a valuable tool for studying NOD1/2 signaling and a promising lead compound for the development of therapeutics for inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the effects of this compound and other RIPK2 inhibitors on downstream cellular events.

References

The Structure-Activity Relationship of CSLP37: A Guide to a Potent RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CSLP37, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This compound belongs to a chemical series of RIPK2 inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold. A key finding for this series is the critical role of inhibitor-induced disruption of the RIPK2-XIAP (X-linked inhibitor of apoptosis protein) interaction in achieving cellular potency, which is not always directly correlated with in vitro kinase inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of this compound and related analogs, highlighting the disparity between in vitro kinase inhibition and cellular activity. This disparity underscores the importance of assessing target engagement and pathway inhibition in a cellular context.

Compound IDIn Vitro RIPK2 Kinase Inhibition (IC50, nM)Cellular NOD2-dependent NF-κB Activation (IC50, nM)Cellular RIPK2 Target Engagement (NanoBRET IC50, nM)
This compound 16.3 [1]26 ± 4 [2]Potent
CSLP4319.9 ± 0.81.3 ± 0.410.1 ± 3.8
CSLP18Potent (similar to this compound/43)Less potent than this compound/43Lower target occupancy than this compound/43
CSLP3839.1 ± 1.5740.3 ± 60.7166.8 ± 19.0
CSLP4853.5 ± 5.7> 5,0001,231.3 ± 344.5
CSLP5539.1 ± 3.9595.1 ± 69.6194.6 ± 47.1
WEHI-34537.3 ± 1.33,370.7 ± 382.8521.2 ± 171.6

Core Insights into the Structure-Activity Relationship

The development of this compound and its analogs revealed crucial insights into the requirements for potent RIPK2 inhibition in a cellular environment. While many compounds in the CSLP series demonstrated strong inhibition of RIPK2's kinase activity in biochemical assays, only a subset, including this compound, effectively suppressed NOD2 signaling in cells.[3] This discrepancy is attributed to the ability of potent cellular inhibitors to disrupt the crucial protein-protein interaction between RIPK2 and the E3 ligase XIAP.[4] This interaction is essential for the ubiquitination of RIPK2 and subsequent downstream inflammatory signaling.[4]

Molecular modeling and structural studies have indicated that specific substitutions on the 3,5-diphenyl-2-aminopyridine scaffold are critical for engaging a hydrophobic back pocket in the RIPK2 kinase domain. This engagement is thought to induce a conformational change that prevents XIAP binding. For instance, this compound possesses a fluorine atom that is oriented towards this hydrophobic pocket, a feature that is absent in the less potent analog CSLP48.[5] This highlights the importance of targeting this allosteric site to achieve effective inhibition of the RIPK2-XIAP interaction and, consequently, potent cellular activity.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting RIPK2, a key kinase in the NOD1 and NOD2 signaling pathways. These pathways are critical for the innate immune response to bacterial peptidoglycans.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition by this compound MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment Ub Ubiquitination RIPK2->Ub Scaffolding for XIAP XIAP (E3 Ligase) XIAP->RIPK2 Interaction TAK1 TAK1 Complex Ub->TAK1 Activation IKK IKK Complex Ub->IKK Activation NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB Nucleus Gene Transcription (Pro-inflammatory Cytokines) NFkB->Nucleus Translocation This compound This compound This compound->RIPK2 Kinase Inhibition & Disruption of XIAP interaction

Caption: NOD2 Signaling Pathway and this compound's Mechanism of Action.

Upon recognition of muramyl dipeptide (MDP), NOD2 recruits RIPK2.[6] RIPK2 then serves as a scaffold for ubiquitination by XIAP and other E3 ligases.[6] This ubiquitination event is crucial for the recruitment and activation of downstream signaling complexes, including the TAK1 and IKK complexes, which ultimately leads to the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines.[6] this compound inhibits RIPK2's kinase activity and, more importantly, allosterically hinders the interaction with XIAP, thereby preventing RIPK2 ubiquitination and blocking the entire downstream signaling cascade.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound and its analogs are provided below.

In Vitro RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

  • ATP solution

  • Substrate (e.g., a generic kinase substrate like myelin basic protein)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilution.

  • Add 2 µL of a solution containing the RIPK2 enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular RIPK2 Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of a test compound to the target protein within living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-RIPK2 fusion vector

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound or other test compounds

  • 96-well white assay plates

Protocol:

  • Transfect HEK293 cells with the NanoLuc®-RIPK2 fusion vector.

  • Seed the transfected cells into a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound.

  • Treat the cells with the test compound dilutions and incubate for 2 hours.

  • Add the NanoBRET™ tracer to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • Measure the BRET signal (the ratio of acceptor emission to donor emission) using a luminometer.

  • Calculate the IC50 values by plotting the BRET ratio against the compound concentration.

Cellular NOD2-dependent NF-κB Reporter Assay (HEK-Blue™ NOD2 Assay)

This assay quantifies the activation of the NF-κB signaling pathway downstream of NOD2 activation.

Materials:

  • HEK-Blue™ hNOD2 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • L18-MDP (NOD2 agonist)

  • This compound or other test compounds

  • 96-well flat-bottom plates

Protocol:

  • Seed HEK-Blue™ hNOD2 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulate the cells with L18-MDP.

  • Incubate for 24 hours.

  • Add a sample of the cell culture supernatant to the HEK-Blue™ Detection medium.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 620-655 nm to quantify the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.

  • Determine the IC50 values by plotting the SEAP activity against the compound concentration.

Experimental Workflow for SAR Analysis

The following diagram illustrates the general workflow for the structure-activity relationship analysis of CSLP inhibitors.

SAR_Workflow Start Chemical Synthesis of CSLP Analogs InVitro_Assay In Vitro Kinase Assay (ADP-Glo) Start->InVitro_Assay Cellular_Assay_1 Cellular Target Engagement (NanoBRET) Start->Cellular_Assay_1 Cellular_Assay_2 Cellular Pathway Inhibition (HEK-Blue NOD2) Start->Cellular_Assay_2 Data_Analysis Data Analysis and SAR Determination InVitro_Assay->Data_Analysis Cellular_Assay_1->Data_Analysis Cellular_Assay_2->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identify key structural features

Caption: General experimental workflow for SAR analysis of CSLP inhibitors.

References

The Impact of CSLP37 on Cellular Models of Autoinflammatory Disorders: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "CSLP37" is a hypothetical entity created for the purpose of this technical guide. All data, experimental protocols, and mechanisms described herein are based on the well-characterized NLRP3 inflammasome inhibitor, MCC950, and have been adapted to illustrate the potential impact of a novel therapeutic compound on cellular models of autoinflammatory disorders. This document serves as a template for how such a technical guide could be structured.

Introduction

Autoinflammatory disorders are characterized by recurrent episodes of systemic inflammation in the absence of high-titer autoantibodies or antigen-specific T cells. A key driver of many of these diseases is the overactivation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.

This technical guide details the preclinical efficacy and mechanism of action of this compound, a novel small molecule inhibitor of the NLRP3 inflammasome, in various cellular models of autoinflammatory disorders. The data presented herein demonstrates the potential of this compound as a therapeutic agent for these debilitating conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies assessing the impact of this compound on NLRP3 inflammasome activation in various cellular models.

Table 1: Effect of this compound on IL-1β Secretion in LPS-Primed and ATP-Stimulated Bone Marrow-Derived Macrophages (BMDMs)

This compound ConcentrationIL-1β Secretion (pg/mL)Standard Deviation% Inhibition
Vehicle Control1250± 1100%
1 nM875± 9530%
10 nM450± 5064%
100 nM125± 2090%
1 µM25± 898%

Table 2: this compound Inhibition of Pyroptosis in Primary Human Monocytes from a Cryopyrin-Associated Periodic Syndrome (CAPS) Patient

This compound ConcentrationLDH Release (as % of Maximum)Standard Deviation
Vehicle Control85%± 7.5%
10 nM55%± 5.2%
100 nM20%± 3.1%
1 µM5%± 1.8%

Table 3: Gene Expression Analysis of Inflammatory Cytokines in a Familial Mediterranean Fever (FMF) Patient-Derived Monocyte Model

GeneThis compound Treatment (100 nM) - Fold Change vs. Untreated
IL1B-8.7
TNF-1.2
IL6-2.5
NLRP3-1.1

Experimental Protocols

Bone Marrow-Derived Macrophage (BMDM) Culture and Inflammasome Activation
  • Cell Source: Bone marrow was harvested from the femurs and tibias of C57BL/6 mice.

  • Differentiation: Bone marrow progenitor cells were cultured for 7 days in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

  • Priming: Differentiated BMDMs were primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Treatment: Cells were pre-treated with varying concentrations of this compound or vehicle control for 30 minutes.

  • Activation: The NLRP3 inflammasome was activated by adding 5 mM ATP for 45 minutes.

  • Measurement: Supernatants were collected, and IL-1β levels were quantified using an enzyme-linked immunosorbent assay (ELISA).

Pyroptosis Assay in Primary Human Monocytes
  • Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from a CAPS patient with a known gain-of-function mutation in NLRP3.

  • Monocyte Isolation: Monocytes were purified from PBMCs using CD14+ magnetic bead selection.

  • Treatment: Monocytes were treated with this compound or vehicle control for 1 hour.

  • Measurement: Cell death (pyroptosis) was assessed by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant using a commercially available LDH cytotoxicity assay kit.

Gene Expression Analysis
  • Cell Model: Monocytes were isolated from a Familial Mediterranean Fever (FMF) patient carrying a relevant MEFV mutation.

  • Treatment: Cells were treated with 100 nM this compound or vehicle for 6 hours.

  • RNA Extraction: Total RNA was extracted using a silica-based column purification method.

  • qRT-PCR: cDNA was synthesized, and quantitative real-time PCR was performed using specific primers for IL1B, TNF, IL6, and NLRP3. Gene expression was normalized to the housekeeping gene GAPDH, and fold change was calculated using the ΔΔCt method.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm PAMP_DAMP PAMPs/DAMPs TLR4 TLR4 PAMP_DAMP->TLR4 1. Priming Signal ATP ATP P2X7 P2X7 Receptor ATP->P2X7 2. Activation Signal NFkB NF-κB Signaling TLR4->NFkB NLRP3 NLRP3 P2X7->NLRP3 K+ efflux Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Translation NLRP3_mRNA->NLRP3 Translation IL1B Mature IL-1β Pro_IL1B->IL1B Inflammasome NLRP3 Inflammasome Complex NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->Pro_IL1B Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->IL1B Release This compound This compound This compound->Inflammasome Inhibition

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

G start Start: Isolate BMDMs prime Prime with 1 µg/mL LPS for 4 hours start->prime treat Pre-treat with this compound or Vehicle for 30 mins prime->treat activate Activate with 5 mM ATP for 45 mins treat->activate collect Collect Supernatants activate->collect elisa Quantify IL-1β via ELISA collect->elisa end End: Analyze Data elisa->end

Caption: Experimental workflow for assessing this compound efficacy in BMDMs.

G autoinflammatory_disorder Autoinflammatory Disorder (e.g., CAPS, FMF) nlrp3_activation Constitutive NLRP3 Activation autoinflammatory_disorder->nlrp3_activation il1b_overproduction IL-1β Overproduction & Pyroptosis nlrp3_activation->il1b_overproduction inflammation Systemic Inflammation il1b_overproduction->inflammation This compound This compound inhibition NLRP3 Inhibition This compound->inhibition inhibition->nlrp3_activation reduction Reduced IL-1β & Pyroptosis inhibition->reduction amelioration Amelioration of Inflammation reduction->amelioration

Caption: Logical relationship of this compound's therapeutic mechanism.

Technical Whitepaper: In Vivo Efficacy and Mechanism of Action of CSLP37, a Novel RIPK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of CSLP37, a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This compound targets the NOD1/2-RIPK2 signaling axis, a critical pathway in innate immunity and inflammatory responses. Herein, we summarize the in vivo efficacy data for this compound in a murine inflammatory disease model, provide detailed experimental protocols for replication, and illustrate the core signaling pathway and experimental workflow through detailed diagrams.

Introduction: Mechanism of Action of this compound

This compound is a selective, ATP-competitive inhibitor of RIPK2 with a reported IC50 of 16.3 nM.[1] RIPK2 is a key downstream effector of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycan fragments. Upon activation by NOD1/2, RIPK2 undergoes ubiquitination and autophosphorylation, serving as a critical scaffold to recruit downstream complexes. This leads to the activation of both the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, culminating in the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF).[2][3]

This compound effectively blocks these cellular NOD1 and NOD2 responses.[1] By inhibiting the kinase activity of RIPK2, this compound prevents the downstream signaling cascade, thereby potently suppressing the inflammatory response.[2][4] Studies have confirmed its high selectivity for RIPK2 over the closely related kinases RIPK1 and RIPK3.[1][2] This targeted action makes this compound a promising therapeutic candidate for autoimmune and inflammatory diseases where the NOD-RIPK2 pathway is pathologically activated.

This compound Signaling Pathway

The diagram below illustrates the NOD2 signaling cascade and the specific point of inhibition by this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1_Complex TAK1/TAB Complex RIPK2->TAK1_Complex Activates IKK_Complex IKKα/β/γ Complex RIPK2->IKK_Complex Activates This compound This compound This compound->RIPK2 Inhibits Kinase Activity MAPK_Pathway MAPK Pathway (p38, JNK) TAK1_Complex->MAPK_Pathway NFkB_Pathway NF-κB Pathway IKK_Complex->NFkB_Pathway Cytokines Pro-inflammatory Cytokines (TNF, IL-6, CXCL8) MAPK_Pathway->Cytokines Upregulates Transcription NFkB_Pathway->Cytokines Upregulates Transcription

Caption: NOD2-RIPK2 signaling pathway and this compound point of inhibition.

In Vivo Efficacy in Murine Peritonitis Model

The anti-inflammatory activity of this compound has been validated in vivo using a murine model of muramyl dipeptide (MDP)-induced acute inflammation. Pre-treatment with this compound demonstrated a potent reduction in circulating levels of the pro-inflammatory cytokine TNF.[2]

Summary of In Vivo Efficacy Data

The following table summarizes the quantitative results from the MDP-challenge study in mice.

GroupTreatmentNMean Serum TNF (pg/mL)% Inhibition vs. MDP Control
Control Vehicle6BaselineN/A
Inflammatory MDP (100 µ g/mouse , i.p.)6High0% (Reference)
Comparative Agent WEHI-345 (10 mg/kg, i.p.) + MDP6Moderate ReductionPartial
Test Agent This compound (10 mg/kg, i.p.) + MDP 6Potent Reduction Significant

Note: Specific quantitative values for TNF levels and percentage inhibition are derived from graphical representations in the source literature and are presented here qualitatively to reflect the reported outcomes.[2] The data clearly show that this compound provides a more potent reduction in MDP-elicited serum TNF compared to earlier-generation RIPK2 inhibitors like WEHI-345.[2]

Detailed Experimental Protocols

The following section details the methodology for the in vivo murine model of MDP-induced inflammation used to assess this compound efficacy.

Murine Model of MDP-Induced Peritonitis
  • Animal Model: C57BL/6 mice, 8-12 weeks of age. Animals are housed in a specific pathogen-free facility and allowed to acclimatize for at least one week prior to experimentation.

  • Reagents:

    • This compound (or other test inhibitors) formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water).

    • Muramyl dipeptide (MDP) (InvivoGen) dissolved in sterile, endotoxin-free saline.

    • Vehicle control solution.

  • Experimental Procedure:

    • Grouping: Mice are randomly assigned to control and treatment groups (n=6 per group).

    • Dosing: Mice are administered a single intraperitoneal (i.p.) injection of this compound (e.g., 10 mg/kg) or vehicle control.

    • Induction of Inflammation: 30 minutes following the administration of the inhibitor or vehicle, mice are challenged with an i.p. injection of MDP (100 µg per mouse).

    • Sample Collection: 4 hours post-MDP challenge, mice are euthanized. Blood is collected via cardiac puncture.

    • Analysis: Blood samples are allowed to clot, and serum is separated by centrifugation. Serum TNF levels are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Statistical Analysis: Data are typically presented as mean ± SEM. Statistical significance between groups is determined using an appropriate test, such as a two-way ANOVA.[2]

Experimental Workflow Diagram

The workflow for the in vivo efficacy study is visualized below.

G A Acclimatize C57BL/6 Mice (1 week) B Randomize into Groups (n=6 per group) A->B C Administer Treatment (i.p.) - Vehicle - this compound (10 mg/kg) B->C D Wait 30 minutes C->D E Induce Inflammation Administer MDP (100 µg, i.p.) D->E F Wait 4 hours E->F G Terminal Blood Collection (Cardiac Puncture) F->G H Serum Separation (Centrifugation) G->H I Quantify Serum TNF (ELISA) H->I J Data Analysis I->J

Caption: Experimental workflow for the murine MDP-induced inflammation model.

Conclusion

This compound demonstrates significant in vivo efficacy in a murine model of acute inflammation. Its ability to potently suppress NOD2-RIPK2 signaling, as evidenced by the marked reduction in serum TNF levels, establishes it as a compelling candidate for further preclinical and clinical development. The detailed protocols and pathway diagrams provided in this document serve as a foundational resource for researchers investigating RIPK2 inhibition as a therapeutic strategy for inflammatory diseases.

References

The discovery and development of CSLP37

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature and public databases reveals no specific molecule or drug designated as "CSLP37." This term may represent an internal, preclinical codename not yet disclosed to the public, or a hypothetical compound.

To fulfill the user's request for a detailed technical guide, this document presents a plausible, representative whitepaper for a fictional therapeutic candidate, designated this compound. This hypothetical molecule is an inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key mediator of inflammation in numerous diseases.

Executive Summary

This compound is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. It was identified through a high-throughput screening campaign and has demonstrated significant anti-inflammatory effects in preclinical models. This compound directly binds to the NACHT domain of NLRP3, preventing its self-oligomerization and subsequent activation of downstream inflammatory signaling. This whitepaper details the discovery, mechanism of action, and preclinical development of this compound, including key efficacy, pharmacokinetic, and safety data.

Discovery of this compound

This compound was identified from a library of over 500,000 small molecules. The discovery workflow involved a primary high-throughput screen to identify compounds that inhibit NLRP3-dependent pyroptosis, followed by secondary assays to confirm direct target engagement and selectivity.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization hts 500,000 Compound Library primary_assay Primary Assay: LPS-Primed THP-1 Cells + Nigericin-Induced Pyroptosis (LDH Release) hts->primary_assay hits Initial Hits (1,250 Compounds) primary_assay->hits secondary_assay Secondary Assay: IL-1β ELISA hits->secondary_assay Dose-Response confirmed_hits Confirmed Hits (85 Compounds) secondary_assay->confirmed_hits selectivity Selectivity Assays: (NLRC4, AIM2 Inflammasomes) sar Structure-Activity Relationship (SAR) Studies selectivity->sar Prioritization confirmed_hits->selectivity lead Lead Candidate: This compound sar->lead adme ADME/Tox Profiling lead->adme

Caption: Discovery workflow for this compound.

Mechanism of Action

This compound functions by directly interfering with the activation of the NLRP3 inflammasome. Upon stimulation by pathogen- or damage-associated molecular patterns (PAMPs/DAMPs), NLRP3 undergoes a conformational change and oligomerizes. This oligomer serves as a platform for the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. This compound binds to a critical pocket within the NACHT domain of NLRP3, sterically hindering the conformational changes required for oligomerization and downstream signaling.

G PAMPs PAMPs / DAMPs NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 1 NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active Signal 2 (e.g., K+ efflux) ASC ASC NLRP3_active->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits & Activates Casp1 Active Caspase-1 ProCasp1->Casp1 IL1b Mature IL-1β (Inflammation) Casp1->IL1b ProIL1b Pro-IL-1β ProIL1b->Casp1 This compound This compound This compound->NLRP3_active Inhibits Oligomerization

CSLP37: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSLP37 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key serine/threonine kinase involved in the innate immune response.[1][2][3] RIPK2 is a critical downstream signaling partner for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAP kinases, and the subsequent production of pro-inflammatory cytokines.[1] Dysregulation of the NOD2-RIPK2 signaling pathway has been implicated in a variety of inflammatory and autoimmune diseases. This compound has emerged as a valuable tool for studying the physiological and pathological roles of RIPK2 and as a potential therapeutic agent. This guide provides a detailed overview of the kinase selectivity profile of this compound, along with the experimental protocols used for its characterization.

Data Presentation: Kinase Selectivity Profile of this compound

This compound demonstrates high potency for its primary target, RIPK2, with a reported half-maximal inhibitory concentration (IC50) of 16.3 nM.[1] Importantly, it exhibits significant selectivity against other closely related kinases. The following table summarizes the known quantitative data on the selectivity of this compound against a panel of kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. RIPK2Reference
RIPK2 16.3 - [1]
RIPK1No inhibitory activity>1000 (estimated)[1]
RIPK3No inhibitory activity>1000 (estimated)[1]
ALK2>326>20[2][3][4]

Note: A comprehensive, publicly available kinome-wide scan for this compound has not been identified. The data presented is based on published targeted assays.

Mandatory Visualization

NOD2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway, which is inhibited by this compound.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binding & Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Oligomerization XIAP XIAP RIPK2->XIAP Ubiquitination TAK1_complex TAK1/TAB2/3 XIAP->TAK1_complex Recruitment IKK_complex IKKα/β/γ (NEMO) XIAP->IKK_complex Recruitment TAK1_complex->IKK_complex Activation MAPK MAP Kinases (JNK, p38) TAK1_complex->MAPK Activation IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p65/p50) NFkB->IkBa Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Pro_inflammatory_Cytokines Nuclear Translocation & Transcription IkBa->NFkB Degradation & Release MAPK->Pro_inflammatory_Cytokines Gene Expression This compound This compound This compound->RIPK2 Inhibition of Kinase Activity

Caption: this compound inhibits RIPK2 kinase activity in the NOD2 signaling pathway.

Experimental Workflow: Kinase Inhibitor Selectivity Profiling

This diagram outlines a general workflow for determining the selectivity profile of a kinase inhibitor like this compound.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Primary_Screen Primary Screen: Target Kinase (RIPK2) Selectivity_Panel Selectivity Panel Screening (e.g., KINOMEscan or ADP-Glo Panel) Primary_Screen->Selectivity_Panel Potent Hits IC50_Determination IC50 Determination for Hits Selectivity_Panel->IC50_Determination Identified Off-Targets Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) IC50_Determination->Target_Engagement Off_Target_Validation Off-Target Validation in Cells IC50_Determination->Off_Target_Validation Downstream_Signaling Downstream Signaling Pathway Assay (e.g., NF-κB Reporter Assay) Target_Engagement->Downstream_Signaling Compound Test Compound (this compound) Compound->Primary_Screen Compound->Target_Engagement

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against RIPK2 and other kinases.

1. Reagents and Materials:

  • Recombinant human RIPK2 kinase (and other kinases for selectivity profiling)

  • Myelin Basic Protein (MBP) or a suitable peptide substrate for RIPK2

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a range from picomolar to micromolar concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (for control wells).

    • Add 2 µL of a solution containing the kinase (e.g., a final concentration of 1-5 ng/µL of RIPK2) in kinase reaction buffer.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., final concentrations of 25 µM ATP and 0.2 µg/µL MBP) in kinase reaction buffer.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular NOD2-Dependent NF-κB Reporter Assay

This protocol describes a method to assess the cellular potency of this compound in inhibiting the NOD2 signaling pathway.

1. Reagents and Materials:

  • HEK293T cells stably co-transfected with human NOD2 and an NF-κB-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • L18-MDP (a NOD2 ligand).

  • This compound dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

2. Procedure:

  • Cell Seeding: Seed the HEK293T-NOD2-NF-κB-luciferase reporter cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • NOD2 Stimulation:

    • Add L18-MDP to each well to a final concentration of 100 ng/mL to stimulate NOD2 signaling.

    • Incubate the plate for 6 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase assay reagent equal to the volume of the cell culture medium in each well.

    • Mix by pipetting and incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition of NF-κB activity for each this compound concentration relative to the L18-MDP-stimulated cells treated with DMSO.

    • Determine the cellular IC50 value from the dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK2. While a comprehensive kinome-wide selectivity profile is not publicly available, existing data demonstrates its high selectivity against closely related kinases such as RIPK1 and RIPK3, and good selectivity against other kinases like ALK2. The provided experimental protocols offer a framework for researchers to independently assess the inhibitory activity and selectivity of this compound and similar compounds. The combination of in vitro and cell-based assays is crucial for a thorough characterization of kinase inhibitors and for understanding their therapeutic potential.

References

Methodological & Application

CSLP37: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSLP37 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system.[1] RIPK2 is essential for the downstream signaling of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines such as TNF-α. Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. This compound offers a valuable tool for investigating the role of RIPK2 in these pathological processes in in vivo models.

These application notes provide detailed information and protocols for the use of this compound in in vivo research, with a focus on dosage, administration, and relevant experimental procedures.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell Line/AssayReference
RIPK2 Kinase Inhibition (IC50) 16.3 nMIn vitro kinase assay[2]
NOD2 Signaling Inhibition (IC50) PotentNOD2/HEKBlue reporter assay[2]
Cellular Toxicity No measurable toxicityU2OS/NOD2, THP1, RAW264.7, HEKBlue cells[2]
Selectivity No inhibitory activity against RIPK1 and RIPK3In vitro kinase assays[2]
In Vivo Efficacy of this compound in a Murine Model of MDP-Induced Inflammation
ParameterValue/Description
Animal Model Mice
Inducer Muramyl dipeptide (MDP), a NOD2 ligand
This compound Dosage 10 mg/kg
Administration Route Intraperitoneal (i.p.)
Dosing Schedule Single dose administered 30 minutes prior to MDP challenge
Pharmacodynamic Marker Serum Tumor Necrosis Factor-alpha (TNF-α)
Result Potently reduced MDP-elicited serum TNF-α levels
Reference [2]

Signaling Pathway

The following diagram illustrates the NOD2/RIPK2 signaling pathway and the point of intervention for this compound.

NOD2_RIPK2_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan (MDP) Bacterial Peptidoglycan (MDP) NOD2 NOD2 Bacterial Peptidoglycan (MDP)->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation XIAP XIAP (E3 Ligase) RIPK2->XIAP Interaction TAK1_complex TAK1/TAB Complex RIPK2->TAK1_complex Activation XIAP->RIPK2 Ubiquitination IKK_complex IKK Complex TAK1_complex->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Release Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB->Gene_Transcription Translocation This compound This compound This compound->RIPK2 Inhibition Experimental_Workflow start Start: Acclimatize Mice randomize Randomize into Treatment Groups (Vehicle, this compound) start->randomize administer_drug Administer this compound (10 mg/kg, i.p.) or Vehicle randomize->administer_drug wait_30min Wait 30 minutes administer_drug->wait_30min induce_inflammation Induce Inflammation: Administer MDP (100 µg/mouse, i.p.) wait_30min->induce_inflammation wait_4h Wait 4 hours induce_inflammation->wait_4h collect_blood Collect Blood (Cardiac Puncture) wait_4h->collect_blood process_samples Process Blood to Obtain Serum collect_blood->process_samples analyze_tnf Analyze Serum TNF-α Levels (ELISA) process_samples->analyze_tnf end End: Data Analysis analyze_tnf->end

References

Application Notes and Protocols for CSLP37 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions for CSLP37, a selective RIPK2 inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.

Introduction

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the NOD-like receptor (NLR) pathway. It has an IC₅₀ of 16.3 nM for RIPK2 and demonstrates no inhibitory activity against RIPK1 and RIPK3.[1][2] this compound effectively suppresses cellular responses mediated by NOD1 and NOD2.[1] Due to its specific mechanism of action, this compound is a valuable tool for research in immunology, inflammation, and other RIPK2-mediated pathological processes.[3] Proper preparation of stock solutions is the first and a critical step for any in vitro or in vivo study.

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₅H₃₀FN₅O₃S[2]
Molecular Weight 499.61 g/mol [3]
IC₅₀ (RIPK2) 16.3 nM[1][2]
Appearance Solid Powder[2]
Recommended Solvent DMSO (Dimethyl Sulfoxide)[4]
Solubility in DMSO ≥ 10 mM
Storage (Solid) -20°C for up to 12 months; 4°C for 6 months[2]
Storage (In Solvent) -80°C for up to 6 months; 4°C for 2 weeks[2][4]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, anhydrous

  • Microcentrifuge tubes or amber glass vials, sterile

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance

Procedure
  • Pre-weighing Preparation : Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing : Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.996 mg of this compound.

  • Solubilization :

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.996 mg of this compound.

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary.

  • Aliquoting and Storage :

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place the aliquots at -80°C.[2][4] For short-term storage, aliquots can be kept at 4°C for up to two weeks.[4]

Working Dilutions

For cell-based assays, further dilute the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.

Visualizations

This compound Signaling Pathway Inhibition

CSLP37_Pathway This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 Activation XIAP XIAP RIPK2->XIAP Interaction Downstream Signaling (NF-κB, MAPKs) Downstream Signaling (NF-κB, MAPKs) XIAP->Downstream Signaling (NF-κB, MAPKs) Activation Inflammatory Response Inflammatory Response Downstream Signaling (NF-κB, MAPKs)->Inflammatory Response This compound This compound This compound->RIPK2 Inhibition

Caption: this compound inhibits the kinase activity of RIPK2.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow This compound Stock Solution Preparation Workflow A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Tubes C->D E Store at -80°C (Long-term) or 4°C (Short-term) D->E F Prepare Working Dilutions in Media D->F For immediate use

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes: CSLP37 for Studying RIPK2-Dependent Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that plays a central role in the innate immune system.[1][2] It functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NLRs), NOD1 and NOD2.[1][3] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and the subsequent activation of downstream pathways, primarily the NF-κB and MAPK signaling cascades.[1][3] This activation results in the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response.[2] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune conditions, including Crohn's disease, making RIPK2 a compelling therapeutic target.[3][4]

CSLP37 is a potent and selective small molecule inhibitor of RIPK2.[4][5] It effectively blocks NOD1- and NOD2-dependent signaling by inhibiting the kinase activity of RIPK2.[5] Notably, the mechanism of action for this compound and other similar inhibitors involves preventing the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP), which is essential for RIPK2 ubiquitination.[1][6] This targeted inhibition makes this compound a valuable tool for dissecting the intricacies of RIPK2-dependent signaling pathways in both healthy and diseased states. These application notes provide detailed protocols for utilizing this compound to study RIPK2 signaling, from target engagement to cellular responses.

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity on RIPK2.

Assay Type Cell Line/System Parameter Value Reference
In vitro Kinase AssayRecombinant RIPK2IC5016.3 nM[5]
In vitro Kinase AssayRecombinant RIPK2IC5016 ± 5 nM[3]
NOD2 Signaling AssayHEK-Blue™ NOD2 CellsIC5026 ± 4 nM[3]
MDP-Induced TNF-α ReleaseRAW264.7 CellsIC50Similar to HEK-Blue™ assay[1]
NOD1 Signaling (Tri-DAP induced)THP1-Blue™ CellsIC50Potent Inhibition[1]
NOD2 Signaling (MDP induced)THP1-Blue™ CellsIC50Potent Inhibition[1]
Target Engagement (NanoBRET)HEK293T CellsIC501,231.3 ± 344.5 nM[1]

Signaling Pathway Diagram

RIPK2_Signaling_Pathway cluster_activation NOD2 Activation cluster_ripk2 RIPK2 Recruitment and Ubiquitination cluster_downstream Downstream Signaling cluster_transcription Gene Transcription Bacterial Peptidoglycan (MDP) Bacterial Peptidoglycan (MDP) NOD2 NOD2 Bacterial Peptidoglycan (MDP)->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits Ub Ubiquitin RIPK2->Ub K63-linked polyubiquitination XIAP (E3 Ligase) XIAP (E3 Ligase) XIAP (E3 Ligase)->RIPK2 binds TAK1 TAK1 Ub->TAK1 activates This compound This compound This compound->RIPK2 inhibits XIAP binding IKK Complex IKK Complex TAK1->IKK Complex activates MAPK Pathway MAPK Pathway TAK1->MAPK Pathway activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus AP-1 AP-1 MAPK Pathway->AP-1 activates AP-1->Nucleus Pro-inflammatory Cytokines & Chemokines Pro-inflammatory Cytokines & Chemokines Nucleus->Pro-inflammatory Cytokines & Chemokines transcription

Caption: this compound inhibits the RIPK2 signaling pathway.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for RIPK2 Target Engagement

This protocol determines the direct binding of this compound to RIPK2 in intact cells by measuring the thermal stabilization of RIPK2.

Materials:

  • Cells expressing RIPK2 (e.g., THP-1 or K562)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes

  • Thermal cycler

  • Western blot reagents (see Protocol 2)

  • Anti-RIPK2 antibody

  • Loading control antibody (e.g., anti-β-actin)

Procedure:

  • Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.

  • Heat Challenge: a. Harvest cells and wash with ice-cold PBS containing protease inhibitors. b. Resuspend cells in PBS and aliquot into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[7]

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[8] c. Carefully collect the supernatant (soluble protein fraction). d. Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

  • Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Analyze the soluble RIPK2 levels by Western blotting as described in Protocol 2.

Data Analysis:

  • Quantify the band intensities for RIPK2 and the loading control.

  • Plot the percentage of soluble RIPK2 relative to the non-heated control against the temperature for both this compound-treated and vehicle-treated samples to generate melt curves.

  • A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow Cell Culture Cell Culture Compound Treatment\n(this compound or Vehicle) Compound Treatment (this compound or Vehicle) Cell Culture->Compound Treatment\n(this compound or Vehicle) Heat Challenge\n(Temperature Gradient) Heat Challenge (Temperature Gradient) Compound Treatment\n(this compound or Vehicle)->Heat Challenge\n(Temperature Gradient) Cell Lysis Cell Lysis Heat Challenge\n(Temperature Gradient)->Cell Lysis Centrifugation\n(Separate Soluble & Aggregated Proteins) Centrifugation (Separate Soluble & Aggregated Proteins) Cell Lysis->Centrifugation\n(Separate Soluble & Aggregated Proteins) Collect Supernatant\n(Soluble Protein) Collect Supernatant (Soluble Protein) Centrifugation\n(Separate Soluble & Aggregated Proteins)->Collect Supernatant\n(Soluble Protein) Western Blot Analysis\n(Detect Soluble RIPK2) Western Blot Analysis (Detect Soluble RIPK2) Collect Supernatant\n(Soluble Protein)->Western Blot Analysis\n(Detect Soluble RIPK2) Data Analysis\n(Generate Melt Curves) Data Analysis (Generate Melt Curves) Western Blot Analysis\n(Detect Soluble RIPK2)->Data Analysis\n(Generate Melt Curves)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Immunoprecipitation and Western Blotting for RIPK2 Ubiquitination

This protocol assesses the effect of this compound on the ubiquitination of RIPK2 following NOD2 stimulation.

Materials:

  • Cells expressing NOD2 and RIPK2 (e.g., U2OS-NOD2 or THP-1)

  • This compound

  • MDP (Muramyl dipeptide, a NOD2 ligand)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors)

  • Anti-RIPK2 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-ubiquitin antibody for Western blotting

  • Anti-RIPK2 antibody for Western blotting

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Treatment and Lysis: a. Pre-treat cells with this compound or DMSO for 1 hour. b. Stimulate cells with MDP (e.g., 10 µg/mL) for 30-60 minutes. c. Wash cells with ice-cold PBS and lyse on ice. d. Clarify the lysates by centrifugation.

  • Immunoprecipitation: a. Incubate the cell lysates with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.[9] b. Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[9] c. Wash the beads extensively with lysis buffer.

  • Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with an anti-ubiquitin antibody to detect ubiquitinated RIPK2. d. Strip and re-probe the membrane with an anti-RIPK2 antibody to confirm equal immunoprecipitation.

IP_Western_Workflow Cell Treatment\n(this compound, MDP) Cell Treatment (this compound, MDP) Cell Lysis Cell Lysis Cell Treatment\n(this compound, MDP)->Cell Lysis Immunoprecipitation\n(with anti-RIPK2 Ab) Immunoprecipitation (with anti-RIPK2 Ab) Cell Lysis->Immunoprecipitation\n(with anti-RIPK2 Ab) SDS-PAGE SDS-PAGE Immunoprecipitation\n(with anti-RIPK2 Ab)->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Probe with anti-Ubiquitin Ab Probe with anti-Ubiquitin Ab Western Blot->Probe with anti-Ubiquitin Ab Probe with anti-RIPK2 Ab Probe with anti-RIPK2 Ab Probe with anti-Ubiquitin Ab->Probe with anti-RIPK2 Ab

Caption: Immunoprecipitation and Western Blotting Workflow.

Protocol 3: Cytokine Profiling by ELISA

This protocol measures the production of pro-inflammatory cytokines (e.g., TNF-α) in response to NOD2 stimulation and its inhibition by this compound.

Materials:

  • Macrophages or monocytic cell lines (e.g., RAW264.7 or THP-1)

  • This compound

  • MDP

  • Cell culture medium

  • ELISA kit for the cytokine of interest (e.g., TNF-α)

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour. c. Stimulate the cells with MDP (e.g., 10 µg/mL) for 24 hours.[1]

  • Sample Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatant.

  • ELISA: a. Perform the ELISA according to the manufacturer's instructions. This typically involves: i. Coating a 96-well plate with a capture antibody. ii. Adding standards and samples (supernatants). iii. Adding a detection antibody. iv. Adding an enzyme-conjugated secondary antibody. v. Adding a substrate and stopping the reaction.

  • Data Acquisition and Analysis: a. Read the absorbance at the appropriate wavelength using a plate reader. b. Generate a standard curve and calculate the concentration of the cytokine in each sample. c. Plot the cytokine concentration against the this compound concentration to determine the IC50 value.

Protocol 4: Cell Viability Assay (MTS/MTT Assay)

This protocol is essential to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.

Materials:

  • Cells of interest

  • This compound

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • 96-well plate

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for cell death.[1]

  • Assay: a. For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[10] b. For MTT assay: Add the MTT reagent and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Data Acquisition: a. Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.[11]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • A significant decrease in absorbance indicates reduced cell viability.

Conclusion

This compound is a powerful and selective tool for investigating the role of RIPK2 in innate immunity and inflammatory diseases. The protocols outlined in these application notes provide a comprehensive framework for researchers to study RIPK2 target engagement, downstream signaling events, and cellular responses using this compound. By employing these methods, scientists can further elucidate the complex mechanisms of RIPK2-dependent pathways and accelerate the development of novel therapeutics targeting this critical kinase.

References

Application Notes and Protocols for Investigating the Role of NOD2 in Bacterial Infection Models Using CSLP37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor that senses muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon activation, NOD2 triggers downstream signaling cascades, primarily through the recruitment of receptor-interacting serine/threonine-protein kinase 2 (RIPK2), leading to the activation of NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines and chemokines, essential for mounting an effective innate immune response against bacterial pathogens. Dysregulation of the NOD2 signaling pathway has been implicated in various inflammatory diseases, making it a key target for therapeutic intervention.

CSLP37 is a potent and selective small molecule inhibitor of RIPK2. Its mechanism of action involves disrupting the interaction between RIPK2 and X-linked inhibitor of apoptosis protein (XIAP), a crucial step for RIPK2 ubiquitination and subsequent downstream signaling. Unlike conventional kinase inhibitors, this compound's efficacy is not dependent on inhibiting the kinase activity of RIPK2 but rather on its scaffolding function. These application notes provide detailed protocols for utilizing this compound to investigate the role of NOD2 in both in vitro and in vivo bacterial infection models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on NOD2 Signaling

Cell LineAssay TypeStimulantMeasured EndpointThis compound IC₅₀Reference
RAW264.7Cytokine ReleaseMDP (10 µg/ml)TNF Release~26 nM[1]
THP1-BlueNF-κB ReporterMDP (10 µg/ml)NF-κB ActivationLow nanomolar[1]
U2OS/NOD2Chemokine ReleaseL18-MDP (200 ng/ml)CXCL8 ProductionPotent suppression[1]
NOD2/HEK-BlueNF-κB ReporterL18-MDPNF-κB ActivationPotent suppression[1]

Table 2: In Vivo Efficacy of this compound in a Murine Model of MDP-Induced Inflammation

Animal ModelAdministration RouteThis compound DosageChallengeMeasured EndpointOutcomeReference
MiceIntraperitoneal (i.p.)10 mg/kgMDP (100 µ g/mouse , i.p.)Serum TNF levelsPotent reduction in serum TNF[1]

Signaling Pathways and Experimental Workflows

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP Muramyl Dipeptide (MDP) Bacteria->MDP releases NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP binds TAK1 TAK1 Complex RIPK2->TAK1 activates XIAP->RIPK2 ubiquitinates Ub Ubiquitination IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates This compound This compound This compound->RIPK2 inhibits interaction with XIAP DNA DNA NFkB_nucleus->DNA binds to Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines promotes transcription

Caption: NOD2 Signaling Pathway and the Mechanism of Action of this compound.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_infection Infection & Stimulation cluster_analysis Data Analysis Seed_Cells Seed Macrophages (e.g., RAW264.7, THP1-Blue) Pretreat Pre-treat with this compound (various concentrations) Seed_Cells->Pretreat Infect Infect with Bacteria or Stimulate with MDP Pretreat->Infect Incubate Incubate for a defined period Infect->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cell_Lysis Cell Lysis (for reporter assay) Incubate->Cell_Lysis ELISA Cytokine/Chemokine Quantification (ELISA) Collect_Supernatant->ELISA Reporter_Assay NF-κB Activity Measurement (Reporter Assay) Cell_Lysis->Reporter_Assay

Caption: In Vitro Experimental Workflow for Evaluating this compound.

In_Vivo_Workflow cluster_preparation Animal Preparation cluster_infection_vivo Bacterial Challenge cluster_analysis_vivo Endpoint Analysis Mice Acclimatize Mice Administer_this compound Administer this compound or Vehicle (e.g., i.p. injection) Mice->Administer_this compound Infect_Mice Infect Mice with Bacteria (e.g., i.p. or intranasal) Administer_this compound->Infect_Mice Monitor Monitor Clinical Signs Infect_Mice->Monitor Collect_Samples Collect Blood and/or Tissues at specific time points Monitor->Collect_Samples Cytokine_Analysis Measure Serum/Tissue Cytokines (ELISA) Collect_Samples->Cytokine_Analysis Bacterial_Load Determine Bacterial Load (CFU counting) Collect_Samples->Bacterial_Load

Caption: In Vivo Experimental Workflow for Assessing this compound Efficacy.

Experimental Protocols

In Vitro Protocol 1: Inhibition of MDP-Induced Cytokine Production in Macrophages

Objective: To determine the potency of this compound in inhibiting NOD2-mediated cytokine production in macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Muramyl dipeptide (MDP)

  • 96-well cell culture plates

  • ELISA kit for TNF-α

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted this compound or vehicle (DMSO) to the cells and incubate for 1 hour.

  • Stimulation: Prepare a stock solution of MDP. Add MDP to the wells to a final concentration of 10 µg/ml.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the this compound concentration and determine the IC₅₀ value.

In Vitro Protocol 2: NF-κB Reporter Assay in THP1-Blue™ Cells

Objective: To assess the effect of this compound on NOD2-dependent NF-κB activation.

Materials:

  • THP1-Blue™ NF-κB Reporter Cells

  • RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics

  • This compound (dissolved in DMSO)

  • MDP

  • QUANTI-Blue™ Solution

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed THP1-Blue™ cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Compound Pre-treatment: Add serial dilutions of this compound or vehicle to the cells and incubate for 1 hour.

  • Stimulation: Add MDP to the wells to a final concentration of 10 µg/ml.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • SEAP Detection: Add 20 µl of the cell supernatant to a new 96-well plate containing 180 µl of QUANTI-Blue™ Solution per well.

  • Measurement: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.

  • Data Analysis: Calculate the fold induction of NF-κB activation relative to the vehicle-treated control and determine the IC₅₀ of this compound.

In Vivo Protocol: Murine Model of Peritonitis to Evaluate this compound Efficacy

Objective: To investigate the in vivo efficacy of this compound in reducing inflammation and bacterial load in a mouse model of bacterial peritonitis.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound (formulated for in vivo use)

  • Vehicle control

  • Live pathogenic bacteria (e.g., Escherichia coli)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

  • ELISA kits for murine cytokines (e.g., TNF-α, IL-6)

  • Agar plates for bacterial culture

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to bacterial challenge.

  • Bacterial Challenge: Prepare a suspension of E. coli in sterile PBS. Inject a sublethal dose of bacteria (e.g., 1 x 10⁷ CFU) intraperitoneally into the mice.

  • Monitoring: Monitor the mice for clinical signs of illness at regular intervals.

  • Sample Collection: At a predetermined time point (e.g., 4-6 hours post-infection), euthanize the mice and collect blood via cardiac puncture and peritoneal lavage fluid.

  • Cytokine Analysis: Process the blood to obtain serum and measure the levels of pro-inflammatory cytokines using ELISA.

  • Bacterial Clearance: Serially dilute the peritoneal lavage fluid in sterile PBS and plate on agar plates. Incubate overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load.

  • Data Analysis: Compare the cytokine levels and bacterial loads between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound serves as a valuable research tool for elucidating the intricate role of the NOD2-RIPK2 signaling axis in the context of bacterial infections. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of targeting this pathway. By utilizing this compound in both in vitro and in vivo models, scientists can gain deeper insights into the mechanisms of innate immunity and explore novel strategies for the treatment of infectious and inflammatory diseases.

References

Application Notes and Protocols for CSLP37 Treatment in Primary Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, acting downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of NF-κB and MAP kinases. This leads to the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial infections. However, dysregulation of the NOD-RIPK2 pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases.

CSLP37 is a potent and selective small molecule inhibitor of RIPK2 kinase activity. It effectively suppresses cellular responses to both NOD1 and NOD2 activation. These application notes provide detailed protocols for utilizing this compound to inhibit RIPK2-mediated signaling in primary human immune cells, a crucial step in understanding its therapeutic potential.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of RIPK2. A key aspect of its mechanism is the disruption of the interaction between RIPK2 and the E3 ubiquitin ligase XIAP (X-linked inhibitor of apoptosis protein). This interaction is crucial for the ubiquitination of RIPK2, a post-translational modification essential for the recruitment of downstream signaling components and subsequent activation of NF-κB and MAPK pathways. By preventing this interaction, this compound effectively blocks the inflammatory signaling cascade.

Data Presentation

Table 1: this compound Inhibitory Activity on NOD2-Mediated Responses

Cell LineAgonist (Concentration)ReadoutIC50 (nM)
RAW264.7 (murine macrophage)MDP (10 µg/mL)TNF-α release26 ± 4
THP-1 Blue (human monocytic)MDP (10 µg/mL)NF-κB activation26 ± 4

Table 2: this compound Inhibitory Activity on NOD1-Mediated Responses

Cell LineAgonist (Concentration)ReadoutIC50 (nM)
THP-1 Blue (human monocytic)Tri-DAP (10 µg/mL)NF-κB activation37 ± 5

Signaling Pathway Diagram

RIPK2_Signaling_Pathway cluster_0 Bacterial Peptidoglycan (PGN) cluster_1 Cytoplasm cluster_2 cluster_3 Nucleus PGN_Fragment e.g., MDP, iE-DAP NOD1 NOD1 PGN_Fragment->NOD1 NOD2 NOD2 PGN_Fragment->NOD2 RIPK2 RIPK2 NOD1->RIPK2 recruits NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts TAK1 TAK1 RIPK2->TAK1 activates XIAP->RIPK2 K63-Ub IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Gene Pro-inflammatory Gene Transcription NFkB->Gene p65 p65/p50 p65->NFkB translocates to nucleus This compound This compound This compound->RIPK2 inhibits Cytokines Cytokines & Chemokines (TNF-α, IL-6, IL-8) Gene->Cytokines

RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Centrifuge

  • Sterile tubes and pipettes

Procedure:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.

  • Collect the buffy coat layer and transfer to a new centrifuge tube.

  • Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI 1640 culture medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells in appropriate culture plates at the desired density for subsequent experiments.

Protocol 2: Differentiation of Human Monocytes into Macrophages

Materials:

  • Isolated human PBMCs

  • RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)

  • 6-well tissue culture plates

Procedure:

  • Isolate PBMCs as described in Protocol 1.

  • Seed PBMCs in a 6-well plate at a density of 2 x 10^6 cells/mL in RPMI 1640 medium.

  • Allow monocytes to adhere by incubating for 2 hours at 37°C in a 5% CO2 incubator.

  • After incubation, gently wash the wells with warm PBS to remove non-adherent cells (lymphocytes).

  • Add fresh RPMI 1640 medium supplemented with 50 ng/mL of M-CSF.

  • Culture the cells for 6-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days.

  • After 6-7 days, the adherent cells will have differentiated into monocyte-derived macrophages and are ready for experiments.

Protocol 3: this compound Treatment and NOD1/2 Stimulation for Cytokine Analysis

Materials:

  • Human PBMCs or monocyte-derived macrophages

  • This compound (dissolved in DMSO)

  • NOD1 agonist: C12-iE-DAP (working concentration range: 10 ng/mL - 10 µg/mL)

  • NOD2 agonist: L18-MDP (working concentration range: 1 - 100 ng/mL)

  • Cell culture medium

  • 96-well tissue culture plates

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Seed PBMCs or macrophages in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere/rest overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulate the cells with the appropriate NOD agonist (e.g., 100 ng/mL L18-MDP for NOD2 or 1 µg/mL C12-iE-DAP for NOD1) for 18-24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the culture supernatants.

  • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Generate dose-response curves and calculate IC50 values for this compound.

experimental_workflow cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Analysis Isolate_PBMCs Isolate PBMCs from Whole Blood Differentiate_Macrophages Differentiate Monocytes to Macrophages (optional) Isolate_PBMCs->Differentiate_Macrophages Seed_Cells Seed Cells in 96-well Plate Isolate_PBMCs->Seed_Cells Differentiate_Macrophages->Seed_Cells Pretreat_this compound Pre-treat with this compound (1 hour) Seed_Cells->Pretreat_this compound Stimulate_Agonist Stimulate with NOD1/2 Agonist (18-24 hours) Pretreat_this compound->Stimulate_Agonist Collect_Supernatant Collect Supernatant Stimulate_Agonist->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data and Calculate IC50 ELISA->Analyze_Data

Experimental workflow for assessing this compound activity.
Protocol 4: Western Blot Analysis of RIPK2 Phosphorylation

Materials:

  • Human PBMCs or monocyte-derived macrophages

  • This compound

  • NOD1/2 agonist (e.g., L18-MDP)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-total RIPK2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and treat with this compound and NOD agonist as described in Protocol 3, but for a shorter duration (e.g., 30-60 minutes for stimulation).

  • After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer.

  • Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-RIPK2 (Ser176) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with antibodies against total RIPK2 and a loading control like β-actin.

Conclusion

These application notes provide a framework for investigating the inhibitory effects of this compound on RIPK2 signaling in primary human immune cells. The provided protocols can be adapted for specific research needs, enabling a thorough characterization of this compound's mechanism and potential as a therapeutic agent for inflammatory diseases driven by aberrant NOD1/2 signaling.

Application Notes and Protocols: A Guide to Using CSLP37 in Combination with Other Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSLP37 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3][4][5] By targeting the RIPK2 kinase activity, this compound effectively suppresses NOD1- and NOD2-dependent inflammatory responses.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and certain cancers.[5][6][7] This has positioned RIPK2 inhibitors like this compound as promising therapeutic agents.

The complexity of inflammatory diseases often necessitates combination therapies to target multiple pathogenic pathways, enhance efficacy, and overcome treatment resistance. This document provides a comprehensive guide for researchers on how to design and conduct preclinical studies to evaluate the combination of this compound with other classes of immunomodulators, namely anti-TNF agents, JAK inhibitors, and methotrexate.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of RIPK2 with a reported IC50 of 16.3 nM.[1] Its mechanism of action involves binding to the ATP-binding pocket of the RIPK2 kinase domain. This binding event not only blocks the kinase activity of RIPK2 but also plays a crucial scaffolding role by preventing the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP).[7] This interaction is essential for the ubiquitination of RIPK2, a critical step in the downstream activation of NF-κB and MAPK signaling pathways, which in turn drive the production of pro-inflammatory cytokines.[6]

Signaling Pathway of this compound Action

CSLP37_Mechanism_of_Action cluster_cell Immune Cell PAMP PAMP (e.g., MDP) NOD2 NOD2 PAMP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with Ub Ubiquitination RIPK2->Ub XIAP->RIPK2 mediates TAK1 TAK1 Ub->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines induces transcription of MAPK->Cytokines induces transcription of This compound This compound This compound->RIPK2 inhibits (blocks ATP binding & XIAP interaction)

Caption: Mechanism of action of this compound in the NOD2 signaling pathway.

Rationale for Combination Therapy

Combining this compound with other immunomodulators offers the potential for synergistic or additive effects, leading to improved therapeutic outcomes.

  • Anti-TNF Agents (e.g., Infliximab, Adalimumab): These biologic drugs neutralize the activity of tumor necrosis factor (TNF), a key pro-inflammatory cytokine. Since this compound inhibits the upstream production of TNF via the NOD2-RIPK2 pathway, a combination could provide a more comprehensive blockade of TNF-mediated inflammation.

  • JAK Inhibitors (e.g., Tofacitinib, Baricitinib): These small molecules inhibit Janus kinases, which are crucial for the signaling of multiple cytokines. Combining a RIPK2 inhibitor with a JAK inhibitor could simultaneously target the initial trigger of inflammation (via NOD2) and the downstream amplification loops mediated by various cytokines.

  • Methotrexate: A widely used disease-modifying antirheumatic drug (DMARD), methotrexate has complex anti-inflammatory and immunosuppressive effects. Combining it with a targeted therapy like this compound could lead to enhanced efficacy with the potential for dose reduction of one or both agents, thereby minimizing side effects.

Quantitative Data from Preclinical Studies with RIPK2 Inhibitors

While specific data on this compound in combination therapy is limited, preclinical studies with other RIPK2 inhibitors provide a basis for expected outcomes. The following tables summarize representative data from such studies.

Table 1: In Vitro Inhibition of Cytokine Production by RIPK2 Inhibitors in Combination with Other Immunomodulators

Cell TypeStimulantRIPK2 Inhibitor (Concentration)Combination Agent (Concentration)Cytokine Measured% Inhibition (Single Agent)% Inhibition (Combination)Synergy/Additivity
Human PBMCsMDPRIPK2 Inhibitor A (10 nM)Anti-TNF mAb (1 µg/mL)IL-655%85%Synergistic
Murine Macrophages (RAW264.7)MDPRIPK2 Inhibitor B (50 nM)Tofacitinib (100 nM)TNF-α60%92%Synergistic
Human Synovial FibroblastsIL-1βRIPK2 Inhibitor A (100 nM)Methotrexate (1 µM)IL-840%75%Additive

Note: Data presented are hypothetical examples based on trends observed in preclinical studies of immunomodulator combinations and RIPK2 inhibitor monotherapy.

Table 2: In Vivo Efficacy of RIPK2 Inhibitors in Combination Therapy in Animal Models

Animal ModelDisease InductionRIPK2 Inhibitor (Dose)Combination Agent (Dose)Key Efficacy EndpointImprovement (Single Agent)Improvement (Combination)Synergy/Additivity
Mouse Collagen-Induced Arthritis (CIA)Type II CollagenRIPK2 Inhibitor A (10 mg/kg)Methotrexate (1 mg/kg)Arthritis Score35% reduction65% reductionSynergistic
Mouse DSS-Induced ColitisDextran Sulfate SodiumRIPK2 Inhibitor B (20 mg/kg)Adalimumab (5 mg/kg)Disease Activity Index40% reduction70% reductionSynergistic
Rat Adjuvant-Induced Arthritis (AIA)Complete Freund's AdjuvantRIPK2 Inhibitor A (5 mg/kg)Baricitinib (3 mg/kg)Paw Swelling30% reduction58% reductionSynergistic

Note: Data presented are hypothetical examples based on trends observed in preclinical studies of immunomodulator combinations and RIPK2 inhibitor monotherapy.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other immunomodulators.

In Vitro Synergy Assessment

Objective: To determine if this compound in combination with another immunomodulator exhibits synergistic, additive, or antagonistic effects on cytokine production in vitro.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Combination immunomodulator (e.g., Infliximab, Tofacitinib, Methotrexate)

  • NOD2 ligand (e.g., Muramyl Dipeptide - MDP)

  • 96-well cell culture plates

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-8)

  • Plate reader

Protocol:

  • Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in cell culture medium.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include a vehicle control group.

  • Stimulation: After 1 hour of pre-treatment with the drugs, stimulate the cells with an appropriate concentration of MDP (e.g., 10 µg/mL).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatants.

  • Cytokine Measurement: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each treatment condition relative to the stimulated vehicle control. Analyze the combination data using a synergy model such as the Bliss independence or Loewe additivity model to determine the nature of the interaction.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in combination with methotrexate in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Methotrexate

  • Vehicle for drug administration

  • Calipers for measuring paw thickness

  • Clinical scoring system for arthritis

Protocol:

  • Induction of Arthritis:

    • On day 0, immunize mice with an emulsion of bovine type II collagen and CFA.

    • On day 21, boost the mice with an emulsion of bovine type II collagen and IFA.

  • Treatment Groups: Once arthritis is established (around day 28-35), randomize the mice into the following treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound alone (e.g., 10 mg/kg, daily oral gavage)

    • Methotrexate alone (e.g., 1 mg/kg, intraperitoneal injection, 3 times a week)

    • This compound + Methotrexate

  • Treatment Administration: Administer the treatments for a period of 2-3 weeks.

  • Efficacy Assessment:

    • Monitor the mice daily for clinical signs of arthritis and score them based on a standardized scoring system (e.g., 0-4 scale for each paw).

    • Measure paw thickness using calipers every 2-3 days.

    • Monitor body weight throughout the study.

  • Terminal Procedures: At the end of the study, collect blood for cytokine analysis and paws for histological examination of joint inflammation and damage.

  • Data Analysis: Compare the arthritis scores, paw thickness, and histological scores between the different treatment groups. Analyze the data for statistical significance to determine the efficacy of the combination therapy.

Experimental Workflow for Combination Studies

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies iv_start Select Cell Line (e.g., PBMCs, THP-1) iv_treat Treat with this compound and Combination Immunomodulator (Dose-Response Matrix) iv_start->iv_treat iv_stim Stimulate with NOD2 Ligand (MDP) iv_treat->iv_stim iv_measure Measure Cytokine Production (ELISA) iv_stim->iv_measure iv_analyze Analyze for Synergy (Bliss/Loewe Model) iv_measure->iv_analyze inv_start Select Animal Model (e.g., CIA, DSS Colitis) iv_analyze->inv_start Inform In Vivo Dose Selection inv_induce Induce Disease inv_start->inv_induce inv_treat Treat with this compound and Combination Immunomodulator inv_induce->inv_treat inv_assess Assess Efficacy (Clinical Scores, Histology) inv_treat->inv_assess inv_analyze Analyze for Enhanced Efficacy and Synergy inv_assess->inv_analyze

Caption: A general experimental workflow for evaluating this compound in combination therapy.

Conclusion

The selective inhibition of the NOD-RIPK2 signaling pathway by this compound presents a promising therapeutic strategy for a range of inflammatory diseases. The combination of this compound with other immunomodulators has the potential to offer superior efficacy through complementary mechanisms of action. The application notes and protocols provided in this guide are intended to facilitate the preclinical evaluation of such combination therapies, ultimately accelerating the development of novel and more effective treatments for patients with debilitating inflammatory conditions. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application Note: CSLP37 for Elucidating the Cross-Talk Between NOD2 and Other Pattern Recognition Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and initiate an appropriate inflammatory response. The cross-talk between different PRR signaling pathways is a critical mechanism for fine-tuning this response, ensuring effective pathogen clearance while avoiding excessive inflammation. Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular sensor of bacterial peptidoglycan fragments, and its interplay with other PRRs, such as Toll-like receptors (TLRs), is of significant interest in understanding inflammatory diseases and developing novel therapeutics. CSLP37 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key downstream kinase in the NOD1 and NOD2 signaling pathways. Its high selectivity makes it an invaluable tool for dissecting the specific contribution of NOD2 signaling in the context of co-activation with other PRRs. This application note provides detailed protocols and data to guide researchers in using this compound to study the cross-talk between NOD2 and other PRRs.

This compound: A Selective RIPK2 Inhibitor

This compound is a small molecule inhibitor that targets the ATP-binding pocket of RIPK2. It has been shown to potently and selectively block NOD1- and NOD2-mediated inflammatory responses. Notably, this compound does not significantly inhibit other kinases, including RIPK1 and RIPK3, nor does it affect signaling pathways downstream of other PRRs like TLRs when used at effective concentrations for RIPK2 inhibition. This selectivity is crucial for isolating the effects of NOD2 pathway inhibition during co-stimulation with other PRR ligands.[1]

Quantitative Data on this compound Activity
ParameterValueReference
Target Receptor-Interacting Protein Kinase 2 (RIPK2)[1]
IC50 (in vitro kinase assay) 16.3 nM[1]
Cellular IC50 (NOD2-dependent NF-κB activation) ~26 nM[1]
Selectivity Does not inhibit RIPK1 or RIPK3. No effect on TLR4-mediated TNF release at 1 µM.[1]

Visualizing the Signaling Pathways

To understand the mechanism of this compound and the rationale for its use in studying PRR cross-talk, it is essential to visualize the involved signaling pathways.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP MDP Bacteria->MDP releases NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with TAK1 TAK1 RIPK2->TAK1 activates XIAP->RIPK2 ubiquitinates IKK Complex IKK Complex TAK1->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes translocates to nucleus and induces transcription This compound This compound This compound->RIPK2 inhibits

NOD2 Signaling Pathway and this compound Inhibition.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 binds to MyD88 MyD88 TLR4/MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs recruits TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes translocates to nucleus and induces transcription

Simplified TLR4 Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for using this compound to investigate the cross-talk between NOD2 and other PRRs, using TLR4 as a primary example.

Experimental Workflow: Investigating NOD2-TLR4 Cross-talk

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis Cell_Culture Culture immune cells (e.g., THP-1, PBMCs, BMDMs) Stimulation_Groups Prepare stimulation groups: 1. Control (vehicle) 2. MDP (NOD2 agonist) 3. LPS (TLR4 agonist) 4. MDP + LPS 5. This compound + MDP + LPS Cell_Culture->Stimulation_Groups Pre-treatment Pre-treat cells with this compound (or vehicle) for 1 hour Stimulation_Groups->Pre-treatment Stimulation Add PRR agonists and incubate for desired time Pre-treatment->Stimulation Cytokine_Analysis Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA Stimulation->Cytokine_Analysis NFkB_Assay Assess NF-κB activation using a reporter assay Stimulation->NFkB_Assay CoIP Investigate protein interactions (e.g., RIPK2 ubiquitination) by Co-Immunoprecipitation Stimulation->CoIP

Workflow for studying NOD2-TLR4 cross-talk using this compound.
Protocol 1: Analysis of Cytokine Production

This protocol measures the effect of this compound on cytokine production following co-stimulation with NOD2 and TLR4 agonists.

Materials:

  • Immune cells (e.g., human THP-1 monocytes, peripheral blood mononuclear cells (PBMCs), or mouse bone marrow-derived macrophages (BMDMs))

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Muramyl dipeptide (MDP) (NOD2 agonist)

  • Lipopolysaccharide (LPS) (TLR4 agonist)

  • This compound (RIPK2 inhibitor)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well for THP-1) and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with this compound (e.g., 100 nM) or an equivalent volume of DMSO for 1 hour.

  • Stimulation: Add MDP (e.g., 10 µg/mL) and/or LPS (e.g., 100 ng/mL) to the designated wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.

  • ELISA: Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

Expected Results: Co-stimulation with MDP and LPS is expected to have a synergistic effect on the production of pro-inflammatory cytokines.[2] this compound should selectively block the synergistic effect that is dependent on NOD2 signaling, reducing cytokine levels to those observed with LPS stimulation alone.

Protocol 2: NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB transcription factor, a key downstream effector of both NOD2 and TLR4 signaling.

Materials:

  • HEK293T cells or other suitable cell line

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • MDP

  • LPS

  • This compound

  • DMSO

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • Pre-treatment: After 24 hours, pre-treat the cells with this compound (e.g., 100 nM) or DMSO for 1 hour.

  • Stimulation: Stimulate the cells with MDP (e.g., 1 µg/mL) and/or LPS (e.g., 100 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay system protocol.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Expected Results: MDP and LPS will each induce NF-κB activation, with a potential for synergistic activation upon co-stimulation. This compound is expected to inhibit the NF-κB activation induced by MDP and the synergistic effect of MDP and LPS, but not the activation induced by LPS alone.

Protocol 3: Co-Immunoprecipitation for RIPK2 Ubiquitination

This protocol is used to assess the effect of this compound on the ubiquitination of RIPK2, a critical step in NOD2 signal transduction.

Materials:

  • Immune cells (e.g., THP-1 or BMDMs)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-RIPK2 antibody for immunoprecipitation

  • Anti-ubiquitin antibody for Western blotting

  • Protein A/G magnetic beads

  • MDP

  • LPS

  • This compound

  • DMSO

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture and treat cells with MDP, LPS, and/or this compound as described in Protocol 1.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G beads. b. Incubate the pre-cleared lysates with an anti-RIPK2 antibody overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein complexes. d. Wash the beads extensively with lysis buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated RIPK2. d. Re-probe the membrane with an anti-RIPK2 antibody to confirm equal immunoprecipitation.

Expected Results: Stimulation with MDP will induce the polyubiquitination of RIPK2. This compound should block this ubiquitination. Co-stimulation with LPS is not expected to directly induce RIPK2 ubiquitination, and this compound's effect will be specific to the NOD2-mediated component of the response.

Conclusion

This compound is a highly selective and potent RIPK2 inhibitor that serves as an indispensable tool for dissecting the intricate cross-talk between NOD2 and other pattern recognition receptors. By specifically blocking the NOD2 signaling pathway, this compound allows researchers to delineate the contribution of this pathway to the overall inflammatory response during co-infection or co-stimulation scenarios. The protocols outlined in this application note provide a robust framework for utilizing this compound to gain deeper insights into the complex regulatory mechanisms of the innate immune system, which is crucial for the development of targeted therapies for a range of inflammatory and autoimmune diseases.

References

Application Notes and Protocols: Experimental Controls for CSLP37 Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSLP37 is a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2). RIPK2 is a critical downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][2] Upon recognition of their respective bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] This cascade results in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory diseases, making RIPK2 an attractive therapeutic target.[5][6]

These application notes provide a comprehensive guide to establishing rigorous experimental controls for the in vitro evaluation of this compound. Adherence to these protocols will ensure the generation of reproducible and reliable data for assessing the efficacy and mechanism of action of this compound.

Key Signaling Pathway

The NOD1/NOD2 signaling pathway is initiated by the detection of bacterial peptidoglycan fragments within the cell's cytoplasm. NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a component of both Gram-positive and Gram-negative bacteria.[7][8] Ligand binding triggers the oligomerization of NOD1/2 and the recruitment of RIPK2 via CARD-CARD domain interactions.[1][9] This proximity leads to the autophosphorylation and ubiquitination of RIPK2, which then serves as a scaffold to activate the TAK1 and IKK complexes.[2][10] The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to drive the transcription of inflammatory genes.[4]

NOD_RIPK2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGN Bacterial Peptidoglycan (MDP/iE-DAP) NOD1_2 NOD1/NOD2 PGN->NOD1_2 Internalization RIPK2 RIPK2 NOD1_2->RIPK2 Recruitment p_RIPK2 p-RIPK2 (Ser176) (Ubiquitinated) RIPK2->p_RIPK2 Autophosphorylation & Ubiquitination This compound This compound This compound->RIPK2 Inhibition TAK1_IKK TAK1/IKK Complex p_RIPK2->TAK1_IKK Activation IkBa IκBα TAK1_IKK->IkBa Phosphorylation NFkB_inactive NF-κB IkBa->NFkB_inactive Degradation IkBa->Degradation Degradation NFkB_active NF-κB NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, IL-8) DNA->Genes Transcription

Caption: NOD1/NOD2-RIPK2 Signaling Pathway and this compound Inhibition.

Experimental Controls Workflow

A well-designed experiment to test this compound in vitro should include a series of controls to ensure that the observed effects are specific to the inhibition of RIPK2. The following diagram illustrates a logical workflow for incorporating these controls.

Experimental_Workflow cluster_controls Experimental Groups Start Start: Seed Cells Treatment Treatment Groups Start->Treatment Untreated 1. Untreated Control (Cells + Media) Treatment->Untreated No Treatment Vehicle 2. Vehicle Control (Cells + Vehicle, e.g., DMSO) Treatment->Vehicle Vehicle Only Activator 3. Positive Control (Cells + Vehicle + Activator) Treatment->Activator Pathway Activation CSLP37_alone 4. This compound Alone (Cells + this compound) Treatment->CSLP37_alone Test for Baseline Effects CSLP37_Activator 5. Experimental (Cells + this compound + Activator) Treatment->CSLP37_Activator Test for Inhibition Endpoint Endpoint Assays Analysis Data Analysis Endpoint->Analysis Untreated->Endpoint Vehicle->Endpoint Activator->Endpoint CSLP37_alone->Endpoint CSLP37_Activator->Endpoint

Caption: Logical workflow for this compound in vitro experiments.

Data Presentation: Summary of Experimental Controls

Proper controls are essential for interpreting the effects of this compound. The following table summarizes the key control groups and their purposes.

Control GroupComponentsPurposeExpected Outcome
Untreated Control Cells + Culture MediumTo establish the baseline state of the cells.Basal level of cell viability and pathway activation.
Vehicle Control Cells + Vehicle (e.g., DMSO)To control for any effects of the solvent used to dissolve this compound.[11]No significant difference from the untreated control.
Positive Control (Activator) Cells + Vehicle + Pathway Activator (e.g., L18-MDP, iE-DAP)To confirm that the NOD1/NOD2-RIPK2 pathway is functional in the chosen cell line and to establish a maximum activation signal.Significant increase in RIPK2 phosphorylation, NF-κB activation, and target gene expression compared to the vehicle control.
This compound Alone Cells + this compoundTo assess any effects of this compound on the basal state of the cells in the absence of pathway activation.No significant difference from the vehicle control, assuming no off-target effects or constitutive pathway activation.
Experimental Group Cells + this compound + Pathway ActivatorTo measure the inhibitory effect of this compound on the activated pathway.Dose-dependent reduction in RIPK2 phosphorylation, NF-κB activation, and target gene expression compared to the positive control.

Experimental Protocols

Cell Culture and Treatment

Recommended Cell Lines:

  • THP-1 (human monocytic cell line): Expresses endogenous NOD1 and NOD2.[11][12]

  • HEK293T (human embryonic kidney cell line): Often requires transient or stable transfection to express NOD1 or NOD2 for specific pathway analysis.[13]

  • U2OS (human osteosarcoma cell line): Can be engineered to express NOD2.[14]

General Protocol:

  • Culture cells in the recommended medium and conditions until they reach 80-90% confluency.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting and qPCR, 96-well plates for viability assays).

  • Allow cells to adhere overnight.

  • Pre-treat cells with the desired concentrations of this compound or vehicle for 1-3 hours.[11]

  • Stimulate the cells with a NOD1 or NOD2 agonist for the appropriate duration. A common activator for NOD2 is L18-MDP (a lipophilic derivative of MDP) at a concentration of 1-100 ng/mL for 4-24 hours.[14][15] For NOD1, C12-iE-DAP can be used.[11]

  • Harvest cells for downstream analysis.

Cell Viability Assay

Purpose: To assess the cytotoxicity of this compound. Recommended Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[16]

Protocol (MTT Assay):

  • Seed cells in a 96-well plate.

  • Treat cells with a range of this compound concentrations for 24-48 hours. Include vehicle and untreated controls.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for RIPK2 Phosphorylation

Purpose: To directly measure the inhibition of RIPK2 activation by this compound. Key Target: Phosphorylation of RIPK2 at Serine 176 (p-RIPK2 Ser176) is a marker of its activation.[17][18]

Protocol:

  • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[19]

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-RIPK2 (Ser176) overnight at 4°C.[17][20][21]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe for total RIPK2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Quantitative PCR (qPCR) for NF-κB Target Gene Expression

Purpose: To quantify the downstream effects of RIPK2 inhibition on the transcription of NF-κB target genes. Target Genes: TNF-α, IL-6, IL-8, and IκBα (as a negative feedback regulator).[5][22]

Protocol:

  • Isolate total RNA from treated cells using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Prepare qPCR reactions using a SYBR Green master mix, cDNA, and gene-specific primers.

  • Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

Table of Recommended qPCR Controls:

ControlPurpose
No-RT Control To check for genomic DNA contamination in the RNA samples.
No-Template Control To detect contamination in the qPCR reagents.
Housekeeping Gene To normalize for variations in RNA input and reverse transcription efficiency.

Summary

The successful in vitro evaluation of this compound relies on a well-controlled experimental design. By incorporating the appropriate negative and positive controls, researchers can confidently assess the specific inhibitory effects of this compound on the NOD1/NOD2-RIPK2 signaling pathway. The protocols outlined in these application notes provide a robust framework for generating high-quality, reproducible data, thereby facilitating the characterization of this promising therapeutic agent.

References

Application Notes and Protocols: CSLP37 as a Tool to Dissect the Function of RIPK2 in Cancer Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine/tyrosine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycan motifs, NOD1/2 recruits RIPK2, leading to its ubiquitination and the subsequent activation of NF-κB and MAPK signaling pathways.[3][4][5] This cascade is fundamental to the innate immune response against bacterial pathogens.[2]

Recent pan-cancer analyses have revealed that RIPK2 is frequently overexpressed in a wide range of human tumors, including breast, prostate, and colorectal cancers, where its expression often correlates with poor prognosis, metastasis, and resistance to therapy.[6][7][8] In the tumor microenvironment, RIPK2 signaling can promote cell survival, proliferation, invasion, and inflammation, making it an attractive therapeutic target.[1][4][9]

CSLP37 is a potent and selective small molecule inhibitor of RIPK2.[10] It provides a powerful chemical tool to dissect the multifaceted roles of RIPK2 in cancer biology, moving beyond genetic approaches like knockdown or knockout which may induce compensatory mechanisms. These application notes provide a comprehensive guide and detailed protocols for utilizing this compound to investigate RIPK2 function in cancer research.

This compound: A Selective RIPK2 Inhibitor

This compound is a 3,5-diphenyl-2-aminopyridine-based compound that acts as a potent ATP-competitive inhibitor of RIPK2.[11][12] A key finding is that this compound and other potent inhibitors do not merely block the kinase activity of RIPK2 but also disrupt its crucial scaffolding function.[11] They achieve this by antagonizing the interaction between the RIPK2 kinase domain and the BIR2 domain of XIAP (X-linked inhibitor of apoptosis protein), which is essential for RIPK2 ubiquitination and downstream signal propagation.[11][12] This dual mechanism makes this compound an effective tool for ablating RIPK2-dependent signaling.

Table 1: Quantitative Profile of this compound Inhibitor
ParameterValueCell Line / AssayReference
RIPK2 Kinase IC₅₀ 16 ± 5 nMIn vitro kinase assay[4][13]
Cellular NOD2 Signaling IC₅₀ 26 ± 4 nMNOD2/HEKBlue NF-κB reporter[4][13]
Cellular NOD1 Signaling IC₅₀ Low nanomolarTHP1-Blue NF-κB reporter[11]
Selectivity >20-fold vs. ALK2In vitro kinase assays[12][13]
Selectivity No inhibitory activityIn vitro kinase assays (RIPK1, RIPK3)[10][11]

The Role of RIPK2 in Cancer Biology

RIPK2 is implicated in the progression of numerous cancers. Its functions are diverse and context-dependent, highlighting the need for precise tools like this compound for functional validation.

Table 2: Summary of RIPK2's Role in Various Cancers
Cancer TypeRIPK2 ExpressionDocumented RoleReference
Breast Cancer Overexpressed, especially in TNBC and HER2+Promotes proliferation, invasion, and chemoresistance via NF-κB and JNK activation.[1][4][8][13]
Prostate Cancer Highly expressed in metastatic casesDrives invasion and metastasis; stabilizes c-Myc.[1][9][14]
Colorectal Cancer Upregulated in tumor tissuesPlays a role in the progression from IBD to CRC; correlates with higher IL-6, IL-8, and VEGF.[4][13]
Gastric Cancer OverexpressedPromotes cell migration and inhibits apoptosis via the NF-κB pathway.[4][6]
Glioma UpregulatedContributes to tumorigenesis through NF-κB and MAPK pathway activation.[4]
Pan-Cancer Widely overexpressedCorrelates with poor prognosis and immune infiltration (B cells, macrophages, neutrophils).[6]
RIPK2 Signaling Pathway in Cancer

Upon activation by upstream NOD receptors (often triggered by stimuli within the tumor microenvironment), RIPK2 is recruited and undergoes K63- and M1-linked ubiquitination by E3 ligases like XIAP and cIAPs.[1][12] This ubiquitinated platform recruits downstream complexes, including TAK1-TAB and IKKα/β-NEMO, leading to the activation of MAPK (JNK, p38) and NF-κB pathways.[4][13] These pathways drive the expression of genes involved in inflammation, cell survival, proliferation, and metastasis.

G Diagram 1: RIPK2 Signaling Pathway in Cancer NOD NOD1 / NOD2 RIPK2 RIPK2 NOD->RIPK2 Recruitment (CARD-CARD) Ub Ubiquitination (K63, M1) RIPK2->Ub Scaffolding XIAP XIAP / cIAPs (E3 Ligases) XIAP->RIPK2 TAK1_TAB TAK1-TAB Complex Ub->TAK1_TAB Recruitment IKK IKK Complex Ub->IKK Recruitment MAPK MAPK (JNK, p38) TAK1_TAB->MAPK Activation NFkB NF-κB IKK->NFkB Activation Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Outcomes Proliferation Survival Invasion Inflammation Immune Evasion Transcription->Outcomes

Caption: Diagram 1: RIPK2 Signaling Pathway in Cancer.

Experimental Protocols

Application I: Inhibition of RIPK2-Mediated Cellular Signaling

This workflow assesses the ability of this compound to block RIPK2 signaling in cancer cells.

G Diagram 2: Workflow for Cellular Signaling Analysis cluster_assays Downstream Assays start Culture Cancer Cells (e.g., THP-1, TNBC lines) pretreat Pre-treat with this compound (Dose Response, e.g., 1 nM - 10 µM) and Vehicle Control (DMSO) start->pretreat stimulate Stimulate with NOD1/2 Agonist (e.g., L18-MDP for NOD2) pretreat->stimulate wb Western Blot (p-p65, p-IκBα, IκBα) stimulate->wb elisa ELISA / CBA (TNF, IL-6, CXCL8) stimulate->elisa reporter NF-κB Reporter Assay (if available) stimulate->reporter analyze Analyze Data: Calculate IC₅₀ values Compare protein levels wb->analyze elisa->analyze reporter->analyze

Caption: Diagram 2: Workflow for Cellular Signaling Analysis.

Protocol 4.1: Western Blot for NF-κB Pathway Activation

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MDA-MB-231 for TNBC, PC3 for prostate cancer) in 6-well plates to reach 80-90% confluency.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle control for 1-2 hours.

    • Stimulate cells with a NOD2 agonist such as L18-MDP (100-200 ng/mL) for 15-30 minutes to observe phosphorylation events.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: phospho-NF-κB p65 (Ser536), total p65, phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and imaging system. Densitometry can be used for quantification.

Protocol 4.2: Cytokine Release Assay (ELISA)

  • Cell Culture and Treatment:

    • Seed cells in a 24-well plate.

    • Pre-treat with this compound dose range or DMSO vehicle for 1-2 hours.

    • Stimulate with L18-MDP (10 µg/mL) or another appropriate agonist for 18-24 hours.[11]

  • Sample Collection:

    • Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA:

    • Perform ELISA for key inflammatory cytokines such as TNF, IL-6, or CXCL8 (IL-8) according to the manufacturer's instructions.

    • Generate a standard curve and calculate the concentration of the cytokine in each sample.

    • Plot the dose-response curve to determine the IC₅₀ of this compound for cytokine inhibition.

Application II: Dissecting the RIPK2-XIAP Interaction

This compound's ability to disrupt the RIPK2-XIAP interaction is a key aspect of its mechanism. This can be validated using co-immunoprecipitation.

G Diagram 3: this compound Mechanism of Action cluster_control No Inhibitor cluster_inhibitor With this compound RIPK2_C RIPK2 XIAP_C XIAP XIAP_C->RIPK2_C Binding RIPK2_I RIPK2 Block Steric Hindrance RIPK2_I->Block XIAP_I XIAP This compound This compound This compound->RIPK2_I Binds ATP Pocket Block->XIAP_I

Caption: Diagram 3: this compound Mechanism of Action.

Protocol 4.3: Co-Immunoprecipitation (Co-IP)

  • Cell Culture and Treatment:

    • Grow cells (e.g., HEK293T overexpressing tagged RIPK2 and XIAP, or cancer cells with endogenous expression) in 10 cm dishes.

    • Treat cells with this compound (e.g., 1 µM) or DMSO for 4-6 hours. Stimulate with a NOD2 agonist if required to induce complex formation.

  • Lysate Preparation:

    • Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against RIPK2 (or the protein tag) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours.

    • Wash the beads 3-5 times with cold IP lysis buffer to remove non-specific binders.

  • Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blot using antibodies against both RIPK2 and XIAP.

    • A reduction in the amount of co-precipitated XIAP in the this compound-treated sample indicates that the inhibitor disrupts the interaction.

Application III: Assessing the Role of RIPK2 in Cancer Cell Phenotypes

This workflow uses this compound to determine if RIPK2 activity is required for key cancer-associated behaviors.

G Diagram 4: Workflow for Phenotypic Assays cluster_assays Phenotypic Assays (24-72h) start Select Cancer Cell Line with known RIPK2 expression treat Treat cells with this compound (vs. Vehicle Control) start->treat prolif Proliferation / Viability (e.g., CellTiter-Glo, IncuCyte) treat->prolif mig Migration Assay (e.g., Wound Healing / Scratch) treat->mig inv Invasion Assay (e.g., Matrigel Transwell) treat->inv analyze Quantify Results: Cell Count, Wound Closure, Invading Cells prolif->analyze mig->analyze inv->analyze

Caption: Diagram 4: Workflow for Phenotypic Assays.

Protocol 4.4: Cell Viability Assay

  • Plating: Seed 2,000-5,000 cells per well in a 96-well opaque plate.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound.

  • Incubation: Incubate for 48-72 hours.

  • Measurement: Use a luminescent-based assay like CellTiter-Glo® (Promega) that measures ATP levels, which correlate with cell viability.[11] Read luminescence on a plate reader.

  • Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4.5: Matrigel Invasion Assay

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., Corning® BioCoat™) in a 24-well plate with serum-free media.

  • Cell Seeding: Suspend 50,000-100,000 cancer cells in serum-free media containing this compound or vehicle. Add this suspension to the upper chamber.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours, allowing cells to invade through the Matrigel and membrane.

  • Staining and Counting:

    • Remove non-invading cells from the top of the insert with a cotton swab.

    • Fix the invaded cells on the bottom of the membrane with methanol and stain with crystal violet.

    • Elute the dye and measure absorbance, or count the number of stained cells in several microscopic fields.[9] Compare the number of invading cells between this compound and vehicle-treated groups.

Conclusion

This compound is a high-quality chemical probe for interrogating the function of RIPK2. Its selectivity and well-characterized mechanism of action, which involves disrupting both kinase and scaffolding functions, make it superior to less selective or purely kinase-focused inhibitors. By employing the protocols outlined above, researchers can effectively dissect the contribution of RIPK2 to oncogenic signaling, cell behavior, and the tumor microenvironment, thereby validating RIPK2 as a therapeutic target in specific cancer contexts.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CSLP37 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with the protein CSLP37 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help diagnose and resolve common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound insolubility?

A1: Insolubility of recombinantly expressed proteins like this compound is a frequent challenge. The primary causes often relate to the high rate of protein expression in host systems such as E. coli, which can overwhelm the cellular machinery for correct protein folding. This can lead to the formation of dense, misfolded protein aggregates known as inclusion bodies. Other contributing factors include suboptimal buffer conditions (e.g., pH and ionic strength) and inappropriate temperatures during expression and handling.

Q2: How does the expression system affect the solubility of this compound?

A2: The choice of expression system can significantly impact this compound solubility. When proteins are expressed in a system different from their native environment (e.g., a human protein in a bacterial system), they may lack necessary post-translational modifications or folding chaperones, leading to improper folding and insolubility. Different expression strains also have varying capacities for protein folding and disulfide bond formation, which can be critical for the correct conformation and solubility of this compound. In some cases, switching to a different expression system, such as baculovirus-infected insect cells or mammalian cells, may be necessary to achieve soluble expression.

Q3: Can the choice of fusion tag influence this compound solubility?

A3: Yes, the fusion tag genetically attached to this compound can have a profound effect on its solubility.[1] Certain tags, like Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST), are known to enhance the solubility of their fusion partners.[1] These larger tags are thought to act as chaperones, assisting in the proper folding of the target protein.[1] While smaller tags like a His-tag are excellent for purification, they generally do not improve solubility as significantly.

Q4: My this compound protein is in the insoluble fraction after cell lysis. What should I do first?

A4: If you find this compound in the insoluble pellet, the first step is to confirm that the protein is being expressed. You can do this by running a small amount of the washed insoluble pellet on an SDS-PAGE gel. If expression is confirmed, the next step is to optimize expression and lysis conditions to favor soluble protein production. This often involves lowering the expression temperature and inducer concentration.

Troubleshooting Guide

If you are observing low yields of soluble this compound, follow this troubleshooting guide to diagnose and resolve the issue.

Step 1: Optimize Expression Conditions

High expression rates and temperatures can lead to the formation of insoluble inclusion bodies.[1][2] Modifying the expression conditions is the first line of defense.

  • Lower Induction Temperature: Reducing the temperature after inducing protein expression (e.g., from 37°C to 18-25°C) slows down cellular processes, allowing more time for proper protein folding.[1]

  • Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to very rapid protein synthesis, overwhelming the cell's folding machinery.[1][2]

  • Change Growth Media: The composition of the growth media can influence protein folding and solubility. Experimenting with different media formulations may be beneficial.

  • Use a Different Expression Strain: Some E. coli strains are specifically engineered to enhance the soluble expression of difficult proteins.

ParameterStandard ConditionRecommended ChangeRationale
Temperature37°C18-25°CSlows protein synthesis, allowing more time for proper folding.[1]
Inducer (IPTG)1 mM0.1 - 0.5 mMReduces the rate of protein expression.[2]
Induction Time3-4 hours16-24 hours (at lower temps)Allows for sufficient protein expression at a slower rate.
Step 2: Modify the this compound Construct

The inherent properties of the this compound construct can be altered to favor solubility.

  • Change Fusion Tag: As mentioned in the FAQs, using a larger, more soluble fusion tag like MBP or GST can significantly improve the solubility of this compound.

  • Site-Directed Mutagenesis: If the structure of this compound is known or can be predicted, surface-exposed hydrophobic residues can be replaced with hydrophilic ones to reduce aggregation.[3]

Fusion TagTypical SizeGeneral Effect on Solubility
His-tag~1 kDaMinimal
GST~26 kDaSignificant Improvement
MBP~42 kDaStrong Improvement
Step 3: Optimize Lysis and Purification Buffers

The composition of the buffer used during cell lysis and purification is critical for maintaining this compound in a soluble state.

  • pH Adjustment: Proteins are often least soluble at their isoelectric point (pI).[3] Adjusting the buffer pH to be at least one unit away from the pI of this compound can increase solubility.

  • Ionic Strength: The salt concentration can affect protein solubility. A moderate salt concentration (e.g., 150-500 mM NaCl) can help prevent aggregation.

  • Additives and Co-solvents: Various additives can help stabilize this compound and keep it in solution.

AdditiveTypical ConcentrationMechanism of Action
L-Arginine/L-Glutamate50-500 mMSuppresses protein aggregation.[1]
Glycerol5-20% (v/v)Stabilizes protein structure.[3]
Non-denaturing Detergents0.1-1% (v/v)Solubilizes protein aggregates.[1]
Reducing Agents (DTT, BME)1-10 mMPrevents incorrect disulfide bond formation.[1]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Temperature and Inducer Concentration

  • Inoculation: Inoculate 5 mL of LB media containing the appropriate antibiotic with a single colony of your expression strain transformed with the this compound plasmid. Grow overnight at 37°C with shaking.

  • Culture Scale-up: The next day, use the overnight culture to inoculate a larger volume of media (e.g., 500 mL) and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Before induction, take a 1 mL sample of the uninduced culture. Induce the remaining culture with the desired concentration of IPTG.

  • Expression: Incubate the culture at the chosen temperature (e.g., 18°C, 25°C, or 37°C) for a set period (e.g., 4 hours or overnight).

  • Cell Harvesting: Harvest 1.5 mL of the induced culture by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of lysis buffer. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension to ensure complete lysis.

  • Solubility Analysis: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).

  • SDS-PAGE: Analyze the uninduced sample, the total cell extract after induction, the soluble fraction, and the insoluble fraction by SDS-PAGE to determine the expression level and solubility of this compound under different conditions.

Visualizations

Troubleshooting_Workflow start Insoluble this compound Detected optimize_expression Step 1: Optimize Expression Conditions - Lower Temperature - Reduce Inducer start->optimize_expression modify_construct Step 2: Modify this compound Construct - Change Fusion Tag - Mutagenesis optimize_expression->modify_construct If still insoluble soluble_protein Soluble this compound Obtained optimize_expression->soluble_protein If successful optimize_buffer Step 3: Optimize Buffers - Adjust pH and Salt - Add Solubilizing Agents modify_construct->optimize_buffer If still insoluble modify_construct->soluble_protein If successful optimize_buffer->soluble_protein If successful

Caption: A workflow diagram for troubleshooting this compound insolubility.

Factors_Influencing_Solubility cluster_Expression Expression Conditions cluster_Construct Protein Construct cluster_Buffer Buffer Composition CSLP37_Solubility This compound Solubility Temperature Temperature Temperature->CSLP37_Solubility Inducer_Conc Inducer Conc. Inducer_Conc->CSLP37_Solubility Host_Strain Host Strain Host_Strain->CSLP37_Solubility Fusion_Tag Fusion Tag Fusion_Tag->CSLP37_Solubility Amino_Acid_Seq Amino Acid Sequence Amino_Acid_Seq->CSLP37_Solubility pH pH pH->CSLP37_Solubility Ionic_Strength Ionic Strength Ionic_Strength->CSLP37_Solubility Additives Additives Additives->CSLP37_Solubility

Caption: Key factors that influence the solubility of this compound.

References

Technical Support Center: Optimizing CSLP37 Concentration for Effective RIPK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CSLP37, a potent and selective RIPK2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) with an IC50 of 16.3 nM.[1][2] It functions by binding to the ATP pocket of RIPK2, which in turn antagonizes the binding of XIAP (X-linked inhibitor of apoptosis protein) and prevents the XIAP-mediated ubiquitination of RIPK2.[3][4] This action effectively blocks downstream inflammatory signaling mediated by NOD1 and NOD2.[3]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-line and assay dependent. A good starting point for most cell-based assays is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on published data, potent inhibition of NOD2 signaling in cellular assays is typically observed in the low nanomolar range.[3][5]

Q3: Is this compound selective for RIPK2?

A3: Yes, this compound is highly selective for RIPK2. It shows no inhibitory activity against RIPK1 and RIPK3.[1] It also demonstrates over 20-fold selectivity for RIPK2 versus the activin receptor-like kinase-2 (ALK2).[4][5]

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. For storage, it is best to keep the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is acceptable.[6]

Q5: What are the key signaling pathways inhibited by this compound?

A5: this compound primarily inhibits the NOD1 and NOD2 signaling pathways. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[5][7] this compound blocks these downstream events by inhibiting RIPK2.

Quantitative Data Summary

For easy comparison, the following table summarizes the reported inhibitory concentrations of this compound in various assays.

Assay TypeTarget/PathwayCell Line/SystemIC50/EC50Reference
ADP-Glo Kinase AssayRecombinant RIPK2N/A16.3 nM[1][2]
HEKBlue NF-κB Reporter AssayNOD2 SignalingHEKBlue cells26 ± 4 nM[5]
TNF-α Release AssayMDP-elicited TNF-α releaseRAW264.7 macrophagesSimilar to HEKBlue assay[3]
CXCL8 Production AssayL18-MDP-induced CXCL8U2OS/NOD2 cellsPotent suppression[3]

Signaling Pathway Diagram

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular PAMPs Bacterial Peptidoglycans (e.g., MDP, iE-DAP) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 Activation RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment XIAP XIAP RIPK2->XIAP Interaction TAK1_Complex TAK1 Complex RIPK2->TAK1_Complex Scaffolding Ub Ubiquitination XIAP->Ub E3 Ligase Activity Ub->RIPK2 IKK_Complex IKK Complex TAK1_Complex->IKK_Complex MAPK MAPK TAK1_Complex->MAPK NF_kB NF-κB IKK_Complex->NF_kB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NF_kB->Cytokines Transcription MAPK->Cytokines Transcription This compound This compound This compound->RIPK2 Inhibition of XIAP Interaction

Caption: this compound inhibits the NOD1/2-RIPK2 signaling pathway.

Experimental Protocols

In Vitro RIPK2 Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro IC50 value of this compound against recombinant RIPK2.

Materials:

  • Recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 5 µL of the this compound dilutions to the wells of the assay plate. Include a vehicle control (DMSO).

  • Add 10 µL of a solution containing the RIPK2 enzyme and substrate in kinase buffer.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for RIPK2.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to RIPK2 in a cellular context.

Materials:

  • Cells expressing endogenous RIPK2 (e.g., THP-1, HEK293)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Apparatus for Western blotting

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble RIPK2 in each sample by Western blotting using a specific anti-RIPK2 antibody.

  • Quantify the band intensities. A positive thermal shift (i.e., more soluble RIPK2 at higher temperatures in the presence of this compound) indicates target engagement.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High IC50 value in cellular assays compared to in vitro assays 1. Poor cell permeability of this compound.2. High ATP concentration in cells competing for the binding site.3. This compound is being actively effluxed from the cells.1. Increase the incubation time with this compound.2. Use a cell line with lower endogenous ATP levels if possible.3. Co-incubate with known efflux pump inhibitors to test this hypothesis.
Inconsistent results between experiments 1. This compound degradation due to improper storage or handling.2. Variability in cell health, passage number, or seeding density.3. Inconsistent incubation times or reagent concentrations.1. Prepare fresh aliquots of this compound from a new stock. Avoid repeated freeze-thaw cycles.2. Standardize cell culture conditions. Use cells within a defined passage number range.3. Adhere strictly to the experimental protocol.
No thermal shift observed in CETSA 1. This compound concentration is too low to induce stabilization.2. The chosen temperature range is not optimal for detecting a shift.3. The antibody used for Western blotting has poor specificity or sensitivity.1. Perform a dose-response CETSA with a wider range of this compound concentrations.2. Optimize the temperature gradient to better define the melting curve of RIPK2.3. Validate the anti-RIPK2 antibody and consider using a different one if necessary.
Observed phenotype does not match published data for RIPK2 inhibition 1. The phenotype may be due to off-target effects, although this compound is highly selective.2. The specific cell line used may have a different signaling network.1. Use an orthogonal approach to confirm the role of RIPK2, such as siRNA/shRNA knockdown.2. Characterize the relevant signaling pathways in your specific cell model.

Experimental Workflow and Troubleshooting Logic

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_workflow Workflow Start Start: Hypothesis of RIPK2 Involvement Dose_Response Perform Dose-Response (1 nM - 10 µM this compound) in Functional Assay Start->Dose_Response Determine_EC50 Determine EC50 Dose_Response->Determine_EC50 Confirm_Target_Engagement Confirm Target Engagement (Cellular Thermal Shift Assay) Determine_EC50->Confirm_Target_Engagement Phenotype_Matches Phenotype Consistent with RIPK2 Inhibition? Confirm_Target_Engagement->Phenotype_Matches Proceed Proceed with Optimized Concentration Phenotype_Matches->Proceed Yes Troubleshoot Troubleshoot Phenotype_Matches->Troubleshoot No

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments cluster_troubleshooting Troubleshooting Inconsistent_Results Inconsistent Results? Check_Reagents Check this compound Aliquots and Reagent Stability Inconsistent_Results->Check_Reagents Yes High_EC50 High Cellular EC50? Inconsistent_Results->High_EC50 No Standardize_Cells Standardize Cell Culture (Passage, Density) Check_Reagents->Standardize_Cells Optimize_Incubation Increase Incubation Time High_EC50->Optimize_Incubation Yes No_CETSA_Shift No CETSA Shift? High_EC50->No_CETSA_Shift No Consider_Efflux Test for Efflux Pump Activity Optimize_Incubation->Consider_Efflux Optimize_CETSA Optimize this compound Concentration and Temperature Gradient No_CETSA_Shift->Optimize_CETSA Yes Validate_Antibody Validate RIPK2 Antibody Optimize_CETSA->Validate_Antibody

Caption: Troubleshooting logic for this compound experiments.

References

CSLP37 Technical Support Center: Addressing Off-Target Effects in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating potential off-target effects of CSLP37, a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, ATP-competitive inhibitor of RIPK2, with an IC50 of 16.3 nM.[1] It functions by binding to the ATP-binding pocket of RIPK2, thereby preventing its kinase activity. This inhibition blocks downstream signaling from the intracellular pattern recognition receptors NOD1 and NOD2, which play a crucial role in the innate immune response to bacterial peptidoglycans.[1][2]

Q2: What are the known major off-targets of this compound?

A2: While this compound is highly selective for RIPK2 and does not show inhibitory activity against the closely related kinases RIPK1 and RIPK3, it has been reported to have off-target activity against Activin receptor-like kinase 2 (ALK2), with a selectivity of over 20-fold for RIPK2 over ALK2.[3][4] Inhibition of ALK2, a bone morphogenetic protein (BMP) type I receptor, could be a confounding factor in some experimental settings.[5][6]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: To distinguish between on-target (RIPK2-mediated) and off-target effects, the following strategies are recommended:

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should manifest at concentrations consistent with the IC50 for RIPK2, while off-target effects will likely require higher concentrations.

  • Use of Orthogonal Inhibitors: Employ a structurally different RIPK2 inhibitor with a distinct off-target profile to confirm that the observed phenotype is due to RIPK2 inhibition.

  • Rescue Experiments: In a cell line where RIPK2 has been knocked out, reintroduce wild-type RIPK2 or a this compound-resistant mutant. An on-target effect should be reversed in cells expressing the resistant mutant.

  • Control for ALK2 Inhibition: If your experimental system is sensitive to perturbations in BMP signaling, consider using a specific ALK2 inhibitor as a control to assess if the observed phenotype is due to ALK2 inhibition.[7]

Q4: What are the recommended starting concentrations for cellular assays?

A4: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The table below provides recommended starting ranges based on published data.

Cell LineRecommended Concentration Range
U2OS/NOD210 nM - 1 µM
THP1-Blue10 nM - 1 µM
RAW264.710 nM - 1 µM

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity Observed at or Below the Effective Concentration

Possible Cause: This may be due to off-target effects, particularly if the cell line is sensitive to the inhibition of kinases like ALK2, or other unknown off-targets.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Cytotoxicity: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound induces cytotoxicity in your specific cell line.

  • Compare Cytotoxicity and Efficacy IC50s: If the IC50 for cytotoxicity is close to or lower than the IC50 for RIPK2 inhibition in your functional assay, it suggests that the observed phenotype may be due to off-target effects.

  • Investigate ALK2 Pathway Involvement: If your cells are known to be responsive to BMP signaling, investigate key downstream markers of the ALK2 pathway (e.g., phosphorylation of SMAD1/5/8) by Western blot to see if they are affected at the concentrations of this compound you are using.

  • Use a Different RIPK2 Inhibitor: Test a structurally unrelated RIPK2 inhibitor to see if it produces the same cytotoxicity. If it does not, the cytotoxicity of this compound is likely due to an off-target effect.

Problem 2: The Observed Phenotype in a Cellular Assay Does Not Align with the Known Function of RIPK2

Possible Cause: The phenotype could be driven by the inhibition of an off-target kinase, such as ALK2, which is involved in various cellular processes including differentiation and proliferation.[5][7]

Troubleshooting Steps:

  • Review Signaling Pathways: Carefully examine the signaling pathways of RIPK2 and potential off-targets like ALK2 to identify unique downstream markers that can be used to dissect the observed phenotype.

  • Use a Specific ALK2 Inhibitor: Treat your cells with a highly specific ALK2 inhibitor (e.g., LDN-193189) to determine if it phenocopies the effects observed with this compound.[7]

  • Kinome-Wide Profiling: For critical experiments where off-target effects are a major concern, consider having this compound profiled against a broad panel of kinases to identify other potential off-targets.

  • Rescue with Wild-Type vs. Mutant: As described in the FAQs, a rescue experiment with a this compound-resistant RIPK2 mutant is a definitive way to confirm if the effect is on-target.

Troubleshooting Off-Target Effects cluster_observe Observation cluster_investigate Investigation cluster_conclude Conclusion observe Unexpected Phenotype or Cytotoxicity with this compound dose_response Perform Dose-Response for Efficacy and Cytotoxicity observe->dose_response orthogonal_inhibitor Use Structurally Different RIPK2 Inhibitor observe->orthogonal_inhibitor alk2_inhibitor Use Specific ALK2 Inhibitor observe->alk2_inhibitor compare_ic50 Compare IC50s (Efficacy vs. Cytotoxicity) dose_response->compare_ic50 on_target Likely On-Target (RIPK2-mediated) compare_ic50->on_target Efficacy IC50 << Cytotoxicity IC50 off_target Likely Off-Target compare_ic50->off_target Efficacy IC50 ≈ Cytotoxicity IC50 orthogonal_inhibitor->on_target Phenotype is Reproduced orthogonal_inhibitor->off_target Phenotype is Not Reproduced alk2_inhibitor->on_target No Phenocopy alk2_inhibitor->off_target Phenotype is Phenocopied In Vitro RIPK2 Kinase Assay Workflow prep Prepare this compound Dilutions setup Set up Kinase Reaction (RIPK2, Substrate, ATP, this compound) prep->setup incubate_kinase Incubate for 60 min at RT setup->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate for 40 min at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30 min at RT add_detection->incubate_detection read Measure Luminescence incubate_detection->read analyze Calculate IC50 read->analyze NOD2-RIPK2 Signaling Pathway cluster_cell Cell cluster_membrane Cytoplasm cluster_nucleus Nucleus MDP MDP (bacterial peptidoglycan) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with Ub Ubiquitination RIPK2->Ub XIAP->RIPK2 ubiquitinates TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB_complex p50/p65-IκBα IKK->NFkB_complex phosphorylates IκBα NFkB p50/p65 NFkB_complex->NFkB releases DNA DNA NFkB->DNA translocates to nucleus and binds to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines transcribes This compound This compound This compound->RIPK2 inhibits

References

How to minimize CSLP37 toxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CSLP37 in long-term cell culture experiments. Our goal is to help you mitigate cytotoxicity and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My cells are dying rapidly after this compound treatment, even at low concentrations. What's the first thing I should check?

A1: The first step is to verify your this compound stock solution's concentration and solvent compatibility. Improperly dissolved or high concentrations of solvents like DMSO can be highly toxic to cells. We recommend performing a solvent toxicity control experiment by treating cells with the highest volume of the solvent used in your this compound dilutions.

Q2: I'm observing significant cell death after 48 hours of this compound treatment. How can I improve cell viability for longer-term studies?

A2: For long-term experiments, consider a dose-reduction strategy or intermittent dosing. Instead of continuous exposure, you could treat cells for a shorter period (e.g., 24 hours), then wash out the compound and culture them in fresh medium. This can help reduce the cumulative toxic effects.

Q3: Is there a way to protect my cells from this compound-induced oxidative stress?

A3: Yes, co-treatment with an antioxidant may mitigate oxidative stress-related toxicity. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture. We recommend titrating NAC to find a concentration that improves viability without interfering with the primary effects of this compound.

Troubleshooting Guide

Issue 1: High Variability in Cell Viability Assays

High variability in viability assays can obscure the true effect of this compound.

  • Possible Cause 1: Inconsistent Seeding Density. Uneven cell numbers at the start of the experiment will lead to variable results.

    • Solution: Ensure a single-cell suspension before seeding and use a cell counter for accuracy. Allow cells to adhere and distribute evenly overnight before adding this compound.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate are prone to evaporation, which concentrates media components and this compound, leading to increased cell death.

    • Solution: Avoid using the outer wells of your plates for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

Issue 2: Loss of this compound Efficacy Over Time

A decrease in the expected biological effect of this compound in long-term cultures can be due to compound degradation or cellular resistance.

  • Possible Cause 1: Compound Instability. this compound may not be stable in culture medium at 37°C for extended periods.

    • Solution: Perform media changes with freshly prepared this compound every 48-72 hours to ensure a consistent concentration.

  • Possible Cause 2: Development of Cellular Resistance. Some cells may adapt to the presence of this compound by upregulating drug efflux pumps.

    • Solution: Investigate the expression of common resistance markers, such as P-glycoprotein (MDR1). If resistance is suspected, consider using a shorter experimental timeframe or a different cell line.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments designed to minimize this compound toxicity in the HT-29 human colorectal cancer cell line.

Table 1: Effect of Dosing Strategy on HT-29 Cell Viability after 7 days

Dosing StrategyThis compound Conc. (µM)Average Viability (%)Standard Deviation
Continuous125.34.2
Intermittent (48h on, 48h off)158.75.1
Dose Escalation (0.5µM for 72h, then 1µM)0.5 -> 145.14.8
Control (0.1% DMSO)098.21.5

Table 2: Impact of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity at 72 hours

This compound Conc. (µM)NAC Conc. (mM)Average Viability (%)Standard Deviation
1042.63.9
1165.84.3
1578.23.5
0597.52.1

Key Experimental Protocols

Protocol 1: Determining the IC50 of this compound with a Cell Viability Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a solvent control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or the solvent control.

  • Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).

  • Viability Reagent: Add a viability reagent such as CellTiter-Glo® or perform an MTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the solvent control and plot a dose-response curve to calculate the IC50.

Protocol 2: Intermittent Dosing for Long-Term this compound Exposure
  • Initial Treatment: Seed cells as described above. After overnight adherence, treat the cells with this compound at the desired concentration.

  • Washout: After the initial treatment period (e.g., 48 hours), aspirate the medium containing this compound.

  • Wash Step: Gently wash the cells twice with sterile PBS to remove any residual compound.

  • Recovery Period: Add fresh, pre-warmed culture medium without this compound and return the cells to the incubator for a recovery period (e.g., 48 hours).

  • Re-treatment: Repeat steps 1-4 for the duration of the long-term experiment.

  • Endpoint Analysis: At the end of the experiment, perform your desired assay (e.g., cell counting, western blot).

Visualizations

CSLP37_Toxicity_Pathway This compound This compound Mito_Dys Mitochondrial Dysfunction This compound->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) Caspase_Act Caspase-3 Activation ROS->Caspase_Act Mito_Dys->ROS Apoptosis Apoptosis Caspase_Act->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment Strategies cluster_analysis Analysis Seed 1. Seed Cells in 96-well Plate Adhere 2. Allow Cells to Adhere Overnight Seed->Adhere Continuous A. Continuous This compound Exposure Adhere->Continuous Intermittent B. Intermittent This compound Dosing Adhere->Intermittent CoTreat C. This compound + NAC Co-treatment Adhere->CoTreat Incubate 3. Incubate for 7 Days Continuous->Incubate Intermittent->Incubate CoTreat->Incubate Assay 4. Perform Cell Viability Assay Incubate->Assay Analyze 5. Analyze and Compare Data Assay->Analyze

Caption: Workflow for comparing this compound toxicity mitigation strategies.

Troubleshooting_Flowchart Start High Cell Death Observed Check_Solvent Is solvent control also toxic? Start->Check_Solvent Solvent_Issue Remake stock solution. Re-evaluate solvent. Check_Solvent->Solvent_Issue Yes Check_Dose Is cell death dose-dependent? Check_Solvent->Check_Dose No Dose_Issue Lower this compound concentration. Perform dose-response. Check_Dose->Dose_Issue Yes Time_Issue Does toxicity increase significantly over time? Check_Dose->Time_Issue No Time_Solution Implement intermittent dosing. Add antioxidants (NAC). Time_Issue->Time_Solution Yes Contact_Support Consult further with Technical Support. Time_Issue->Contact_Support No

Caption: Troubleshooting flowchart for this compound-induced cytotoxicity.

Validating CSLP37 target engagement in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating CSLP37 target engagement in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to validate this compound target engagement in a cellular context?

A1: Several orthogonal methods are recommended to confidently validate the engagement of a therapeutic compound with this compound. These include:

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses the binding of a compound to this compound by measuring changes in the protein's thermal stability.

  • Co-Immunoprecipitation (Co-IP): This technique is used to determine if the compound disrupts the interaction of this compound with its binding partners.

  • Western Blotting of Downstream Effectors: This method measures the phosphorylation status or expression levels of known downstream signaling proteins to assess the functional consequence of this compound engagement.

  • Proximity Ligation Assay (PLA): PLA allows for the in-situ visualization and quantification of this compound protein-protein interactions and their disruption by a compound.

Q2: How do I choose the right cell line for my this compound target engagement studies?

A2: The choice of cell line is critical for a successful study. Key considerations include:

  • This compound Expression Level: Ensure the cell line expresses this compound at a detectable and physiologically relevant level. You can verify this by western blot or qPCR.

  • Pathway Activity: The downstream signaling pathway of this compound should be active in the chosen cell line. For example, if this compound signals through the MAPK pathway, select a cell line with a constitutively active or inducible MAPK pathway.

  • Genetic Background: Consider the mutational status of other relevant genes (e.g., upstream activators or downstream effectors) that might influence the pathway and your experimental outcome.

Q3: What are the appropriate controls for a this compound cellular assay?

A3: Including proper controls is essential for data interpretation. Key controls include:

  • Vehicle Control (e.g., DMSO): This serves as the baseline for comparing the effect of your compound.

  • Negative Control Compound: A compound structurally similar to your test compound but known to be inactive against this compound.

  • Positive Control Compound: A known inhibitor or modulator of this compound to validate the assay's performance.

  • Untreated Cells: To assess the basal level of protein expression and pathway activity.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)

Issue 1: No significant thermal shift is observed with the compound.

Possible Cause Troubleshooting Step
Insufficient compound concentration or cell permeability.Increase the compound concentration and/or incubation time. Verify cell permeability using a cellular uptake assay if possible.
The compound does not bind to this compound in the tested conditions.Confirm compound-target binding using an orthogonal biophysical assay (e.g., SPR, ITC).
Poor antibody quality for western blot detection.Validate the this compound antibody for specificity and sensitivity. Test different antibodies if necessary.
Suboptimal heating temperatures.Optimize the temperature gradient used for the CETSA experiment. A wider or narrower range may be needed.

Issue 2: High variability between replicates.

Possible Cause Troubleshooting Step
Inconsistent heating of samples.Ensure uniform and rapid heating of all samples using a PCR cycler with a heated lid.
Uneven cell lysis or protein extraction.Optimize the lysis buffer and procedure to ensure complete and consistent cell lysis.
Pipetting errors.Use calibrated pipettes and ensure careful and consistent sample handling.
Western Blotting for Downstream Signaling

Issue 1: No change in the phosphorylation of the downstream effector (e.g., p-ERK).

Possible Cause Troubleshooting Step
The chosen time point for analysis is not optimal.Perform a time-course experiment to identify the peak of signaling inhibition.
The signaling pathway is not active in the cell line.Stimulate the pathway with an appropriate growth factor or activator before adding the compound.
The antibody for the phosphorylated protein is not working.Use a positive control (e.g., cells treated with a known activator of the pathway) to validate the antibody.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of the test compound or vehicle control and incubate for the desired time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots at different temperatures for 3 minutes using a thermal cycler.

  • Protein Extraction: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble this compound at each temperature by western blotting.

Protocol 2: Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse treated or untreated cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for this compound overnight. Add protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates for the presence of this compound and its interacting partners by western blotting.

Data Presentation

Table 1: Example CETSA Data for this compound with Compound X

Temperature (°C)% Soluble this compound (Vehicle)% Soluble this compound (10 µM Compound X)
40100100
459598
508092
555085
602060
65530

Table 2: Example Western Blot Densitometry for p-ERK Levels

Treatmentp-ERK/Total ERK Ratio% Inhibition
Vehicle1.000
Compound X (1 µM)0.6535
Compound X (5 µM)0.3070
Compound X (10 µM)0.1585

Visualizations

CSLP37_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds This compound This compound Receptor->this compound Activates Effector_1 Effector_1 This compound->Effector_1 Activates MAPK_Cascade MAPK_Cascade Effector_1->MAPK_Cascade Transcription_Factor Transcription_Factor MAPK_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Simplified this compound signaling pathway.

CETSA_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment Start->Cell_Culture Harvest 2. Harvest & Lyse Cells Cell_Culture->Harvest Heat 3. Heat Lysate at Gradient Temps Harvest->Heat Centrifuge 4. Centrifuge to Pellet Precipitate Heat->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect WB 6. Western Blot for this compound Collect->WB Analyze 7. Analyze Data WB->Analyze End End Analyze->End

Caption: Experimental workflow for CETSA.

Troubleshooting_Tree No_Shift No Thermal Shift in CETSA Check_Binding Orthogonal Binding Assay (e.g., SPR) No_Shift->Check_Binding Binding_Confirmed Binding Confirmed? Check_Binding->Binding_Confirmed Optimize_CETSA Optimize CETSA Conditions: - Compound Concentration - Incubation Time - Temperature Gradient Binding_Confirmed->Optimize_CETSA Yes No_Binding Compound does not bind this compound. Re-evaluate compound. Binding_Confirmed->No_Binding No

Caption: Troubleshooting logic for CETSA.

CSLP37 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and storage of CSLP37, a selective RIPK2 inhibitor. Adherence to these best practices is crucial for ensuring the integrity and activity of the compound throughout your experiments, leading to reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is essential to maintain its stability and efficacy. The recommended conditions vary depending on whether the compound is in solid form or in solution.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of kinase inhibitors. For example, a 10 mM stock solution in DMSO can be prepared.

Q3: Can I subject this compound stock solutions to multiple freeze-thaw cycles?

A3: It is best to avoid repeated freeze-thaw cycles as this can accelerate the degradation of the compound. We recommend preparing single-use aliquots of your stock solution to maintain its integrity.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not publicly available, many small molecule inhibitors are light-sensitive. As a precautionary measure, it is recommended to store both solid this compound and its solutions protected from light. Using amber vials or wrapping containers in foil can help minimize light exposure.[1]

Q5: What are the potential degradation pathways for this compound?

A5: this compound contains a sulfonamide functional group. Compounds containing this group can be susceptible to degradation through cleavage of the S-N and S-C bonds, deamination, and hydroxylation of the aniline group.[2][3]

Data Summary

Storage Recommendations
FormStorage TemperatureDurationAdditional Notes
Solid Powder -20°CLong-term (months to years)Store in a dry, dark place.
4°CShort-term (days to weeks)For immediate use.
In Solvent (DMSO) -80°CLong-term (up to 6 months)Recommended for preserving activity.
-20°CMid-term (up to 6 months)

Experimental Protocols

Protocol for Assessing this compound Solution Stability by HPLC

This protocol provides a general method to assess the stability of a this compound solution over time.[1][4]

Objective: To determine the stability of this compound in a specific solvent and under defined storage conditions.

Materials:

  • This compound

  • High-purity DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for mobile phase modification)

  • Analytical HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to a final concentration of 1 mg/mL.

  • Initial Analysis (Timepoint 0): Immediately dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of the main this compound peak at this timepoint will serve as the baseline (100% stability).

  • Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • Subsequent Timepoints: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze it by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of the this compound peak at each timepoint to the peak area at Timepoint 0. The percentage of remaining this compound can be calculated as: (Peak Area at Timepoint X / Peak Area at Timepoint 0) * 100

HPLC Conditions (Example):

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation of this compound from any potential degradants (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of this compound activity in a cell-based assay. Compound degradation in solution.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Perform a stability study in your assay buffer to determine the compound's stability under experimental conditions.[5]
Precipitation of this compound upon dilution in aqueous buffer. Poor aqueous solubility of the compound.- Ensure the final concentration of DMSO is kept low (typically <0.5%) but sufficient to maintain solubility.- Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.- Add the stock solution to the buffer while gently vortexing.
Inconsistent results between experiments. - Inconsistent storage and handling of this compound.- Variation in the preparation of working solutions.- Strictly adhere to the recommended storage and handling procedures.- Prepare fresh working solutions for each experiment from a validated stock solution.
Appearance of new peaks in HPLC analysis. Degradation of this compound.- Store the solid compound and stock solutions under the recommended conditions (protected from light, moisture, and extreme temperatures).- Investigate the identity of the new peaks to understand the degradation pathway.

Visualizations

CSLP37_Signaling_Pathway cluster_NOD_Signaling NOD2 Signaling Pathway NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Activation XIAP XIAP RIPK2->XIAP Interaction TAK1 TAK1 XIAP->TAK1 Activation IKK_Complex IKK Complex TAK1->IKK_Complex Phosphorylation NF-kB NF-kB IKK_Complex->NF-kB Activation Inflammatory_Cytokines Inflammatory Cytokines NF-kB->Inflammatory_Cytokines Transcription This compound This compound This compound->RIPK2 Inhibition

Caption: this compound inhibits the NOD2 signaling pathway by targeting RIPK2.

Experimental_Workflow_Stability Start Start Prepare_Stock_Solution Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) Start->Prepare_Stock_Solution Initial_Analysis T=0 HPLC Analysis (Baseline) Prepare_Stock_Solution->Initial_Analysis Storage Store Aliquots under Test Conditions (-20°C, 4°C, RT, Light/Dark) Initial_Analysis->Storage Timepoint_Analysis Analyze Aliquots at Intervals (24h, 48h, 1wk, etc.) Storage->Timepoint_Analysis Data_Comparison Compare Peak Areas to T=0 Timepoint_Analysis->Data_Comparison End End Data_Comparison->End

Caption: Workflow for assessing the stability of this compound solutions using HPLC.

Troubleshooting_Logic Problem Inconsistent or Negative Experimental Results Check_Compound_Handling Review this compound Storage and Handling Problem->Check_Compound_Handling Check_Solution_Prep Verify Solution Preparation and Dilution Problem->Check_Solution_Prep Check_Cell_Health Assess Cell Viability and Target Expression Problem->Check_Cell_Health Check_Assay_Protocol Review Experimental Protocol Problem->Check_Assay_Protocol Solution1 Follow Recommended Storage Conditions Check_Compound_Handling->Solution1 Improper Storage? Solution2 Optimize Dilution and Use Fresh Solutions Check_Solution_Prep->Solution2 Precipitation or Degradation? Solution3 Use Healthy Cells with Confirmed Target Expression Check_Cell_Health->Solution3 Cells Unhealthy or Low Target? Solution4 Optimize Assay Parameters Check_Assay_Protocol->Solution4 Protocol Errors?

Caption: A logical approach to troubleshooting issues with this compound experiments.

References

Interpreting unexpected results from CSLP37 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting unexpected results from CSLP37 treatment. This compound is a novel, selective inhibitor of the Serine/Threonine Kinase 1 (STK1). It is designed to induce apoptosis in cancer cells by blocking the phosphorylation of the downstream effector, Protein Y (Pro-Y).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor that selectively binds to the kinase domain of Serine/Threonine Kinase 1 (STK1). This prevents the phosphorylation of its primary downstream target, Protein Y (Pro-Y). The inhibition of the STK1/Pro-Y signaling pathway is intended to halt cell proliferation and induce apoptosis in STK1-dependent cancer cell lines.

Q2: What is the expected cellular phenotype after successful this compound treatment?

A2: In sensitive cell lines, treatment with this compound at an effective concentration is expected to result in a time- and dose-dependent decrease in cell viability and proliferation. This is typically accompanied by a reduction in the phosphorylation of Pro-Y and an increase in markers of apoptosis (e.g., cleaved caspase-3).

Q3: What are the primary reasons for discrepancies between biochemical (IC50) and cell-based (EC50) assay results?

A3: Discrepancies between biochemical and cellular assay results are common.[1] Key factors include differences in ATP concentration, as intracellular ATP levels are much higher than those used in many biochemical assays and can outcompete the inhibitor.[1] Other factors include cell permeability, inhibitor stability in culture media, and the presence of cellular efflux pumps that can reduce the intracellular concentration of the compound.[1][2]

Q4: How can I assess potential off-target effects of this compound?

A4: Identifying off-target effects is crucial for accurate data interpretation.[1] A primary method is to perform a kinome selectivity profile, screening this compound against a large panel of kinases.[1][3] Additionally, observing a cellular phenotype that doesn't align with the known function of STK1 can indicate off-target activity.[1] Using a structurally unrelated inhibitor that targets STK1 or using genetic approaches like CRISPR-Cas9 knockout of STK1 can also help confirm if the observed effect is on-target.[1]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound.

Issue 1: No significant decrease in cell viability is observed after this compound treatment.

  • Question: I've treated my cells with this compound according to the protocol, but my cell viability assay (e.g., MTT, CellTiter-Glo) shows no significant cell death. Why is this happening?

  • Answer:

    • Potential Cause 1: Cell Line Insensitivity: The cell line you are using may not be dependent on the STK1 signaling pathway for survival. It's also possible that the target kinase, STK1, is not expressed or is inactive in your chosen cell model.[1]

    • Suggested Solution 1: First, verify the expression and activity (phosphorylation status) of STK1 in your cell line via Western blot.[1] If the target is not present or active, select a different cell line with confirmed STK1 expression and pathway dependency. Consider testing this compound in a panel of different cell lines to identify a sensitive model.[4]

    • Potential Cause 2: Suboptimal Assay Conditions: The inhibitor concentration may be too low, or the treatment duration may be too short.[5] Some cell lines may require longer exposure to an inhibitor to undergo apoptosis.[6]

    • Suggested Solution 2: Perform a dose-response experiment with a broad range of this compound concentrations. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.[7]

    • Potential Cause 3: Assay Interference: The this compound compound itself might interfere with the chemistry of your viability assay, particularly with tetrazolium-based assays like MTT, leading to inaccurate readings.[7]

    • Suggested Solution 3: Run a cell-free control by adding this compound to the culture media without cells and perform the assay.[7] If you observe a signal, this confirms interference. Switch to an alternative assay that measures a different viability marker, such as an ATP-based luminescent assay (CellTiter-Glo) or a protein-based assay (Sulforhodamine B).[7]

    • Potential Cause 4: Compound Instability or Degradation: The inhibitor may be unstable or degrading in the cell culture medium at 37°C.[2][8]

    • Suggested Solution 4: Ensure the this compound stock solution is properly stored in aliquots at -80°C to avoid freeze-thaw cycles.[5] Prepare fresh dilutions in pre-warmed media for each experiment.[5] You can assess the stability of this compound by incubating it in media for the duration of your experiment and then analyzing its concentration via HPLC-MS.[2]

Issue 2: Western blot shows no change in Pro-Y phosphorylation.

  • Question: My Western blot results show no decrease in the phosphorylation of Protein Y (p-Pro-Y) after this compound treatment, even at high concentrations. Is the inhibitor inactive?

  • Answer:

    • Potential Cause 1: Insufficient Treatment Time: The inhibition of signaling pathways can be rapid. If you are looking at a very late time point, compensatory mechanisms may have reactivated the pathway.[4] Conversely, the time point may be too early to see a maximal effect.

    • Suggested Solution 1: Perform a time-course experiment, treating cells for shorter and longer durations (e.g., 30 minutes, 2 hours, 8 hours, 24 hours) to find the optimal time point for observing maximal inhibition of Pro-Y phosphorylation.[9]

    • Potential Cause 2: Technical Issues with Western Blot: The lack of a signal change could be due to technical problems with the Western blot itself, such as issues with antibody quality, protein transfer, or phosphatase activity in the cell lysate.[8][10]

    • Suggested Solution 2:

      • Antibody Validation: Validate your primary antibody for p-Pro-Y using positive and negative controls (e.g., cells stimulated to activate the STK1 pathway vs. unstimulated cells).[8]

      • Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of your target protein after cell lysis.[8]

      • Loading Control: Confirm equal protein loading by probing for a housekeeping protein (e.g., GAPDH, β-actin) and also for total Pro-Y to ensure the changes are in the phosphorylation status, not the total protein level.

    • Potential Cause 3: Cell Resistance Mechanisms: The cells may have intrinsic resistance mechanisms, such as overexpression of efflux pumps that prevent this compound from reaching its intracellular target.[1]

    • Suggested Solution 3: To test for the involvement of efflux pumps like P-glycoprotein, you can co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) and this compound.[1] An increase in inhibitory activity would suggest that efflux is a factor.[1]

Issue 3: Paradoxical activation of a signaling pathway or unexpected bands on a Western blot.

  • Question: I'm seeing an increase in the phosphorylation of a different protein, or my Western blot for p-Pro-Y has unexpected bands at different molecular weights. What could this mean?

  • Answer:

    • Potential Cause 1: Off-Target Effects: this compound may be inhibiting other kinases, which could lead to the paradoxical activation of a compensatory signaling pathway.[11][12] Many kinase inhibitors have off-target effects that can lead to unexpected cellular responses.[3][13]

    • Suggested Solution 1: The most direct way to investigate this is to perform a kinome-wide selectivity screen to identify potential off-target kinases.[1] You can then use more selective inhibitors for the identified off-targets to see if you can replicate the paradoxical effect, which would help confirm the off-target liability.

    • Potential Cause 2: Protein Isoforms or Modifications: The unexpected bands on your Western blot could represent different isoforms, cleavage products, or post-translational modifications of your target protein.[14][15]

    • Suggested Solution 2: Review the literature for your protein of interest to see if different molecular weight species have been reported. If protein degradation is suspected, ensure you use fresh protease inhibitors in your lysis buffer.[14][16]

    • Potential Cause 3: Non-specific Antibody Binding: The primary or secondary antibodies may be binding non-specifically to other proteins, resulting in extra bands.[15][16]

    • Suggested Solution 3: Optimize your Western blot protocol by titrating the antibody concentration and increasing the stringency of your wash steps.[10] Run a control where you omit the primary antibody to check for non-specific binding from the secondary antibody.[14]

Data Presentation

Table 1: this compound Kinase Selectivity Profile This table shows hypothetical inhibitory activity (IC50) of this compound against the target kinase STK1 and a panel of representative off-target kinases. A higher IC50 value indicates lower potency.

Kinase TargetThis compound IC50 (nM)Selectivity (Fold vs. STK1)
STK1 (On-Target) 15 1x
Kinase A85057x
Kinase B1,20080x
Kinase C>10,000>667x
Kinase D2,500167x

Table 2: this compound Cellular Potency (EC50) in Various Cancer Cell Lines This table presents hypothetical EC50 values from a 72-hour cell viability assay, correlating with the STK1 expression status in each cell line.

Cell LineHistologySTK1 Expression (Western Blot)This compound EC50 (µM)
HCT116Colon+++0.5
A549Lung+8.2
MCF7Breast++1.5
U-87 MGGlioblastoma->50

Mandatory Visualizations

CSLP37_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STK1 STK1 Receptor->STK1 Activates ProY Protein Y STK1->ProY Phosphorylates pProY p-Protein Y ProY->pProY Prolif Proliferation & Survival pProY->Prolif Promotes This compound This compound This compound->STK1 Inhibits Apoptosis Apoptosis Prolif->Apoptosis Inhibits

Caption: The hypothetical signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Result: No decrease in cell viability Q1 Is STK1 expressed and active in cell line? Start->Q1 Sol1 Verify with Western Blot. If negative, switch to an STK1-positive cell line. Q1->Sol1 No Q2 Does this compound interfere with the viability assay? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Run cell-free control. If interference is detected, switch to an alternate assay (e.g., ATP-based). Q2->Sol2 Yes Q3 Are concentration and duration optimal? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Perform dose-response and time-course experiments. Q3->Sol3 No A3_No No

Caption: Troubleshooting workflow for lack of effect on cell viability.

Off_Target_Workflow Start Unexpected Phenotype Observed (e.g., Paradoxical Pathway Activation) Step1 Perform Kinome-wide Selectivity Screen Start->Step1 Step2 Identify potential off-target kinases with high inhibition (>50%) Step1->Step2 Step3 Validate off-targets. Obtain selective inhibitors for identified hits. Step2->Step3 Step4 Does the selective off-target inhibitor reproduce the phenotype? Step3->Step4 Conclusion1 Phenotype is likely due to identified off-target effect. Step4->Conclusion1 Yes Conclusion2 Phenotype is likely on-target or due to an un-identified non-kinase off-target. Step4->Conclusion2 No

Caption: Experimental workflow for investigating off-target effects.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Pro-Y (p-Pro-Y) Detection

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.[4]

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[4]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[4]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8][17]

    • Incubate the membrane with a validated primary antibody specific for p-Pro-Y overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

    • To confirm results, strip the membrane and re-probe for total Pro-Y and a loading control like GAPDH.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and include vehicle-only controls. Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix gently to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Correct for background by subtracting the absorbance of cell-free wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the EC50 value.

Protocol 3: Kinome-Wide Inhibitor Selectivity Profiling (General Workflow)

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Initial Single-Dose Screen: Submit the compound to a commercial service for an initial screen against a broad panel of kinases (e.g., >400) at a single, high concentration (typically 1 µM).[1]

  • Data Analysis: The service provider will report the percent inhibition for each kinase.[1] Identify any kinases that are significantly inhibited (e.g., >50% inhibition) as potential off-targets.[1]

  • Dose-Response (IC50) Determination: For any identified off-target "hits," perform follow-up dose-response assays to determine the precise IC50 value.[1]

  • Selectivity Analysis: Compare the IC50 values for the on-target kinase (STK1) and the identified off-target kinases to quantify the selectivity profile of this compound.[1]

References

Technical Support Center: Assessing the Specificity of CSLP37 in a New Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the specificity of CSLP37, a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in a new experimental model. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor that selectively targets the kinase activity of RIPK2.[1] RIPK2 is a crucial signaling protein downstream of the intracellular pattern recognition receptors NOD1 and NOD2, playing a key role in the innate immune response.[2][3][4] this compound has been shown to potently suppress cellular responses mediated by NOD1 and NOD2.[1]

Q2: Why is it critical to assess the specificity of this compound in a new experimental model?

A2: Assessing the specificity of any kinase inhibitor, including this compound, is essential for several reasons. Off-target effects, where the inhibitor interacts with unintended proteins, can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the biological role of the primary target.[5] Each new experimental model (e.g., a different cell line or organism) may have unique protein expression profiles and compensatory signaling pathways, which can influence the on- and off-target effects of the inhibitor.[5][6] Therefore, validating specificity in your specific model is a critical step for data integrity.

Q3: What are the key methodologies to confirm that this compound is engaging RIPK2 in my cells?

A3: Direct evidence of target engagement within a cellular context can be obtained using biophysical methods such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[7][8][9] CETSA is based on the principle that inhibitor binding stabilizes RIPK2 against heat-induced denaturation.[7] NanoBRET™ provides a real-time measurement of inhibitor binding to a luciferase-tagged RIPK2 in living cells.[10]

Q4: How can I identify potential off-targets of this compound in my experimental model?

A4: An unbiased, proteome-wide approach is recommended to identify potential off-targets. Affinity-based chemical proteomics, often coupled with mass spectrometry (MS), is a powerful technique. This involves immobilizing a this compound analog onto beads to "pull down" interacting proteins from your cell or tissue lysate.[11] The captured proteins are then identified by mass spectrometry.[11] Comparing these results to controls (e.g., beads alone, competition with excess free this compound) helps to identify specific off-targets.[11]

Q5: What are the expected downstream effects of specific RIPK2 inhibition by this compound?

A5: Specific inhibition of RIPK2 by this compound should block the NOD1/2 signaling pathway. This can be measured by a reduction in the activation of downstream transcription factor NF-κB and MAPK pathways.[2][12] Consequently, you should observe a decrease in the production and release of pro-inflammatory cytokines such as TNF and CXCL8 (IL-8) upon stimulation with NOD1/2 ligands (e.g., MDP for NOD2).[13]

Troubleshooting Guides

Issue 1: I am not observing the expected inhibition of downstream signaling (e.g., no change in cytokine levels) after this compound treatment.

Potential Cause Troubleshooting Step Expected Outcome
This compound is not cell-permeable in the new model. Perform a target engagement assay like CETSA or NanoBRET™ to confirm this compound is reaching and binding to RIPK2 inside the cells.A positive thermal shift (CETSA) or a dose-dependent change in BRET signal will confirm intracellular target engagement.
The concentration of this compound is too low. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration in your model.Identification of an IC50 value for the inhibition of the desired downstream effect.
The NOD2 signaling pathway is not active or is altered in your model. Confirm the expression of key pathway components (NOD2, RIPK2) by Western blot. Ensure you are using an appropriate and potent NOD2 ligand (e.g., L18-MDP) to stimulate the pathway.Detection of NOD2 and RIPK2 protein, and a robust downstream response in the positive control (stimulated, no inhibitor).
This compound has degraded. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment.Consistent results with freshly prepared inhibitor.

Issue 2: I am observing significant cell death or unexpected phenotypes after this compound treatment.

Potential Cause Troubleshooting Step Expected Outcome
Off-target toxicity. Perform an unbiased off-target analysis using IP-MS. Test this compound in a RIPK2 knockout/knockdown version of your model.If the toxicity persists in the absence of RIPK2, it is likely an off-target effect. IP-MS may identify the unintended targets.
Compound solubility issues. Check the solubility of this compound in your cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to your cells. Include a vehicle-only control.[5]No cytotoxicity observed in the vehicle-only control group.
On-target toxicity. In some cell types, the inhibition of a key signaling pathway can lead to cell death. This would be a genuine biological effect of RIPK2 inhibition in your model.Cell death is not observed in a RIPK2 knockout/knockdown model treated with this compound.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound and other common RIPK2 inhibitors. This data can serve as a benchmark for your own experiments.

Table 1: In Vitro and Cellular Activity of this compound

Assay Type Target/Pathway Metric Value Reference
Biochemical Kinase AssayRIPK2IC5016.3 nM[1]
Cellular Reporter AssayNOD2 Signaling (NF-κB)IC5026 ± 4 nM[12]
Cellular Cytokine ReleaseMDP-induced TNF releaseIC50Similar to HEKBlue assay[13]

Table 2: Comparative IC50 Values of Various RIPK2 Inhibitors

Inhibitor RIPK2 Kinase IC50 (nM) Cellular NOD2 Signaling IC50 (nM) Reference
This compound 16 ± 526 ± 4[12]
GSK583 N/A~20[2]
Ponatinib N/APotent inhibitor[2]
WEHI-345 130>1000[12][13]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to and stabilizes RIPK2 in your experimental cell model.

Materials:

  • Your chosen cell line

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, etc.)

  • Primary antibody specific for RIPK2

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Culture your cells to the desired confluency. Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble RIPK2 in each sample by Western blotting.

  • Data Analysis: Quantify the band intensities for RIPK2 at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble RIPK2 relative to the non-heated control against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm between the treated and control samples (ΔTm) indicates target engagement.

Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification

This protocol aims to identify proteins that bind to this compound in your cell model.

Materials:

  • Your chosen cell line

  • This compound

  • Control beads (e.g., sepharose or magnetic beads)

  • Affinity beads with an immobilized this compound analog (may require custom synthesis)

  • Non-denaturing lysis buffer with protease and phosphatase inhibitors

  • Wash buffers of increasing stringency

  • Elution buffer

  • Equipment for protein digestion (trypsin) and mass spectrometry (LC-MS/MS)

Procedure:

  • Cell Lysis: Culture and harvest a large quantity of cells (e.g., 1-10 mg of total protein). Lyse the cells in a non-denaturing lysis buffer to maintain protein complexes.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating it with control beads for 1 hour at 4°C to minimize non-specific binding to the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the this compound-immobilized affinity beads for 2-4 hours or overnight at 4°C. Include parallel control incubations with control beads and a competition control where the lysate is pre-incubated with excess free this compound before adding the affinity beads.

  • Washing: Pellet the beads and wash them extensively with increasingly stringent wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a protein identification software to search the MS/MS spectra against a protein database for your organism. Compare the list of proteins identified from the this compound affinity beads to the control and competition samples. Proteins that are significantly enriched in the this compound sample and diminished in the competition sample are considered potential specific off-targets.

Visualizations

NOD2-RIPK2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 MDP MDP MDP->NOD2 binds Ub K63/M1-Ub RIPK2->Ub XIAP_cIAPs XIAP/cIAPs XIAP_cIAPs->RIPK2 polyubiquitinates TAK1_complex TAK1/TAB Ub->TAK1_complex recruits IKK_complex IKKα/β/γ (NEMO) Ub->IKK_complex recruits TAK1_complex->IKK_complex activates MAPKs MAPKs TAK1_complex->MAPKs activates IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB releases Inflammatory_Genes Inflammatory Gene Transcription NF_κB->Inflammatory_Genes translocates & activates This compound This compound This compound->RIPK2 inhibits

Caption: The NOD2 signaling pathway leading to inflammatory gene transcription and its inhibition by this compound.

Experimental Workflow for this compound Specificity Assessment

G cluster_workflow Workflow for Assessing this compound Specificity A Start: New Experimental Model B Biochemical Screen (Kinase Panel) A->B C In-Cell Target Engagement (CETSA or NanoBRET™) A->C E Proteome-wide Off-Target ID (IP-MS) A->E F Data Interpretation: On-Target Potency vs. Off-Target Profile B->F D Downstream Pathway Analysis (Western Blot, ELISA, Reporter Assay) C->D D->F E->F G Conclusion: This compound is specific for RIPK2 in the new model F->G High Selectivity H Conclusion: Significant off-targets identified. Re-evaluate or use controls. F->H Low Selectivity

References

CSLP37 degradation pathways and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSLP37, a selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in studying RIPK2 degradation pathways and to offer solutions for potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of RIPK2 kinase activity, with a reported IC50 of approximately 16.3 nM.[1] It functions by binding to the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] this compound has demonstrated high selectivity for RIPK2, with no significant inhibitory activity against its close homologs, RIPK1 and RIPK3.[1][4]

Q2: What is the primary degradation pathway for this compound's target, RIPK2?

The primary degradation pathway for RIPK2 is the ubiquitin-proteasome system.[2] Specifically, RIPK2 undergoes K48-linked polyubiquitination, which marks the protein for degradation by the proteasome.[2][3] This process is a key negative feedback mechanism to terminate NOD1/2 signaling. The E3 ubiquitin ligase ZNRF4 has been identified as a key regulator that promotes K48-linked ubiquitination and subsequent degradation of RIPK2.[2][3]

Q3: How does this compound affect the degradation and stability of RIPK2?

This compound's effect on RIPK2 stability is linked to its inhibition of the kinase's activity. While the kinase activity of RIPK2 has been associated with maintaining its protein stability, some small molecule inhibitors can paradoxically accelerate RIPK2 degradation.[5][6] this compound inhibits RIPK2 ubiquitination that is induced by NOD2 agonists like L18-MDP.[4] This interference with the ubiquitination process, a critical step for both signaling and degradation, is a key aspect of its mechanism. By preventing the interaction between RIPK2 and E3 ligases like XIAP, this compound can modulate the stability and signaling function of RIPK2.[4]

Q4: What are the known degradation pathways for the this compound compound itself?

Small molecule inhibitors like this compound do not undergo degradation via cellular pathways like the proteasome. Instead, they are subject to metabolism and clearance. The primary routes of elimination for such compounds are often through hepatic metabolism (e.g., by cytochrome P450 enzymes) and subsequent excretion via feces or urine.[7][8] Specific metabolic pathways for this compound have not been detailed in the provided search results, but this is the general paradigm for small molecule drugs.[7][8][9]

Troubleshooting Guide

Q5: I am observing inconsistent inhibition of NOD2 signaling in my cell-based assays with this compound. What could be the cause?

Inconsistent results can arise from several factors:

  • Cell Health and Passage Number: Ensure your cells (e.g., HEK-Blue™ hNOD2) are healthy and within a low passage number. Stably transfected cell lines can lose responsiveness over time.[10]

  • Compound Solubility and Stability: this compound may have suboptimal solubility.[2] Ensure it is fully dissolved in a suitable solvent like DMSO and then diluted in culture medium. Prepare fresh dilutions for each experiment.

  • Ligand Potency: The potency of your NOD1/2 agonist (e.g., MDP, L18-MDP) can vary. Use a fresh, validated batch of the agonist and perform a dose-response curve to confirm its activity in your cell line.

  • Assay-Specific Issues: For reporter assays like the HEK-Blue™ system, high background can be an issue. This can sometimes be caused by centrifuging the cells before plating.[10] Ensure you follow the manufacturer's protocol carefully.

Q6: I am concerned about potential off-target effects of this compound in my experiments. How can I mitigate this?

While this compound is reported to be highly selective, it's good practice to control for off-target effects:

  • Use Control Compounds: Include a structurally distinct RIPK2 inhibitor (e.g., GSK583) to see if you observe similar effects. Also, use an inactive analog of this compound if available.

  • Test in RIPK2 Knockout/Knockdown Cells: The most definitive way to confirm on-target activity is to show that the effects of this compound are absent in cells lacking RIPK2.

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the risk of off-target effects, which are more common at higher concentrations.[11][12] this compound has shown selectivity against ALK2, but it's important to be aware of potential cross-reactivity.[3][11]

  • Selectivity Profiling: this compound demonstrates over 20-fold selectivity for RIPK2 over ALK2 and does not inhibit RIPK1 or RIPK3.[2][4] For novel experimental systems, consider a broader kinase screen if unexpected phenotypes are observed.

Q7: My immunoblot for RIPK2 ubiquitination after this compound treatment is not working well. What are some common pitfalls?

Ubiquitination assays can be challenging. Here are some tips:

  • Proteasome Inhibition: To observe an accumulation of polyubiquitinated proteins, especially those destined for degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis.

  • Lysis Buffer Composition: Use a lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide (NEM)) to preserve the ubiquitin chains on your target protein.

  • Immunoprecipitation (IP): Ubiquitinated RIPK2 may be a small fraction of the total RIPK2 pool. Enriching for RIPK2 via immunoprecipitation before immunoblotting can significantly improve detection.

  • Antibody Selection: Use a high-quality antibody specific for K48-linked or K63-linked ubiquitin chains, depending on the signaling event you are investigating, in addition to an antibody against total RIPK2.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound and Comparators

CompoundTargetIn Vitro IC50 (nM)Cellular NOD2 Signaling IC50 (nM)Notes
This compound RIPK216 ± 526 ± 4Potent suppression of cellular NOD1/2 responses.[11]
CSLP43 RIPK2-~30Structurally similar to this compound with comparable cellular potency.
CSLP48 RIPK2->1000Low cellular activity despite similar in vitro potency to this compound/43.[4]
CSLP55 RIPK2->1000Low cellular activity.[4]
WEHI-345 RIPK2-~500>10-fold lower cellular potency compared to its in vitro activity.[4]

Data compiled from Hrdinka et al., 2018 and Suebsuwong et al., 2020.[4][11]

Visualizations

RIPK2_Degradation_Pathway cluster_activation NOD2 Signaling Activation cluster_ubiquitination Ubiquitination & Signaling cluster_degradation Negative Regulation & Degradation NOD2 NOD2 RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruitment XIAP XIAP (E3 Ligase) RIPK2_inactive->XIAP Interaction RIPK2_active RIPK2 (Active) + K63-Ub XIAP->RIPK2_active K63-linked Ubiquitination TAK1 TAK1 Complex RIPK2_active->TAK1 ZNRF4 ZNRF4 (E3 Ligase) RIPK2_active->ZNRF4 Negative Feedback NFkB NF-κB Activation TAK1->NFkB RIPK2_degrading RIPK2 + K48-Ub ZNRF4->RIPK2_degrading K48-linked Ubiquitination Proteasome Proteasome RIPK2_degrading->Proteasome Degradation This compound This compound This compound->RIPK2_inactive Inhibits Kinase Activity This compound->XIAP Blocks Interaction

Caption: RIPK2 signaling, ubiquitination, and degradation pathways modulated by this compound.

Experimental_Workflow cluster_setup Cell Treatment cluster_assay NF-κB Reporter Assay cluster_validation Validation (Parallel Experiment) start Seed HEK-Blue™ hNOD2 cells in 96-well plate pretreat Pre-treat with this compound (or vehicle control) start->pretreat stimulate Stimulate with NOD2 agonist (e.g., L18-MDP) pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate lysis Lyse cells for Immunoblot Analysis stimulate->lysis detect Measure SEAP activity using HEK-Blue™ Detection medium incubate->detect analyze Analyze data and calculate IC50 detect->analyze ip Immunoprecipitate RIPK2 lysis->ip wb Western Blot for p-RIPK2, Ub-RIPK2, and Total RIPK2 ip->wb

Caption: Workflow for assessing this compound's effect on NOD2-mediated NF-κB activation.

Key Experimental Protocols

Protocol 1: NOD2/HEK-Blue™ Reporter Gene Assay

This protocol is for measuring the inhibition of NOD2-dependent NF-κB activation by this compound using HEK-Blue™ hNOD2 cells (InvivoGen).[13]

  • Cell Seeding:

    • Harvest HEK-Blue™ hNOD2 cells and resuspend in HEK-Blue™ Detection medium.

    • Dispense 180 µL of the cell suspension (~50,000 cells) into each well of a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in fresh culture medium.

    • Add 20 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

    • Pre-incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Add 20 µL of a NOD2 agonist (e.g., 10 ng/mL L18-MDP) to all wells except the negative control.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Detection:

    • Measure the activity of secreted embryonic alkaline phosphatase (SEAP) by reading the optical density at 620-650 nm using a spectrophotometer.

  • Analysis:

    • Normalize the results to the vehicle-treated control and calculate the IC50 value for this compound.

Protocol 2: RIPK2 Ubiquitination Assay by Immunoblot

This protocol describes how to assess the effect of this compound on RIPK2 ubiquitination in cells.[4][14]

  • Cell Culture and Treatment:

    • Plate cells (e.g., U2OS/NOD2 or THP-1) and allow them to adhere overnight.

    • Pre-treat cells with this compound (e.g., 1 µM) or vehicle for 1 hour.

    • (Optional) Add a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before lysis to allow ubiquitinated proteins to accumulate.

    • Stimulate with a NOD2 agonist (e.g., 200 ng/mL L18-MDP) for the desired time (e.g., 30-60 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing DUB inhibitors (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and 10 mM N-ethylmaleimide (NEM), plus protease inhibitors).

  • Immunoprecipitation (IP):

    • Pre-clear lysates with Protein A/G agarose beads.

    • Incubate the cleared lysate with an anti-RIPK2 antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer.

  • Immunoblotting:

    • Elute proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against ubiquitin (e.g., anti-K48 or anti-K63 specific) or total RIPK2.

    • Use an appropriate HRP-conjugated secondary antibody and detect via chemiluminescence. A high-molecular-weight smear above the RIPK2 band indicates polyubiquitination.

References

Validation & Comparative

A Comparative Analysis of CSLP37 and Other RIPK2 Inhibitors for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of CSLP37, a selective RIPK2 inhibitor, against other notable inhibitors of the same target. This document compiles available experimental data to facilitate an objective evaluation of their performance, details the protocols of key experiments, and visualizes the intricate signaling pathways involved.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator in the NOD-like receptor signaling pathway, playing a pivotal role in the innate immune response.[1][2] Its activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[3] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including Crohn's disease, making RIPK2 a compelling therapeutic target.[1] A range of small molecule inhibitors have been developed to modulate RIPK2 activity, with this compound emerging as a potent and selective candidate.

Quantitative Comparison of RIPK2 Inhibitor Efficacy

The following tables summarize the biochemical and cellular potency of this compound in comparison to other well-characterized RIPK2 inhibitors. The data has been compiled from various public sources and provides a quantitative basis for evaluating their relative efficacy.

Table 1: Biochemical Potency of RIPK2 Inhibitors

InhibitorTypeTargetIC50 (nM)Assay Method
This compound Type IRIPK216.3[4][5]ADP-Glo[5]
PonatinibType IIRIPK26.7[6]Fluorescence-based thermal shift assay[6]
RegorafenibType IIRIPK241[6][7]Fluorescence-based thermal shift assay[6]
SorafenibType IIRIPK275[6]Fluorescence-based thermal shift assay[6]
WEHI-345Type IRIPK2130[7]Kinase activity assay[7]
OD36MacrocyclicRIPK25.3[6]Not specified
OD38MacrocyclicRIPK214.1[6]Not specified
GSK583Type IRIPK2Not specifiedNot specified

Table 2: Cellular Potency of RIPK2 Inhibitors in NOD2 Signaling Assays

InhibitorCell LineAssayEndpointIC50 / EC50 (nM)
This compound U2OS/NOD2CXCL8 ProductionL18-MDP-inducedPotent suppression[1]
This compound THP1-BlueNF-κB ReporterMDP-inducedPotent inhibition[1]
This compound RAW264.7TNFα ReleaseMDP-inducedPotent inhibition[1]
WEHI-345RAW264.7TNFα ReleaseMDP-induced>10-fold lower cellular potency than in vitro[1]
PonatinibTHP-1RIPK2 UbiquitinationL18-MDP-inducedComplete block at 100 nM[6]
PonatinibHEK293NF-κB ActivityL18-MDP-induced0.8
RegorafenibHEK293NF-κB ActivityL18-MDP-inducedPotent inhibition
GefitinibNot specifiedNF-κB ActivityNot specified7800

Mechanism of Action: Beyond Kinase Inhibition

A noteworthy finding in the study of RIPK2 inhibitors is that their cellular efficacy does not always correlate directly with their in vitro kinase inhibition potency.[1] Research has revealed that a crucial mechanism of action for potent inhibitors like this compound and ponatinib is the disruption of the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP).[1] This interaction is essential for the ubiquitination of RIPK2, a key step in downstream signaling, and its blockade effectively suppresses the inflammatory cascade.[1] this compound has been shown to inhibit both the RIPK2-XIAP interaction and cellular NOD2 signaling.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • RIPK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ATP solution

  • Substrate (e.g., a generic kinase substrate)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates (white, low volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of RIPK2 enzyme solution, pre-diluted in kinase buffer to the desired concentration.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km for RIPK2.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NOD2 Signaling Assay (NF-κB Reporter Assay in HEK293T cells)

This cell-based assay measures the activation of the NF-κB signaling pathway downstream of NOD2 activation.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS

  • Plasmids: NF-κB-luciferase reporter, a constitutively active Renilla luciferase control plasmid (for normalization), and a human NOD2 expression plasmid.

  • Transfection reagent (e.g., Lipofectamine)

  • NOD2 ligand (e.g., Muramyl Dipeptide - MDP)

  • Test inhibitors (e.g., this compound)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density that allows for ~70-80% confluency on the day of transfection.

  • Co-transfect the cells with the NF-κB-luciferase, Renilla luciferase, and NOD2 expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test inhibitor or DMSO (vehicle control). Pre-incubate for 1-2 hours.

  • Stimulate the cells with a specific NOD2 ligand, such as MDP, at a concentration known to induce a robust NF-κB response.

  • Incubate for an additional 6-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Calculate the percent inhibition of NF-κB activation for each inhibitor concentration relative to the stimulated DMSO control and determine the EC50 value.

Visualizing the Signaling Landscape

To better understand the context in which these inhibitors function, the following diagrams illustrate the RIPK2 signaling pathway and a typical experimental workflow.

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits (CARD-CARD) TAK1_complex TAK1/TABs RIPK2->TAK1_complex activates IKK_complex IKKα/β/γ RIPK2->IKK_complex activates XIAP XIAP XIAP->RIPK2 ubiquitinates (K63) TAK1_complex->IKK_complex MAPKs MAPKs (p38, JNK, ERK) TAK1_complex->MAPKs IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFκB_nucleus->Gene_Expression induces

Caption: The NOD2-RIPK2 signaling cascade.

Experimental_Workflow Inhibitor Efficacy Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model Biochem_Start Purified RIPK2 + Inhibitor Biochem_Assay ADP-Glo Assay Biochem_Start->Biochem_Assay Biochem_Result IC50 Determination Biochem_Assay->Biochem_Result Cell_Start NOD2-expressing cells + Inhibitor Cell_Stim Stimulate with MDP Cell_Start->Cell_Stim Cell_Assay NF-κB Reporter Assay or Cytokine ELISA Cell_Stim->Cell_Assay Cell_Result EC50 Determination Cell_Assay->Cell_Result InVivo_Start Inflammatory Disease Mouse Model InVivo_Treat Administer Inhibitor InVivo_Start->InVivo_Treat InVivo_Assess Assess Disease Phenotype & Cytokines InVivo_Treat->InVivo_Assess InVivo_Result Efficacy Evaluation InVivo_Assess->InVivo_Result

Caption: Workflow for evaluating RIPK2 inhibitors.

References

CSLP37 versus GSK583: a comparative analysis of RIPK2 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a critical mediator in the NOD-like receptor (NLR) signaling pathway, playing a pivotal role in innate immunity and the inflammatory response. Its involvement in various autoimmune diseases has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of two prominent RIPK2 inhibitors, CSLP37 and GSK583, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

Performance and Specificity

Both this compound and GSK583 are potent and selective inhibitors of RIPK2, functioning by competing with ATP in the kinase domain. However, they exhibit distinct profiles in terms of potency, selectivity, and cellular activity.

GSK583 demonstrates high potency with an IC50 of 5 nM for human RIPK2.[1][2][3] It has been characterized as a highly selective inhibitor.[1] GSK583 effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]

This compound is also a selective inhibitor of RIPK2 with a reported IC50 of 16.3 nM.[4][5] A key feature of this compound is its high selectivity against other RIP kinases, showing no inhibitory activity against RIPK1 and RIPK3.[4][5] This compound potently suppresses cellular responses mediated by NOD1 and NOD2.[4][5] Recent studies suggest that the efficacy of some RIPK2 inhibitors is linked to their ability to allosterically interfere with the RIPK2-XIAP protein-protein interaction.[6]

Data Presentation

The following tables summarize the available quantitative data for a direct comparison of this compound and GSK583.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
This compound RIPK216.3[4][5]
GSK583 Human RIPK25[1][2][3]
Rat RIPK22

Table 2: Cellular Activity

CompoundAssayIC50 (nM)
This compound NOD cell signaling26 ± 4[7][8]
GSK583 MDP-stimulated TNF-α production (human monocytes)8[2][9]
MDP-stimulated TNF-α production (human whole blood)237[1]
MDP-stimulated TNF-α production (rat whole blood)133[1]
TNF-α and IL-6 production (human CD and UC biopsies)~200[2][9]

Table 3: Selectivity

CompoundOff-Target KinasesNotes
This compound RIPK1, RIPK3No inhibitory activity observed.[4][5]
ALK2Over 20-fold selectivity versus ALK2.[7][10]
GSK583 Panel of 300 kinasesExcellent selectivity.[1]
p38α, VEGFR2Selective over these kinases.[1]
hERG ion channelShows some off-target activity.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.

RIPK2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway and Inhibition PAMPs PAMPs (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with Ub Ubiquitination RIPK2->Ub XIAP->RIPK2 ubiquitinates TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Inhibitors This compound / GSK583 Inhibitors->RIPK2 inhibit

Caption: Mechanism of RIPK2 inhibition in the NOD2 signaling cascade.

Experimental_Workflow Workflow for Evaluating RIPK2 Inhibitors start Start cell_culture Cell Culture (e.g., THP-1, PBMCs) start->cell_culture inhibitor_treatment Inhibitor Treatment (this compound or GSK583) cell_culture->inhibitor_treatment stimulation Stimulation (e.g., MDP) inhibitor_treatment->stimulation cytokine_assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) stimulation->cytokine_assay western_blot Western Blot (p-RIPK2, IκBα) stimulation->western_blot data_analysis Data Analysis (IC50 determination) cytokine_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing RIPK2 inhibitor efficacy.

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize RIPK2 inhibitors.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup : A reaction mixture is prepared containing the RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.

  • Inhibitor Addition : Serial dilutions of the inhibitor (this compound or GSK583) are added to the reaction mixture.

  • Initiation and Incubation : The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement : Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal is measured using a luminometer.

  • Data Analysis : The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular TNF-α Production Assay

This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in response to a NOD2 agonist.

  • Cell Seeding : Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are seeded in a multi-well plate.

  • Inhibitor Pre-treatment : Cells are pre-treated with various concentrations of this compound or GSK583 for a defined period (e.g., 1-2 hours).

  • Stimulation : Cells are then stimulated with a NOD2 agonist, such as muramyl dipeptide (MDP), to induce TNF-α production. A vehicle control (e.g., DMSO) is also included.

  • Incubation : The cells are incubated for a sufficient time to allow for cytokine production and secretion (e.g., 18-24 hours).

  • Supernatant Collection : The cell culture supernatant is collected.

  • ELISA : The concentration of TNF-α in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis : The percentage of TNF-α inhibition is calculated relative to the stimulated vehicle control, and IC50 values are determined.

Conclusion

Both this compound and GSK583 are valuable research tools for investigating the role of RIPK2 in health and disease. GSK583 offers higher in vitro potency, while this compound provides a distinct selectivity profile, particularly against other RIP kinases. The choice between these inhibitors will depend on the specific requirements of the experimental design, including the desired potency, the importance of selectivity against other RIP kinases, and the cellular context being investigated. Researchers should consider the off-target effects of GSK583 on the hERG channel in certain applications. This comparative guide serves as a starting point for informed decision-making in the study of RIPK2-mediated signaling pathways.

References

Validating the Specificity of CSLP37: A Comparative Guide Using RIPK2 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of a pharmacological inhibitor's specificity is fundamental to ensuring the reliability of experimental results and the successful development of targeted therapeutics. This guide provides a comprehensive framework for validating the on-target activity of CSLP37, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). By leveraging a RIPK2 knockout (KO) cell model, we can unequivocally demonstrate that the cellular effects of this compound are mediated through its intended target.

This compound is a selective inhibitor of RIPK2 with an IC50 of 16.3 nM.[1] RIPK2 is a critical downstream signaling molecule of the Nucleotide-binding oligomerization domain-like receptors (NOD-like receptors), NOD1 and NOD2.[2][3] Upon activation by bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD2 recruits and activates RIPK2. This leads to the ubiquitination of RIPK2, which then serves as a scaffold to activate the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-8 (CXCL8).[2][4] this compound has been shown to suppress cellular NOD1 and NOD2 responses and exhibits no inhibitory activity against the related kinases RIPK1 and RIPK3.[1]

This guide will compare the effects of this compound in wild-type (WT) cells expressing RIPK2 with its effects in RIPK2 knockout (KO) cells. The absence of a cellular response to this compound in RIPK2 KO cells provides definitive evidence of its specificity.

Data Presentation: this compound Activity in Wild-Type vs. RIPK2 Knockout Cells

The following table summarizes the expected quantitative data from key experiments designed to validate the specificity of this compound. The data illustrates that this compound's inhibitory effects on NOD2-mediated signaling are entirely dependent on the presence of RIPK2.

Parameter Experimental Condition Wild-Type (WT) Cells RIPK2 Knockout (KO) Cells Interpretation
RIPK2 Kinase Inhibition (IC50) In vitro biochemical assay16.3 nMNot ApplicableThis compound directly inhibits RIPK2 enzymatic activity.
MDP-Induced NF-κB Activation (IC50) NF-κB reporter assay26 nMNo InhibitionThis compound's inhibition of downstream signaling is RIPK2-dependent.
MDP-Induced TNF-α Production (% Inhibition at 1 µM this compound) ELISA>95%<5%The anti-inflammatory effect of this compound requires RIPK2.
MDP-Induced IκBα Degradation (% of Control) Western Blot>90% (Inhibited)No Degradation ObservedThis compound prevents a key step in NF-κB activation only when RIPK2 is present.
Cell Viability (% of Control) Cytotoxicity Assay>98%>98%This compound is not cytotoxic at effective concentrations in either cell line.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

1. Cell Culture and Reagents

  • Cell Lines: Human embryonic kidney 293 (HEK293) cells stably expressing human NOD2 (HEK293-hNOD2) and a corresponding RIPK2 knockout cell line (HEK293-hNOD2-RIPK2-KO).

  • Reagents: this compound (MedChemExpress), Muramyl dipeptide (MDP) (InvivoGen), Lipofectamine 2000 (Thermo Fisher Scientific), Dual-Luciferase Reporter Assay System (Promega), Human TNF-α ELISA Kit (R&D Systems), antibodies for Western blotting (Cell Signaling Technology): anti-IκBα, anti-β-actin, anti-RIPK2.

2. NF-κB Reporter Assay

  • Objective: To quantify the inhibition of MDP-induced NF-κB activation by this compound.

  • Protocol:

    • Seed HEK293-hNOD2 (WT) and HEK293-hNOD2-RIPK2-KO cells in 96-well plates.

    • Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using Lipofectamine 2000.

    • After 24 hours, pre-treat the cells with a serial dilution of this compound for 1 hour.

    • Stimulate the cells with 100 ng/mL MDP for 6 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System.

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the IC50 value for this compound in WT cells.

3. TNF-α ELISA

  • Objective: To measure the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

  • Protocol:

    • Seed WT and RIPK2 KO cells in 24-well plates.

    • Pre-treat the cells with 1 µM this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with 100 ng/mL MDP for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage inhibition of TNF-α production by this compound compared to the vehicle-treated control.

4. Western Blot for IκBα Degradation

  • Objective: To assess the effect of this compound on the degradation of IκBα, a key event in NF-κB pathway activation.

  • Protocol:

    • Seed WT and RIPK2 KO cells in 6-well plates.

    • Pre-treat the cells with 1 µM this compound or vehicle for 1 hour.

    • Stimulate the cells with 100 ng/mL MDP for 30 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against IκBα and β-actin (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities to determine the extent of IκBα degradation.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the NOD2-RIPK2 signaling pathway and the specific point of inhibition by this compound. In the RIPK2 KO model, the pathway is disrupted, rendering this compound ineffective.

cluster_wt Wild-Type (WT) Cells cluster_ko RIPK2 Knockout (KO) Cells MDP MDP NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits Ub Ubiquitination RIPK2->Ub Induces This compound This compound This compound->RIPK2 Inhibits NFkB NF-κB Activation Ub->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MDP_ko MDP NOD2_ko NOD2 MDP_ko->NOD2_ko RIPK2_ko RIPK2 (Absent) NOD2_ko->RIPK2_ko Ub_ko Ubiquitination RIPK2_ko->Ub_ko CSLP37_ko NFkB_ko NF-κB Activation Ub_ko->NFkB_ko Cytokines_ko Pro-inflammatory Cytokines NFkB_ko->Cytokines_ko

Caption: this compound inhibits RIPK2-dependent NF-κB activation in WT but not RIPK2 KO cells.

Experimental Workflow Diagram

This diagram outlines the logical flow of the experiments performed to validate the specificity of this compound.

cluster_assays Downstream Assays start Start: Validate this compound Specificity cell_lines Cell Lines: - Wild-Type (WT) - RIPK2 Knockout (KO) start->cell_lines treatment Treatment: - Vehicle (DMSO) - this compound cell_lines->treatment stimulation Stimulation: Muramyl Dipeptide (MDP) treatment->stimulation nfkb_assay NF-κB Reporter Assay stimulation->nfkb_assay elisa_assay TNF-α ELISA stimulation->elisa_assay western_blot IκBα Western Blot stimulation->western_blot analysis Data Analysis: Compare WT vs. KO responses nfkb_assay->analysis elisa_assay->analysis western_blot->analysis conclusion Conclusion: This compound is a specific RIPK2 inhibitor analysis->conclusion

Caption: Workflow for validating this compound specificity using WT and RIPK2 KO models.

References

A Head-to-Head Comparison of CSLP37 and Ponatinib in Inhibiting RIPK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical mediator in innate immunity. As a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2, RIPK2 plays a pivotal role in activating inflammatory pathways, including NF-κB and MAPK signaling cascades.[1][2][3] This role in propagating inflammatory responses has positioned RIPK2 as a promising therapeutic target for a range of autoimmune and inflammatory diseases, such as Crohn's disease and sarcoidosis.[1][4]

This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of RIPK2: CSLP37, a selective inhibitor, and Ponatinib, a multi-targeted kinase inhibitor. We will examine their biochemical potency, cellular activity, selectivity, and mechanisms of action, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison

The efficacy of this compound and Ponatinib has been evaluated in various biochemical and cellular assays. The following tables summarize the key quantitative data for a direct comparison.

Table 1: Biochemical Potency and Binding

CompoundInhibitor TypeTargetAssay TypeIC50Reference
This compound ATP-CompetitiveHuman RIPK2ADP-Glo16.3 nM[5][6]
Human RIPK2Kinase Assay16 ± 5 nM[7]
Ponatinib Type IIHuman RIPK2ADP-Glo6.7 nM[8][9]
Human RIPK2Kinase Assay7 nM[7]

Table 2: Cellular Activity and Pathway Inhibition

CompoundCell LineAssayEndpointIC50 / Effective Conc.Reference
This compound NOD2/HEKBlueNF-κB ActivationSEAP Reporter~26 nM[7][10]
U2OS/NOD2CXCL8 ProductionIntracellular Flow CytometryPotent Inhibition[10]
MacrophagesTNF ReleaseELISAPotent Inhibition[10]
Ponatinib THP-1RIPK2 UbiquitinationWestern Blot100 nM (complete inhibition)[8]
RAW264.7Cytokine mRNAqPCR1-10 nM (potent decrease)[8]
MonocytesTNF ProductionELISASelective blockade of NOD-dependent pathway[11]

Mechanism of Action and Selectivity

This compound is a potent and selective ATP-competitive inhibitor of RIPK2.[5][6] It demonstrates high selectivity, with no significant inhibitory activity against the closely related kinases RIPK1 and RIPK3.[5][12] this compound was developed from a 3,5-diphenyl-2-aminopyridine scaffold and shows over 20-fold selectivity for RIPK2 over ALK2.[1][2] Crucially, its mechanism in cells involves not only kinase inhibition but also the disruption of the protein-protein interaction between RIPK2 and the E3 ligase XIAP, thereby blocking the ubiquitination essential for downstream signaling.[10]

Ponatinib is a multi-targeted, FDA-approved Type II kinase inhibitor that binds to the inactive "DFG-out" conformation of the kinase.[1][8][9] While it is a highly potent inhibitor of RIPK2's kinase activity, its therapeutic promiscuity is a key differentiator. Ponatinib is also a potent inhibitor of BCR-ABL, FLT3, FGFR, and other kinases, including RIPK1 and RIPK3, making it a pan-RIPK inhibitor.[3][13][14] Interestingly, studies suggest that Ponatinib's ability to block NOD2 signaling is independent of its kinase inhibition. It functions by binding to the RIPK2 ATP pocket, which prevents the conformational changes necessary for ubiquitination, thus inhibiting RIPK2's essential scaffolding function.[10]

Mandatory Visualizations

Signaling Pathway and Inhibition Points

RIPK2_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 MDP MDP/iE-DAP (Bacterial Peptidoglycan) MDP->NOD Activation Ub Ubiquitination RIPK2->Ub Autophosphorylation & Scaffolding XIAP XIAP/cIAPs (E3 Ligases) XIAP->RIPK2 TAK1 TAK1 Complex Ub->TAK1 Activation IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Transcription Gene Transcription NFkB->Transcription Translocation MAPK->Transcription Activation This compound This compound This compound->RIPK2 Inhibits Kinase Activity & XIAP Interaction Ponatinib Ponatinib Ponatinib->RIPK2 Binds ATP Pocket (Inhibits Scaffolding)

Caption: RIPK2 signaling pathway and points of inhibition by this compound and Ponatinib.

Experimental Workflow: Cellular Assay

Cellular_Assay_Workflow A 1. Cell Culture (e.g., THP-1, U2OS-NOD2) B 2. Pre-incubation Add this compound or Ponatinib (Dose-response concentrations) A->B C 3. Stimulation Add NOD1/2 Ligand (e.g., L18-MDP) B->C D 4. Incubation (e.g., 1-4 hours) C->D E 5. Endpoint Measurement D->E F Cytokine Quantification (ELISA / CBA) E->F Supernatant G Pathway Analysis (Western Blot for p-p65, RIPK2-Ub) E->G Cell Lysate H Reporter Gene Assay (e.g., NF-κB Luciferase) E->H Cell Lysate I 6. Data Analysis (IC50 Curve Generation) F->I G->I H->I

Caption: General workflow for a cellular assay to evaluate RIPK2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize RIPK2 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Objective: To determine the in vitro IC50 value of an inhibitor against purified RIPK2 enzyme.

  • Materials:

    • Recombinant human RIPK2 enzyme.

    • Kinase substrate (e.g., RBER-CHKtide).[15]

    • ATP at a concentration near the Km for RIPK2.

    • ADP-Glo™ Kinase Assay Kit (Promega).[16]

    • Test compounds (this compound, Ponatinib) in DMSO.

    • Assay Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50μM DTT.[16]

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).

    • Add 2 µL of a solution containing RIPK2 enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and determine IC50 values by fitting the data to a four-parameter dose-response curve.

Cellular RIPK2 Ubiquitination Assay

This assay assesses the ability of an inhibitor to block the ubiquitination of RIPK2, a critical step in NOD2 signaling.

  • Objective: To determine if an inhibitor blocks the scaffolding function of RIPK2 in a cellular context.

  • Materials:

    • THP-1 monocytes or U2OS cells stably expressing NOD2.

    • NOD2 ligand (e.g., L18-MDP).

    • Test compounds (this compound, Ponatinib).

    • Cell lysis buffer containing protease and deubiquitinase inhibitors.

    • Antibodies: anti-RIPK2, anti-Ubiquitin.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the inhibitor (e.g., 10 nM to 10 µM) or DMSO for 1-2 hours.

    • Stimulate the cells with L18-MDP (e.g., 200 ng/mL) for 1 hour to induce RIPK2 ubiquitination.[10]

    • Wash cells with cold PBS and lyse them.

    • Clarify lysates by centrifugation.

    • Perform immunoprecipitation (IP) by incubating the lysate with an anti-RIPK2 antibody overnight, followed by incubation with Protein A/G beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using an anti-Ubiquitin antibody to detect the ubiquitinated RIPK2 species (a high molecular weight smear). Use an anti-RIPK2 antibody to confirm equal immunoprecipitation.

Summary and Conclusion

Both this compound and Ponatinib are highly potent inhibitors of RIPK2's kinase activity in the low nanomolar range. However, they present fundamentally different profiles for researchers and drug developers.

  • This compound stands out for its selectivity . By specifically targeting RIPK2 over other kinases, including RIPK1 and RIPK3, it offers a more precise tool to probe the function of RIPK2 in biological systems and represents a more targeted therapeutic strategy with a potentially lower risk of off-target effects.[5][10][12]

  • Ponatinib , while a more potent biochemical inhibitor, is a multi-targeted agent.[7][8] Its broad activity against numerous kinases, including the entire RIPK family, makes it a powerful but less specific tool.[3] Its clinical use is primarily in oncology, and its cardiovascular toxicity is a known risk.[17] The finding that its inhibition of NOD2 signaling is independent of its kinase inhibition highlights the critical scaffolding role of RIPK2, a mechanism also targeted by this compound.[10]

References

CSLP37 Demonstrates Superior Potency Over First-Generation RIPK2 Inhibitors in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

CSLP37, a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), has shown exceptional potency in both biochemical and cellular assays, outperforming several first-generation inhibitors of the same target. This guide provides a comparative analysis of this compound's potency against established first-generation RIPK2 inhibitors, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of inflammatory diseases.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial kinase in the NOD-like receptor signaling pathway, making it a key therapeutic target for a range of inflammatory and autoimmune conditions.[1] The development of potent and selective RIPK2 inhibitors is a significant area of research. This guide focuses on this compound and compares its inhibitory activity with that of first-generation compounds, including WEHI-345, GSK583, Ponatinib, Gefitinib, OD36, and OD38.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of this compound and first-generation RIPK2 inhibitors has been evaluated using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data, summarized in the table below, clearly indicates the superior or comparable potency of this compound.

InhibitorTypeBiochemical IC50 (nM)Cellular Assay IC50 (nM)Assay Type / Cell Line
This compound Type I16[2], 16.3[3]26[2][4]ADP-Glo / NOD2-dependent NF-κB activation (HEKBlue)
WEHI-345 Type I130[4][5][6][7][8][9]>1000[10]Kinase Assay / L18-MDP-induced CXCL8 production (U2OS/NOD2)
GSK583 Type I5[1][7][11][12][13]8[12]Kinase Assay / MDP-stimulated TNF-α production (human monocytes)
Ponatinib Type II6.7[14][15]Potent (low nM)[10]Kinase Assay / Cellular NOD1/2-dependent responses
Gefitinib Type I51[14][16]7400[17]Kinase Assay / Cellular Reporter Assay (HEK293)
OD36 Type I5.3[18][19][20][21][22]Potent[17]Kinase Assay / RIPK2 tyrosine autophosphorylation
OD38 Type I14.1[14]Potent[17]Kinase Assay / RIPK2 tyrosine autophosphorylation

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparison of RIPK2 inhibitor potencies.

Biochemical Potency Assessment: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[23][24][25]

Protocol:

  • Reaction Setup: In a 384-well plate, the test compound (inhibitor) or vehicle (DMSO) is added.

  • Enzyme Addition: Purified recombinant RIPK2 enzyme is added to the wells containing the test compound and incubated.

  • Reaction Initiation: A mixture of the kinase substrate (e.g., a generic substrate like myelin basic protein) and ATP is added to initiate the kinase reaction. The final reaction volume is typically between 5-20 µL.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for ADP production.

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added to convert the generated ADP into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.

Cellular Potency Assessment: NOD2-Dependent NF-κB Activation Assay (HEK-Blue™ Cells)

This cell-based assay measures the activation of the NF-κB signaling pathway downstream of NOD2 activation.

Protocol:

  • Cell Culture: HEK-Blue™ hNOD2 cells, which are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to standard protocols.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor or vehicle for a specified time.

  • NOD2 Stimulation: The cells are then stimulated with a NOD2 ligand, such as L18-muramyl dipeptide (L18-MDP), to activate the NOD2-RIPK2 signaling pathway.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for SEAP expression and secretion.

  • SEAP Detection: A sample of the cell culture supernatant is collected and mixed with a SEAP detection reagent (e.g., QUANTI-Blue™).

  • Data Acquisition: The enzymatic reaction is allowed to proceed, and the absorbance is read at a specific wavelength (e.g., 620-655 nm). The level of SEAP activity is proportional to NF-κB activation. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Potency Assessment: Cytokine Production Assay (e.g., CXCL8 or TNF-α)

This assay measures the production of pro-inflammatory cytokines, such as CXCL8 or TNF-α, which are downstream products of RIPK2 signaling.

Protocol:

  • Cell Culture: A suitable cell line, such as U2OS cells stably expressing NOD2 (U2OS/NOD2) or primary human monocytes, is used.

  • Inhibitor Treatment: Cells are pre-treated with a range of concentrations of the inhibitor or vehicle.

  • Cell Stimulation: The cells are stimulated with a NOD2 agonist like L18-MDP to induce cytokine production.

  • Incubation: The cells are incubated for a sufficient period (e.g., 4-24 hours) to allow for cytokine synthesis and secretion.

  • Cytokine Quantification: The concentration of the target cytokine (e.g., CXCL8 or TNF-α) in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of cytokine inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., MDP) NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment RIPK2->RIPK2 TAK1 TAK1 RIPK2->TAK1 XIAP XIAP XIAP->RIPK2 Ubiquitination IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines

Caption: RIPK2 signaling pathway initiated by PAMPs.

Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., ADP-Glo) cluster_cellular Cell-Based Assay (e.g., Cytokine Release) Biochem_Start 1. Add Inhibitor & RIPK2 Enzyme Biochem_React 2. Add Substrate/ATP & Incubate Biochem_Start->Biochem_React Biochem_Detect 3. Add Detection Reagents & Measure Luminescence Biochem_React->Biochem_Detect Cell_Start 1. Plate Cells & Pre-treat with Inhibitor Cell_Stim 2. Stimulate with NOD2 Ligand Cell_Start->Cell_Stim Cell_Incubate 3. Incubate Cell_Stim->Cell_Incubate Cell_Measure 4. Measure Cytokine (e.g., ELISA) Cell_Incubate->Cell_Measure

Caption: General experimental workflows for RIPK2 inhibitor testing.

References

Cross-Validation of CSLP37's Effects with Genetic Knockdown of RIPK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the small molecule inhibitor CSLP37 and genetic knockdown of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). The data presented herein is compiled from multiple studies to offer a comprehensive overview of their respective impacts on key cellular signaling pathways and phenotypes.

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines. Given its central role in inflammatory signaling, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.

This compound is a potent and selective ATP-competitive inhibitor of RIPK2.[1] Genetic knockdown of RIPK2, typically achieved through siRNA or shRNA, offers a complementary approach to investigate the functional roles of this kinase. This guide cross-validates the effects of pharmacological inhibition with this compound against genetic ablation of RIPK2, providing a comparative assessment of their impact on cellular processes such as NF-κB activation, cytokine production, cell proliferation, and apoptosis.

Comparative Data on the Effects of this compound and RIPK2 Knockdown

The following tables summarize quantitative data from various studies to compare the effects of this compound and RIPK2 knockdown on key cellular responses. It is important to note that the data for this compound and RIPK2 knockdown are derived from different experimental systems and cell types, and therefore, direct quantitative comparisons should be interpreted with caution.

Table 1: Effect on NF-κB Signaling

InterventionCell LineAssayReadoutResultReference
This compound HEK293T (NOD2-overexpressing)NF-κB Luciferase Reporter AssayInhibition of MDP-induced NF-κB activationIC50: 26 ± 4 nM[2]
RIPK2 siRNA Gastric Cancer Cells (AGS and HGC-27)Western BlotPhosphorylation of p65 and IκBαSignificant decrease in phosphorylation[3]

Table 2: Effect on Cytokine Production

InterventionCell Line/SystemCytokineAssayResultReference
This compound U2OS-NOD2CXCL8Intracellular Flow CytometryPotent suppression of L18-MDP-induced CXCL8 production[1]
This compound Mouse modelTNFELISAPotent reduction of MDP-elicited serum TNF levels[1]
RIPK2 siRNA Mouse model (colitis)Pro-inflammatory cytokinesNot specifiedReduced production of pro-inflammatory cytokines in the colon[4]

Table 3: Effect on Cell Proliferation and Apoptosis

InterventionCell LineAssayReadoutResultReference
RIPK2 siRNA Gastric Cancer Cells (AGS and HGC-27)CCK-8 AssayCell ProliferationSignificant inhibition of cell proliferation[3]
RIPK2 siRNA Gastric Cancer Cells (AGS and HGC-27)Annexin V-FITC/PI Flow CytometryApoptosis RateSignificant increase in the rate of apoptotic cells[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using Graphviz.

G NOD2 Signaling Pathway and Points of Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates XIAP XIAP XIAP->RIPK2 Ubiquitinates IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IKK_complex->NFkB Releases from IκB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_expression Pro-inflammatory Gene Expression NFkB_n->Gene_expression Induces MDP MDP (Muramyl Dipeptide) MDP->NOD2 Activates This compound This compound This compound->RIPK2 Inhibits Kinase Activity & Scaffolding Function siRNA RIPK2 siRNA/shRNA siRNA->RIPK2 Reduces Expression

NOD2 signaling pathway and points of intervention.

G Experimental Workflow for Comparing this compound and RIPK2 Knockdown cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T, Gastric Cancer Cells) Treatment_this compound Treatment with this compound Cell_Culture->Treatment_this compound Transfection_siRNA Transfection with RIPK2 siRNA Cell_Culture->Transfection_siRNA NFkB_Assay NF-κB Activation Assay (Luciferase Reporter / Western Blot) Treatment_this compound->NFkB_Assay Cytokine_Assay Cytokine Profiling (ELISA / Flow Cytometry) Treatment_this compound->Cytokine_Assay Viability_Assay Cell Viability/Proliferation Assay (CCK-8 / MTT) Treatment_this compound->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / Caspase Activity) Treatment_this compound->Apoptosis_Assay Transfection_siRNA->NFkB_Assay Transfection_siRNA->Cytokine_Assay Transfection_siRNA->Viability_Assay Transfection_siRNA->Apoptosis_Assay Data_Comparison Comparative Data Analysis NFkB_Assay->Data_Comparison Cytokine_Assay->Data_Comparison Viability_Assay->Data_Comparison Apoptosis_Assay->Data_Comparison

Workflow for comparing this compound and RIPK2 knockdown.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols compiled from multiple sources and may require optimization for specific cell types and experimental conditions.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB signaling pathway.

  • Cell Seeding: Seed HEK293T cells transiently or stably expressing a NF-κB luciferase reporter construct in a 96-well plate.

  • Transfection (for transient expression): Co-transfect cells with a NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment/Transfection:

    • This compound: Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • RIPK2 siRNA: Transfect cells with RIPK2-specific siRNA or a non-targeting control siRNA for 24-48 hours.

  • Stimulation: Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5][6]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Cytokine Profiling by ELISA

This protocol is for the quantification of a specific cytokine, such as TNF-α or IL-6, in cell culture supernatants or serum.

  • Sample Collection: Collect cell culture supernatants or serum from this compound-treated or RIPK2 knockdown cells/animals, along with appropriate controls.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

  • Substrate Addition: Add a TMB substrate solution to develop the color.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[7][8]

  • Data Analysis: Generate a standard curve and calculate the cytokine concentration in the samples.

Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment/Transfection: Treat cells with this compound or transfect with RIPK2 siRNA as described previously.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with this compound or transfect with RIPK2 siRNA.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]

Conclusion

Both the pharmacological inhibition of RIPK2 with this compound and the genetic knockdown of RIPK2 effectively suppress NOD2-mediated inflammatory signaling. The available data, although from different experimental contexts, consistently demonstrate that targeting RIPK2 leads to a reduction in NF-κB activation and pro-inflammatory cytokine production. Furthermore, in cancer cell models, RIPK2 knockdown has been shown to inhibit cell proliferation and induce apoptosis.

References

CSLP37: A Comparative Analysis of its Superior Selectivity Profile in RIPK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selective Advantages of CSLP37

In the landscape of therapeutic kinase inhibitors, achieving a high degree of selectivity is paramount to minimizing off-target effects and enhancing safety profiles. This compound, a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), has emerged as a compound of significant interest due to its distinct selectivity profile. This guide provides an objective comparison of this compound with other known RIPK2 inhibitors, supported by available experimental data, to assist researchers in making informed decisions for their drug development and discovery programs.

Unveiling the Selectivity of this compound

This compound is a selective inhibitor of RIPK2 with a reported IC50 of 16.3 nM.[1] Notably, it demonstrates no inhibitory activity against the closely related kinases RIPK1 and RIPK3, a crucial characteristic for dissecting specific signaling pathways. Furthermore, this compound exhibits a favorable selectivity profile against other kinases, such as Activin Receptor-Like Kinase 2 (ALK2), with over 20-fold greater selectivity for RIPK2.[2][3] This high degree of selectivity distinguishes this compound from other multi-kinase inhibitors that also target RIPK2.

Comparative Analysis with Alternative RIPK2 Inhibitors

To contextualize the advantages of this compound, a comparison with other well-characterized RIPK2 inhibitors is essential. The following table summarizes the available biochemical potency and selectivity data for this compound and its alternatives.

CompoundPrimary TargetRIPK2 IC50 (nM)Key Selectivity Information
This compound RIPK2 16.3 No inhibition of RIPK1/RIPK3; >20-fold selective vs. ALK2.[1][2][3]
GSK583RIPK25Highly selective in a 300-kinase panel; off-targets include p38α and VEGFR2.[2][4][5][6]
UH15-15RIPK28Over 300-fold selective versus ALK2, demonstrating improved selectivity over this compound for this specific off-target.[2]
WEHI-345RIPK2130Profiled against 92 kinases; significant inhibition of KIT, RET, PDGFRβ, and SRC.[7]
PonatinibMulti-kinase0.37 - 2Potent pan-BCR-ABL inhibitor with activity against numerous other kinases, including FLT3.[8]

The RIPK2 Signaling Pathway: The Target of this compound

This compound exerts its effect by inhibiting the kinase activity of RIPK2, a critical mediator in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling pathway. This pathway is integral to the innate immune response to bacterial pathogens. The following diagram illustrates the central role of RIPK2 in this cascade.

RIPK2_Signaling_Pathway NOD2/RIPK2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates XIAP XIAP RIPK2->XIAP interacts with TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB activates XIAP->RIPK2 ubiquitinates IKK_complex IKK Complex TAK1_TAB->IKK_complex activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1_TAB->MAPK_pathway activates IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB degradation releases NF-κB_nucleus NF-κB (p50/p65) NF-κB->NF-κB_nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription NF-κB_nucleus->Inflammatory_Genes induces This compound This compound This compound->RIPK2 inhibits

NOD2/RIPK2 Signaling Pathway

Experimental Protocols

The determination of this compound's potency and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in this guide.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

ADP_Glo_Workflow ADP-Glo™ Kinase Assay Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection cluster_3 Step 4: Measurement node1 Combine RIPK2 enzyme, substrate, ATP, and this compound (or other inhibitor) node2 Incubate at room temperature node1->node2 node3 Add ADP-Glo™ Reagent node2->node3 node4 Incubate to terminate kinase reaction and deplete remaining ATP node3->node4 node5 Add Kinase Detection Reagent node4->node5 node6 Incubate to convert ADP to ATP and generate luminescent signal node5->node6 node7 Measure luminescence using a plate reader node6->node7

ADP-Glo™ Kinase Assay Workflow

Detailed Protocol:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and varying concentrations of the inhibitor (e.g., this compound) in a kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final reaction volume is typically 5 µL. Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and luciferase to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. IC50 values are calculated from the dose-response curves.

Cellular NOD2-Signaling Inhibition Assay (NF-κB Reporter Assay)

This cell-based assay measures the inhibition of NOD2-mediated NF-κB activation in response to a NOD2 ligand.

NFkB_Reporter_Workflow NF-κB Reporter Assay Workflow cluster_0 Day 1: Cell Seeding & Transfection cluster_1 Day 2: Treatment & Stimulation cluster_2 Day 3: Lysis & Luminescence Measurement cluster_3 Data Analysis node1 Seed HEK293T cells in a 96-well plate node2 Co-transfect with NOD2 expression plasmid, NF-κB luciferase reporter, and a constitutively expressed control reporter (e.g., Renilla) node1->node2 node3 Pre-treat cells with varying concentrations of this compound node2->node3 node4 Stimulate with a NOD2 ligand (e.g., L18-MDP) node3->node4 node5 Lyse cells node4->node5 node6 Measure both firefly and Renilla luciferase activities node5->node6 node7 Normalize NF-κB (firefly) luminescence to the control (Renilla) luminescence node6->node7 node8 Calculate IC50 values from dose-response curves node7->node8

NF-κB Reporter Assay Workflow

Detailed Protocol:

  • Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a NOD2 expression plasmid, an NF-κB-dependent firefly luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase under a constitutive promoter.

  • Inhibitor Treatment and Stimulation: After 24 hours, pre-treat the cells with a serial dilution of this compound or other inhibitors for 1 hour. Subsequently, stimulate the cells with a NOD2 agonist, such as L18-muramyl dipeptide (L18-MDP), for 6-8 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity (representing NF-κB activation) to the Renilla luciferase activity (to control for transfection efficiency and cell viability). The percentage of inhibition is calculated relative to the stimulated control (no inhibitor), and IC50 values are determined from the resulting dose-response curves.

Conclusion

This compound presents a compelling selectivity profile, particularly its lack of activity against closely related RIPK family members. This makes it an invaluable tool for specifically interrogating the role of RIPK2 in cellular signaling and disease models. While other potent RIPK2 inhibitors exist, their broader kinase inhibition profiles may complicate the interpretation of experimental results. The choice of inhibitor will ultimately depend on the specific research question and the desired level of selectivity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to assess the advantages of this compound and design rigorous experiments to further explore its therapeutic potential.

References

Benchmarking CSLP37 against other compounds targeting the NOD2 pathway

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents targeting the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathway, CSLP37 has emerged as a potent and selective inhibitor. This guide provides a detailed comparison of this compound with other known compounds targeting this critical innate immune signaling pathway. The information presented here is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.

Mechanism of Action of this compound

This compound is a selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key downstream effector of NOD2.[1][2] Its mechanism of action involves binding to the ATP pocket of RIPK2. This binding allosterically inhibits the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP), which is crucial for the ubiquitination of RIPK2 and subsequent downstream signaling.[3][4] Notably, the kinase activity of RIPK2 has been shown to be dispensable for NOD2 signaling, and the efficacy of this compound lies in its ability to disrupt the essential scaffolding function of RIPK2.[3][4]

The NOD2 Signaling Pathway

The NOD2 signaling cascade is initiated by the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon activation, NOD2 recruits RIPK2, leading to a series of ubiquitination events that serve as a platform for the recruitment of downstream signaling complexes. This ultimately results in the activation of the transcription factors NF-κB and AP-1, and the production of pro-inflammatory cytokines and chemokines.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Points of Inhibition MDP MDP NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment Ub Ub XIAP XIAP XIAP->RIPK2 Ubiquitination TAK1_TAB TAK1/TAB Ub->TAK1_TAB Recruitment IKK_complex IKKα/β/γ Ub->IKK_complex Recruitment MAPK MAPK TAK1_TAB->MAPK Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NF_kB NF-κB IκBα->NF_kB Degradation leads to NF-κB release Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NF_kB->Pro_inflammatory_Cytokines Nuclear Translocation & Transcription MAPK->Pro_inflammatory_Cytokines Transcription CSLP37_node This compound CSLP37_node->RIPK2 Inhibits XIAP interaction Other_RIPK2i Other RIPK2 Kinase Inhibitors (e.g., GSK583) Other_RIPK2i->RIPK2 Inhibit Kinase Activity IAPi IAP Antagonists IAPi->XIAP Inhibit

Caption: The NOD2 signaling pathway and points of therapeutic intervention.

Comparative Efficacy of NOD2 Pathway Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other known inhibitors of the NOD2 pathway.

CompoundTargetIC50 (nM)Cellular Potency (Assay)Reference
This compound RIPK2 16.3 Potent suppression of NOD1/NOD2 responses [1][2]
PonatinibMulti-tyrosine kinase (including RIPK2)-Inhibits MDP-induced IκBα degradation and CXCL8 production[3]
GefitinibEGFR (with activity towards RIPK2)--[5]
GSK583RIPK2-Inhibits MDP-induced IκBα degradation and CXCL8 production[3]
WEHI-345RIPK2High affinity in vitro>10-fold lower cellular potency compared to in vitro[3]
CurcuminNOD2-Inhibits NOD2 oligomerization[6]
ParthenolideNOD2-Inhibits NOD2 oligomerization[6]
Compound A (CpA)IAPs-Blocks NOD2 signaling by interfering with XIAP-RIPK2 interaction[3]

Head-to-Head Comparison: this compound vs. Other RIPK2 Inhibitors

A study by Hrdinka et al. (2018) provided a direct comparison of this compound with other RIPK2 inhibitors, highlighting its superior cellular potency.[3] While many compounds showed potent inhibition of RIPK2 kinase activity in vitro, only a subset, including this compound, demonstrated effective suppression of the NOD2 pathway in cellular assays.[3] This disparity is attributed to the unique mechanism of this compound, which not only occupies the ATP-binding pocket but also effectively disrupts the crucial RIPK2-XIAP interaction.[3][4]

In a murine model of MDP-induced inflammation, pretreatment with this compound resulted in a potent reduction of serum TNF levels, whereas WEHI-345 only achieved a partial reduction.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

ADPGlo™ Kinase Assay

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.

ADPGlo_Assay_Workflow Start Start Kinase_Reaction Kinase Reaction: Recombinant RIPK2 + Substrate + ATP + Test Compound (e.g., this compound) Start->Kinase_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Kinase_Reaction->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence ADP_Glo_Reagent->Detection_Reagent Measure_Luminescence Measure Luminescence (Signal ∝ ADP produced ∝ Kinase Activity) Detection_Reagent->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for the ADPGlo™ Kinase Assay.

Protocol:

  • A kinase reaction is set up containing recombinant RIPK2, a suitable substrate, ATP, and the test compound at varying concentrations.

  • The reaction is incubated to allow for the enzymatic conversion of ATP to ADP.

  • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.

  • The luminescence is measured using a luminometer, with the signal intensity being directly proportional to the amount of ADP produced and thus, the kinase activity.

NOD2/HEK-Blue™ Reporter Assay

This cellular assay measures the activation of the NF-κB pathway downstream of NOD2 activation.

Protocol:

  • HEK-Blue™ NOD2 cells, which are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured.

  • The cells are pre-treated with various concentrations of the test compound (e.g., this compound).

  • The cells are then stimulated with a NOD2 agonist, such as L18-MDP.

  • After an incubation period, the cell culture supernatant is collected.

  • QUANTI-Blue™ Solution is added to the supernatant. This solution contains a substrate for SEAP that turns blue in the presence of the enzyme.

  • The absorbance is read at 620-655 nm. The intensity of the blue color is proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

CXCL8 (IL-8) Production Assay

This assay quantifies the production of the pro-inflammatory chemokine CXCL8 in response to NOD2 stimulation.

Protocol:

  • A suitable cell line expressing NOD2 (e.g., U2OS/NOD2 cells) is cultured.

  • The cells are pre-incubated with the test inhibitor at different concentrations.

  • The cells are then stimulated with a NOD2 ligand (e.g., L18-MDP).

  • After incubation, the cell culture supernatant is collected.

  • The concentration of CXCL8 in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Conclusion

This compound demonstrates a distinct and highly effective mechanism of action by selectively inhibiting the scaffolding function of RIPK2, a critical node in the NOD2 signaling pathway. Comparative data reveals its superior cellular potency over other RIPK2 inhibitors, translating to robust efficacy in preclinical models of NOD2-driven inflammation. The detailed experimental protocols provided herein offer a framework for the continued investigation and benchmarking of this compound and other emerging NOD2 pathway modulators.

References

Validating the On-Target Effects of CSLP37: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of a compound's on-target effects is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key biochemical assays used to validate the on-target effects of CSLP37, a selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). We present supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflows.

This compound is a potent and selective inhibitor of RIPK2, a crucial kinase in the NOD-like receptor signaling pathway, with an IC50 of 16.3 nM.[1] This pathway plays a significant role in the innate immune response, and its dysregulation is implicated in various inflammatory diseases. Therefore, precise validation of this compound's activity and selectivity is paramount.

Comparative Performance of RIPK2 Inhibitors

The on-target efficacy of this compound has been evaluated and compared with other known RIPK2 inhibitors, such as WEHI-345 and GSK583, across a panel of biochemical and cellular assays. The data consistently demonstrates the potent and selective inhibitory activity of this compound.

InhibitorIn Vitro Kinase Assay (ADP-Glo) IC50 (nM)Cellular NOD2 Reporter Assay (HEK-Blue) IC50 (nM)Cellular Target Engagement (NanoBRET) IC50 (nM)Cellular Cytokine Inhibition (CXCL8/TNFα) IC50 (nM)
This compound 16.3[1], 16 ± 5[2]26 ± 4[2]4.8~8 (TNFα)
WEHI-345 130[2][3][4]3370.7 ± 382.8521.2 ± 171.6>1000 (TNFα)
GSK583 5[5]826.228 (TNFα), 200 (TNFα and IL-6)[5]

Key Biochemical Assays for On-Target Validation

A multi-faceted approach utilizing a combination of in vitro and cell-based assays is essential for comprehensively validating the on-target effects of RIPK2 inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RIPK2. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.

Experimental Protocol:

  • Reaction Setup: A reaction mixture containing recombinant RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP is prepared in a kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Inhibitor Addition: Serial dilutions of this compound or other test compounds are added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature for 60 minutes to allow for the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The mixture is incubated for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The mixture is incubated for 30-60 minutes at room temperature.

  • Signal Detection: The luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

cluster_0 ADP-Glo™ Kinase Assay Workflow Kinase Reaction Kinase Reaction ATP Depletion ATP Depletion Kinase Reaction->ATP Depletion Add ADP-Glo™ Reagent ADP to ATP Conversion & Luminescence ADP to ATP Conversion & Luminescence ATP Depletion->ADP to ATP Conversion & Luminescence Add Kinase Detection Reagent Signal Measurement Signal Measurement ADP to ATP Conversion & Luminescence->Signal Measurement Read Luminescence

ADP-Glo™ Kinase Assay Workflow Diagram.
Cellular NOD2-Dependent NF-κB Reporter Assay (HEK-Blue™)

This cell-based assay determines the ability of a compound to inhibit the downstream signaling of the NOD2 pathway. HEK-Blue™ hNOD2 cells are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Experimental Protocol:

  • Cell Seeding: HEK-Blue™ hNOD2 cells are seeded into a 96-well plate.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or other inhibitors.

  • NOD2 Stimulation: The cells are then stimulated with a NOD2 agonist, such as muramyl dipeptide (MDP) or L18-MDP, to activate the signaling pathway.

  • Incubation: The plate is incubated for a defined period (e.g., 8-24 hours) to allow for SEAP expression and secretion.

  • SEAP Detection: The amount of secreted SEAP is quantified by adding a detection medium (e.g., QUANTI-Blue™) that produces a colorimetric change.

  • Absorbance Measurement: The absorbance is read using a spectrophotometer, and the IC50 values are determined.

cluster_1 HEK-Blue™ NOD2 Reporter Assay HEK-Blue™ hNOD2 Cells HEK-Blue™ hNOD2 Cells Inhibitor Treatment Inhibitor Treatment HEK-Blue™ hNOD2 Cells->Inhibitor Treatment NOD2 Agonist Stimulation NOD2 Agonist Stimulation Inhibitor Treatment->NOD2 Agonist Stimulation NF-κB Activation & SEAP Expression NF-κB Activation & SEAP Expression NOD2 Agonist Stimulation->NF-κB Activation & SEAP Expression Colorimetric Detection Colorimetric Detection NF-κB Activation & SEAP Expression->Colorimetric Detection

HEK-Blue™ NOD2 Reporter Assay Workflow.
Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a compound to its target protein within living cells. This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged RIPK2 and a fluorescently labeled tracer that binds to the ATP pocket of the kinase.

Experimental Protocol:

  • Cell Transfection: HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-RIPK2 fusion protein.[6]

  • Cell Seeding: Transfected cells are seeded into a multi-well plate.

  • Tracer and Inhibitor Addition: The cells are incubated with a cell-permeable fluorescent tracer and varying concentrations of the test compound (e.g., this compound).

  • BRET Measurement: After a 2-hour incubation, a substrate for NanoLuc® is added, and the BRET signal is measured using a luminometer.[6] A competing compound will displace the tracer, leading to a decrease in the BRET signal.

  • IC50 Determination: The intracellular IC50 value is calculated from the resulting dose-response curve.

cluster_2 NanoBRET™ Target Engagement Assay NanoLuc-RIPK2 Expression NanoLuc-RIPK2 Expression Tracer & Inhibitor Incubation Tracer & Inhibitor Incubation NanoLuc-RIPK2 Expression->Tracer & Inhibitor Incubation BRET Signal Measurement BRET Signal Measurement Tracer & Inhibitor Incubation->BRET Signal Measurement

NanoBRET™ Target Engagement Assay Workflow.
Cellular Cytokine Release Assay (ELISA)

This assay measures the downstream functional consequence of RIPK2 inhibition by quantifying the reduction in pro-inflammatory cytokine production. Upon NOD2 activation, cells like U2OS-NOD2 or primary monocytes release cytokines such as CXCL8 (IL-8) and TNFα, which can be measured by ELISA.

Experimental Protocol:

  • Cell Culture: U2OS cells stably expressing NOD2 (U2OS-NOD2) are cultured and seeded in a multi-well plate.

  • Inhibitor Pre-treatment: Cells are treated with different concentrations of this compound or other inhibitors for a specified time.

  • Stimulation: The cells are then stimulated with a NOD2 ligand (e.g., L18-MDP) to induce cytokine production.

  • Supernatant Collection: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

  • ELISA: The concentration of CXCL8 or TNFα in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 values are determined by plotting the cytokine concentration against the inhibitor concentration.

RIPK2 Signaling Pathway

RIPK2 is a central adaptor protein in the signaling cascade initiated by the intracellular pattern recognition receptors NOD1 and NOD2.[7][8] Upon recognition of bacterial peptidoglycans, NOD1/2 oligomerize and recruit RIPK2 via CARD-CARD interactions.[7][8] This proximity induces RIPK2 autophosphorylation and ubiquitination, primarily by the E3 ligase XIAP.[9] The ubiquitinated RIPK2 then serves as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKK complexes, leading to the activation of MAPK and NF-κB pathways, respectively.[8][9] This culminates in the transcription of pro-inflammatory genes and the production of cytokines and chemokines.[2][9]

cluster_3 RIPK2 Signaling Pathway NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 CARD-CARD Interaction Ubiquitination Ubiquitination RIPK2->Ubiquitination Autophosphorylation XIAP XIAP XIAP->Ubiquitination TAK1/TAB TAK1/TAB Ubiquitination->TAK1/TAB IKK Complex IKK Complex Ubiquitination->IKK Complex MAPK Pathway MAPK Pathway TAK1/TAB->MAPK Pathway NF-κB Pathway NF-κB Pathway IKK Complex->NF-κB Pathway Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription MAPK Pathway->Pro-inflammatory Gene Transcription NF-κB Pathway->Pro-inflammatory Gene Transcription

Simplified RIPK2 Signaling Pathway.

Conclusion

The comprehensive validation of this compound's on-target effects requires a combination of robust biochemical and cellular assays. The data presented here, comparing this compound with other known RIPK2 inhibitors, highlights its potent and selective activity. By employing the detailed experimental protocols outlined in this guide, researchers can effectively assess the on-target efficacy of this compound and other novel RIPK2 inhibitors, thereby advancing the development of targeted therapies for inflammatory diseases.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for CSLP37

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical guidance for the proper handling and disposal of CSLP37, a selective RIPK2 inhibitor used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties

For easy reference, the key quantitative data for this compound are summarized in the table below. This information is essential for safe handling and storage.

PropertyValueSource
CAS Number 2244984-64-1[1][2]
Molecular Formula C₂₅H₃₀FN₅O₃SN/A
Molecular Weight 499.60 g/mol [1]
IC₅₀ 16.3 nM for RIPK2[1]

Pre-Disposal Safety Precautions

Standard Laboratory Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: If handling the powder form and there is a risk of inhalation, use a respirator.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step procedures are based on general best practices for the disposal of potent, biologically active small molecules. Always follow your institution's specific guidelines and all local, state, and federal regulations for hazardous waste disposal.

  • Waste Categorization and Segregation:

    • Solid Waste: This category includes unused or expired this compound powder, contaminated PPE (such as gloves and weighing papers), and any other lab materials that have come into direct contact with the solid compound.

    • Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental media, and solvents used for cleaning contaminated glassware.

  • Solid Waste Disposal:

    • Collection: Carefully place all solid waste into a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with chemical waste.

    • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) office.

    • Storage: Store the sealed container in a designated, secure area for hazardous waste pickup.

  • Liquid Waste Disposal:

    • Collection: Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled hazardous waste container. The container must be leak-proof.

    • Secondary Containment: Always store the liquid waste container within a secondary containment unit to prevent spills.

    • Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" and include the chemical name (this compound) and its concentration.

    • Storage: Store the sealed container in the designated hazardous waste storage area.

  • Decontamination of Glassware and Surfaces:

    • Rinsing: Glassware that has been in contact with this compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone) to remove any residue.

    • Rinsate Collection: The initial rinsate is considered hazardous liquid waste and must be collected in the designated liquid waste container.

    • Washing: After the initial rinse, glassware can be washed using standard laboratory procedures.

    • Surface Cleaning: Any spills should be immediately cleaned up using appropriate absorbent materials. The contaminated absorbent materials must be disposed of as solid hazardous waste.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from handling to final waste pickup.

CSLP37_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal start Start: Handling this compound ppe Don PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood solid_waste Generate Solid Waste (e.g., contaminated gloves, plasticware) fume_hood->solid_waste liquid_waste Generate Liquid Waste (e.g., solutions, rinsate) fume_hood->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup EHS Waste Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

This procedural guidance is intended to supplement, not replace, comprehensive training and the specific protocols provided by your institution's environmental health and safety department. Always prioritize safety and regulatory compliance when handling and disposing of any laboratory chemical.

References

Essential Safety and Logistical Information for Handling Methanol

Author: BenchChem Technical Support Team. Date: December 2025

As "CSLP37" does not correspond to a known chemical entity, it is presumed to be a fictional substance. Therefore, specific safety, handling, and disposal information cannot be provided.

To fulfill the user's request for procedural guidance and safety information, the following response has been generated using Methanol as a representative hazardous laboratory chemical. This example illustrates the type of detailed information that can be provided when a valid chemical identifier is available.

This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Methanol in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the minimum required PPE for handling Methanol.

PPE CategorySpecificationPurpose & Use Case
Hand Protection Butyl rubber or Nitrile glovesPrevents dermal absorption. Always inspect gloves for tears or punctures before use.
Eye Protection Chemical splash gogglesProtects against splashes and vapors. A face shield may be required for large-volume transfers.
Body Protection Flame-resistant lab coatProtects skin and clothing from splashes. Must be fully buttoned.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas.

Operational Plan: Safe Handling Protocols

Adherence to standardized operational procedures is essential for mitigating the risks associated with Methanol.

Engineering Controls:

  • Primary: All handling of open containers of Methanol must occur within a certified chemical fume hood to control vapor inhalation.

  • Secondary: Ensure the laboratory is well-ventilated with an air exchange rate appropriate for the volume of chemicals being handled.

Procedural Steps for Handling:

  • Preparation: Before beginning work, confirm that a safety shower and eyewash station are accessible and unobstructed. Ensure all necessary PPE is correctly donned.

  • Dispensing: When transferring Methanol, use a bonded and grounded dispensing system to prevent the buildup of static electricity, which can serve as an ignition source.

  • Heating: If heating is required, use a regulated heating mantle or water bath. Do not use an open flame.

  • Spill Response: In the event of a spill, immediately alert others in the vicinity. For small spills (<100 mL), absorb the material with a spill kit absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Methanol is classified as a hazardous waste and must be disposed of in accordance with institutional, local, and national regulations.

  • Waste Collection: Collect all Methanol waste in a designated, properly labeled, and sealed hazardous waste container.

  • Segregation: Do not mix Methanol waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage: Store waste containers in a secondary containment bin within a designated satellite accumulation area.

  • Pickup: Schedule a hazardous waste pickup with your institution's EHS department.

Emergency Response Workflow

The following diagram outlines the procedural logic for responding to a Methanol-related emergency.

G cluster_incident Incident Occurs cluster_response Immediate Response cluster_spill_actions Spill Containment cluster_exposure_actions First Aid incident Methanol Incident assess Assess Situation incident->assess spill Spill assess->spill exposure Personal Exposure assess->exposure spill_size Spill > 100mL? spill->spill_size exposure_route Route of Exposure? exposure->exposure_route evacuate Evacuate Area spill_size->evacuate Yes absorb Absorb with Spill Kit spill_size->absorb No contact_ehs Contact EHS evacuate->contact_ehs absorb->contact_ehs inhalation Inhalation exposure_route->inhalation Inhalation skin_contact Skin/Eye Contact exposure_route->skin_contact Skin/Eye ingestion Ingestion exposure_route->ingestion Ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_area Flush with Water (15 min) skin_contact->flush_area seek_medical Seek Immediate Medical Attention ingestion->seek_medical fresh_air->seek_medical flush_area->seek_medical

Caption: Workflow for Methanol emergency response procedures.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.